Substance P (1-9)
Description
Properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H77N15O12/c53-24-8-7-17-36(63-49(77)39-18-10-26-66(39)50(78)33(54)16-9-25-59-52(57)58)51(79)67-27-11-19-40(67)48(76)62-35(21-23-42(56)69)45(73)61-34(20-22-41(55)68)46(74)65-38(29-32-14-5-2-6-15-32)47(75)64-37(44(72)60-30-43(70)71)28-31-12-3-1-4-13-31/h1-6,12-15,33-40H,7-11,16-30,53-54H2,(H2,55,68)(H2,56,69)(H,60,72)(H,61,73)(H,62,76)(H,63,77)(H,64,75)(H,65,74)(H,70,71)(H4,57,58,59)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHHQLNFRHVTSN-TZPCGENMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H77N15O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57468-17-4 | |
| Record name | Substance P (1-9) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057468174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Neuropeptide Fragment Substance P (1-9): A Technical Guide to its Discovery, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), a member of the tachykinin family of neuropeptides, has long been recognized for its role in pain transmission, inflammation, and various physiological processes, primarily through its interaction with the neurokinin-1 receptor (NK1R). However, the biological landscape of SP is more complex than initially understood, with its metabolites demonstrating distinct and significant activities. This technical guide provides an in-depth exploration of Substance P (1-9) (SP(1-9)), a major N-terminal fragment of SP. We delve into its discovery as a product of enzymatic degradation of the parent peptide, its unique receptor interaction profile, and its characterized biological functions, particularly its emerging role as a ligand for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways to serve as a comprehensive resource for researchers in neuropeptide biology and drug development.
Introduction: From Substance P to its Bioactive Fragments
Substance P, an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, was first identified in 1931 by von Euler and Gaddum from equine brain and gut extracts.[1][2] Its structure was later elucidated in 1971.[1] SP is known to be a potent modulator of neuroinflammation, pain, and smooth muscle contraction.[1][2]
Substance P undergoes rapid in vivo degradation by various proteases, leading to the formation of several smaller peptide fragments. One of the major metabolites is the N-terminal fragment, Substance P (1-9), which comprises the first nine amino acids of the parent peptide: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly. Matrix metalloproteinase-9 is one of the enzymes implicated in the cleavage of SP to produce SP(1-9). Initially considered an inactive metabolite due to its lack of affinity for the classical SP receptor, NK1R, subsequent research has unveiled a distinct and important biological role for SP(1-9).
Characterization of Receptor Binding and Activity
A pivotal aspect of understanding the function of SP(1-9) lies in its differential receptor pharmacology compared to full-length SP. While SP exhibits high affinity for the NK1R, SP(1-9) shows virtually no activity at this receptor. Instead, SP(1-9) has been identified as an agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor primarily expressed on mast cells.
Quantitative Data: Receptor Activation and Cellular Responses
The following tables summarize the quantitative data on the biological activity of Substance P and Substance P (1-9) at their respective primary receptors.
Table 1: Receptor Activation - In Vitro Calcium Mobilization
| Ligand | Receptor | Cell Line | Assay | EC50 | Reference |
| Substance P | NK1R | HEK293 | Calcium Mobilization | 0.4 nM | |
| Substance P (1-9) | NK1R | HEK293 | Calcium Mobilization | No significant activation | |
| Substance P | MRGPRX2 | HEK293 | Calcium Mobilization | ~150-152 nM | |
| Substance P (1-9) | MRGPRX2 | HEK293 | Calcium Mobilization | Reduced potency vs. SP | |
| Substance P | MRGPRX2 | LAD2 Mast Cells | Calcium Mobilization | 1.8 µM | |
| Substance P (1-9) | MRGPRX2 | LAD2 Mast Cells | Calcium Mobilization | ~10-fold lower potency vs. SP |
Table 2: Mast Cell Functional Assays
| Ligand | Receptor | Cell Line | Assay | EC50 | Reference |
| Substance P | MRGPRX2 | LAD2 Mast Cells | Degranulation (β-hexosaminidase release) | 5.9 µM | |
| Substance P (1-9) | MRGPRX2 | LAD2 Mast Cells | Degranulation (β-hexosaminidase release) | ~10-fold lower potency vs. SP | |
| Substance P | MRGPRX2 | LAD2 Mast Cells | CCL2 Release | 1.8 µM | |
| Substance P (1-9) | MRGPRX2 | LAD2 Mast Cells | CCL2 Release | 12 µM |
Biological Functions of Substance P (1-9)
The characterization of SP(1-9) as an MRGPRX2 agonist has significant implications for its role in neurogenic inflammation and immune modulation, particularly through the activation of mast cells.
Mast Cell Activation
Activation of MRGPRX2 on mast cells by SP(1-9) triggers a signaling cascade that leads to cellular degranulation and the release of pro-inflammatory mediators such as histamine, proteases, and cytokines like CCL2. This suggests that even after the degradation of full-length SP, its metabolite SP(1-9) can continue to contribute to inflammatory responses.
Central Nervous System Effects
Beyond its effects on mast cells, SP(1-9) has been shown to have modulatory effects in the central nervous system. Studies have indicated that SP(1-9) can influence dopamine outflow in the striatum, a key brain region involved in motor control and reward. This suggests a potential role for this fragment in neuromodulation, distinct from the classical actions of SP.
Signaling Pathways
The signaling pathways initiated by Substance P and its fragment SP(1-9) are receptor-dependent.
Substance P - NK1R Signaling
Substance P binding to the Gq-coupled NK1 receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), mediating many of the classical effects of SP.
Substance P (1-9) - MRGPRX2 Signaling
Substance P (1-9) activates MRGPRX2, which also couples to G proteins. This activation leads to a downstream signaling cascade that includes calcium mobilization from intracellular stores, a key event in triggering mast cell degranulation and cytokine release.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of Substance P (1-9).
Solid-Phase Peptide Synthesis of Substance P (1-9)
Objective: To chemically synthesize the nonapeptide Substance P (1-9) (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly).
Materials:
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Fmoc-Gly-Wang resin
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Fmoc-protected amino acids (Phe, Gln, Pro, Lys(Boc), Arg(Pbf))
-
Coupling reagents: HBTU, HOBt
-
Activator: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the glycine.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (Fmoc-Phe-OH) in DMF with HBTU, HOBt, and DIPEA.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Phe, Gln, Gln, Pro, Lys(Boc), Pro, Arg(Pbf)).
-
Final Deprotection: Remove the final Fmoc group from the N-terminal arginine.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
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Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the synthesized SP(1-9) by mass spectrometry.
Calcium Mobilization Assay
Objective: To measure the ability of SP(1-9) to induce intracellular calcium mobilization in cells expressing MRGPRX2.
Materials:
-
HEK293 cells transiently or stably expressing MRGPRX2, or LAD2 mast cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with HEPES
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Substance P and Substance P (1-9)
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
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Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 60 minutes at 37°C in the dark.
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-
Washing: Gently wash the cells with HBSS to remove excess dye.
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Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
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Measure the baseline fluorescence for a short period.
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Use the automated injector to add varying concentrations of SP or SP(1-9) to the wells.
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Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
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Calculate the change in fluorescence intensity (ΔF) from baseline for each well.
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Plot the peak ΔF against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
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Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To quantify mast cell degranulation in response to SP(1-9) by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
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LAD2 mast cells
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Tyrode's buffer (or similar physiological buffer)
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Substance P and Substance P (1-9)
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p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
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Stop solution (e.g., glycine buffer, pH 10.7)
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Triton X-100 (for cell lysis to determine total β-hexosaminidase)
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Spectrophotometer (plate reader)
Protocol:
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Cell Preparation: Wash LAD2 cells and resuspend them in Tyrode's buffer.
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Stimulation:
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Aliquot the cell suspension into a 96-well plate.
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Add varying concentrations of SP or SP(1-9) to the wells.
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For a positive control for total enzyme release, add Triton X-100 (e.g., 0.1%) to a set of wells.
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Incubate for 30 minutes at 37°C.
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-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
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Enzyme Assay:
-
Add the pNAG substrate solution to the collected supernatants.
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Incubate for 60-90 minutes at 37°C in the dark.
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Stop the reaction by adding the stop solution.
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-
Measurement: Measure the absorbance at 405 nm using a plate reader.
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Data Analysis:
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Calculate the percentage of β-hexosaminidase release for each sample relative to the total release (Triton X-100 treated cells).
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Plot the percentage of release against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
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Conclusion and Future Directions
The discovery and characterization of Substance P (1-9) have expanded our understanding of the tachykinin system, revealing a level of complexity mediated by its metabolic products. While SP(1-9) is inactive at the classical NK1R, its agonist activity at MRGPRX2 on mast cells positions it as a significant player in neuro-immune interactions and inflammatory processes. The data and protocols presented in this guide provide a foundation for further investigation into the physiological and pathological roles of this intriguing neuropeptide fragment.
Future research should focus on further elucidating the in vivo relevance of the SP(1-9)-MRGPRX2 axis in various disease models, including allergic and inflammatory conditions. The development of selective agonists and antagonists for MRGPRX2 will be crucial in dissecting the specific contributions of this pathway. Furthermore, a more comprehensive understanding of the enzymatic pathways responsible for the generation and degradation of SP(1-9) in different tissues will provide valuable insights into the regulation of its biological activity. This knowledge will be instrumental in exploring the therapeutic potential of targeting this specific neuropeptide fragment and its receptor in a range of human diseases.
References
Endogenous Production of Substance P(1-9): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the endogenous enzymatic conversion of Substance P (SP) into its N-terminally truncated metabolite, Substance P(1-9). Understanding this metabolic pathway is crucial for elucidating the nuanced roles of SP signaling in various physiological and pathological processes, and for the development of novel therapeutics targeting the tachykinin system.
Introduction to Substance P Metabolism
Substance P, an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2), is a key neuropeptide of the tachykinin family involved in pain transmission, inflammation, and cellular regulation.[1][2] Its biological activity is tightly controlled by enzymatic degradation, which leads to the formation of various fragments with distinct biological profiles.[3] One of the primary cleavage events is the conversion of full-length Substance P to Substance P(1-9), a metabolite with attenuated or altered receptor activity. This conversion is a critical step in the catabolism and functional modulation of Substance P in vivo.[4][5]
Enzymatic Conversion of Substance P to Substance P(1-9)
The endogenous production of Substance P(1-9) from Substance P is primarily mediated by a class of enzymes known as metallopeptidases. These enzymes cleave the peptide bond between Gly9 and Leu10 of the Substance P sequence. Several specific enzymes have been identified as capable of this cleavage.
Key Enzymes Involved
A number of membrane-associated metallopeptidases have been reported to cleave Substance P to generate Substance P(1-9). These include:
-
Neprilysin (NEP) , also known as neutral endopeptidase, is a key enzyme in the degradation of several signaling peptides. NEP cleaves Substance P at multiple sites, including Gln6-Phe7, Phe7-Phe8, and Gly9-Leu10, with the latter cleavage producing Substance P(1-9).
-
Endothelin-Converting Enzyme-1 (ECE-1) is another important metallopeptidase involved in the metabolism of Substance P.
-
Matrix Metalloproteinase-9 (MMP-9) has also been shown to produce Substance P(1-9) through cleavage at the Gly9-Leu10 bond.
-
Angiotensin-Converting Enzyme (ACE) primarily acts as a dipeptidyl carboxypeptidase, but it can also exhibit endopeptidase activity, cleaving Substance P at the Phe8-Gly9 and, to a lesser extent, the Gly9-Leu10 bond.
-
Prolyl Endopeptidase (PEP) is a serine protease that cleaves on the C-terminal side of proline residues and is involved in the degradation of various neuropeptides, including Substance P.
The following diagram illustrates the enzymatic cleavage of Substance P to produce Substance P(1-9).
Quantitative Data on Substance P Metabolism
The relative abundance of Substance P and its metabolites can vary significantly depending on the cell type and tissue. The following tables summarize quantitative data from studies investigating Substance P metabolism.
Table 1: Endogenous Levels of Substance P and its Fragments in Mouse Spinal Cord
| Peptide | Concentration (pmol/g) |
| Substance P | 105.9 ± 8.5 |
| Substance P(1-9) | 2.1 ± 0.5 |
| Substance P(1-7) | 1.6 ± 0.5 |
Table 2: In Vitro Metabolism of Substance P by Different Cell Types
Data represents the amount of metabolite produced after 1 hour of incubation with 1.5 µM Substance P.
| Metabolite | 3T3 Fibroblasts (pmol/mL) | Coronary Artery Endothelial Cells (pmol/mL) | Peritoneal Macrophages (pmol/mL) |
| SP(1-9) | Low concentration | Low concentration | Highest among the three cell types |
| SP(5-11) | Most abundant | Most abundant | Less abundant |
| SP(1-4) | High concentration | High concentration | Less abundant |
| SP(7-11) | Moderate concentration | Highest among the three cell types | Low concentration |
| SP(6-11) | Moderate concentration | Low concentration | Highest among the three cell types |
| SP(3-11) | Low concentration | Low concentration | Highest among the three cell types |
| SP(8-11) | Low concentration | Low concentration | Low concentration |
| SP(2-11) | Low concentration | Low concentration | Low concentration |
Experimental Protocols
In Vitro Metabolism of Substance P by Cultured Cells
This protocol is adapted from studies investigating the cellular metabolism of Substance P.
Objective: To determine the profile of Substance P metabolites produced by a specific cell type.
Materials:
-
Cultured cells (e.g., 3T3 fibroblasts, endothelial cells, macrophages) at 80-90% confluency in 60-mm dishes.
-
Substance P (synthetic).
-
Bicarbonate-buffered phosphate saline solution (PSS), pH 7.4.
-
0.1% Formic acid.
-
Internal standard (e.g., Tyr8-SP).
-
LC-MS/MS system.
Procedure:
-
Wash the cell monolayers twice with phosphate-buffered saline (PBS).
-
Incubate the cells with 1.5 µM Substance P in PSS for 60 minutes at 37°C. A vehicle control (PSS without SP) and a negative control (SP in PSS in a dish without cells) should be run in parallel.
-
After incubation, collect aliquots (e.g., 60 µL) of the PSS.
-
Immediately mix the collected aliquots with 0.1% formic acid (e.g., 48 µL) to stop enzymatic activity and add the internal standard (e.g., 12 µL of 10 µM Tyr8-SP in 0.1% formic acid).
-
Store the samples at -20°C until analysis by LC-MS/MS.
-
Analyze the samples using a suitable LC-MS/MS method to separate and quantify Substance P and its metabolites.
The following diagram outlines the experimental workflow for the in vitro metabolism assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general framework for the analysis of Substance P and its metabolites.
Objective: To identify and quantify Substance P and its fragments in biological samples.
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
Procedure:
-
Sample Preparation: Thaw frozen samples and centrifuge to pellet any precipitates.
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
The gradient program should be optimized to achieve good separation of Substance P and its various metabolites.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of each peptide. This involves selecting specific precursor-to-product ion transitions for Substance P and each of its expected metabolites.
-
Optimize source parameters (e.g., gas temperature, gas flow, capillary voltage) and collision energy for each MRM transition to maximize sensitivity.
-
-
Quantification:
-
Generate standard curves for Substance P and each metabolite using synthetic peptides of known concentrations.
-
Calculate the concentration of each peptide in the samples by comparing their peak areas to the corresponding standard curves, normalized to the internal standard.
-
Signaling Pathways and Biological Activity
Substance P primarily exerts its effects through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor. The C-terminal region of Substance P is critical for high-affinity binding and activation of NK1R.
The N-terminally truncated metabolite, Substance P(1-9), has a significantly reduced affinity for the NK1R and is largely considered inactive at this receptor. However, some studies suggest that Substance P(1-9) may retain some ability to activate the Mas-related G protein-coupled receptor X2 (MRGPRX2), albeit with lower potency than full-length Substance P.
The following diagram illustrates the differential signaling of Substance P and Substance P(1-9).
Conclusion
The endogenous production of Substance P(1-9) represents a key metabolic pathway that terminates or alters the signaling of Substance P. A variety of metallopeptidases, including NEP, ECE-1, and MMP-9, are responsible for this conversion. The resulting fragment, Substance P(1-9), exhibits significantly reduced activity at the primary Substance P receptor, NK1R, but may retain some function at other receptors like MRGPRX2. A thorough understanding of the enzymes, kinetics, and cellular context of this metabolic process is essential for researchers in neuroscience, immunology, and drug development who are investigating the multifaceted roles of the tachykinin system. The experimental protocols provided herein offer a foundation for further investigation into this critical aspect of neuropeptide regulation.
References
- 1. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis Controls Endogenous Substance P Levels | PLOS One [journals.plos.org]
The Biological Role of Substance P (1-9) in the Central Nervous System: A Technical Guide
Executive Summary
Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a well-established neurotransmitter and neuromodulator in the central nervous system (CNS), primarily mediating its effects through the high-affinity neurokinin-1 receptor (NK1R).[1][2] Its functions in pain transmission, neuroinflammation, and mood regulation are extensively documented.[3][4] However, SP undergoes rapid enzymatic cleavage in vivo, generating various N- and C-terminal fragments.[5] These metabolites are not merely inactive byproducts; many possess distinct biological activities that diverge significantly from the parent peptide.
This technical guide focuses on the N-terminal fragment Substance P (1-9) [SP(1-9)]. While the C-terminal portion of SP is critical for NK1R activation, the N-terminal fragments engage different targets and elicit unique physiological responses. Current evidence indicates that the primary role of SP(1-9) is not mediated by classical tachykinin receptors within the CNS parenchyma. Instead, its major function involves the activation of Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells, suggesting an indirect role in CNS pathophysiology, particularly at the intersection of the nervous and immune systems in processes like neurogenic inflammation. This document synthesizes the current understanding of SP(1-9), detailing its specific signaling pathways, summarizing quantitative data, and outlining key experimental protocols for its study.
Receptor Specificity and Signaling Pathways
The biological activity of SP(1-9) is defined by its starkly different receptor preference compared to full-length Substance P. This divergence is the foundation of its unique functional profile.
Contrasting Receptor Affinities: NK1R vs. MRGPRX2
Full-length Substance P exerts its canonical effects—such as pain signal transmission and induction of neurogenic inflammation—by binding to the NK1R, a Gq-protein-coupled receptor. This interaction is dependent on the C-terminal sequence of the peptide.
Conversely, SP(1-9), which lacks the final two C-terminal amino acids, shows virtually no activity at the NK1R. Instead, its primary target is the Mas-related G protein-coupled receptor X2 (MRGPRX2) , a receptor notably expressed on mast cells. This finding fundamentally shifts the physiological context of SP(1-9) away from direct neuronal modulation and towards immunomodulation. Mast cells are strategically located in the CNS, particularly in the dura mater and in perivascular spaces, positioning them to influence blood-brain barrier (BBB) integrity and neuroinflammatory events.
Signaling Cascades
SP(1-9) Mediated Mast Cell Activation: The interaction of SP(1-9) with MRGPRX2 on mast cells initiates a signaling cascade leading to cellular degranulation and the release of potent inflammatory mediators. The key steps are:
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Binding and G-Protein Activation: SP(1-9) binds to MRGPRX2.
-
Calcium Mobilization: This binding activates downstream G-proteins, triggering a rapid and transient increase in intracellular calcium ([Ca²⁺]i).
-
Degranulation and Mediator Release: The elevation in [Ca²⁺]i leads to the fusion of intracellular granules with the cell membrane, releasing pre-formed mediators such as histamine and enzymes like β-hexosaminidase. It also stimulates the synthesis and release of chemokines, including CCL2 (Monocyte Chemoattractant Protein-1).
Lack of Canonical NK1R Signaling: For comparative purposes, the diagram below illustrates the canonical pathway for full-length SP, which SP(1-9) fails to activate.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N- and C-terminal fragments of substance P: spinal effects in the rat tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
Substance P (1-9): A Major Metabolite with Distinct Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), a member of the tachykinin peptide family, is a well-established neurotransmitter and neuromodulator involved in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R). However, SP is rapidly metabolized in vivo, leading to the formation of various fragments. Among these, Substance P (1-9) [SP(1-9)] has emerged as a significant metabolite with a distinct pharmacological profile. This technical guide provides a comprehensive overview of SP(1-9) as a major metabolite of Substance P, focusing on its formation, biological activity, and the signaling pathways it modulates. We present quantitative data on its receptor affinity and functional activity, detail the experimental protocols for its study, and provide visual representations of the relevant signaling cascades and experimental workflows.
Introduction
Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] Its degradation is a critical step in the regulation of its physiological effects. Various peptidases, including neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), cleave SP at different sites, generating a range of N-terminal and C-terminal fragments.[2] SP(1-9), with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly, is a major metabolite resulting from the cleavage of the Gly9-Leu10 bond.[1][3] While the C-terminal fragment of SP is crucial for high-affinity binding to the NK1R, N-terminal fragments like SP(1-9) exhibit markedly reduced or no activity at this receptor.[4] However, recent evidence has unveiled a novel target for SP(1-9), the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is predominantly expressed on mast cells. This discovery has opened new avenues for understanding the differential roles of SP and its metabolites in neurogenic inflammation and immune modulation.
Quantitative Data
The following tables summarize the key quantitative data comparing the biological activity of Substance P and its metabolite, SP(1-9).
Table 1: Receptor Binding and Functional Activity (EC50 Values)
| Ligand | Receptor | Assay | Cell Type | EC50 | Reference |
| Substance P | NK1R | Calcium Mobilization | HEK293-NK1R | 0.4 nM | |
| Substance P (1-9) | NK1R | Calcium Mobilization | HEK293-NK1R | No significant activity | |
| Substance P | MRGPRX2 | Calcium Mobilization | HEK293-MRGPRX2 | 100 nM | |
| Substance P (1-9) | MRGPRX2 | Calcium Mobilization | HEK293-MRGPRX2 | 1.8 µM | |
| Substance P | MRGPRX2 | Mast Cell Degranulation | LAD2 | 5.9 µM | |
| Substance P (1-9) | MRGPRX2 | Mast Cell Degranulation | LAD2 | 12 µM | |
| Substance P | MRGPRX2 | CCL2 Release | LAD2 | 1.8 µM | |
| Substance P (1-9) | MRGPRX2 | CCL2 Release | LAD2 | 12 µM |
Table 2: In Vitro Metabolism of Substance P
| Cell Type | Incubation Time | Major Metabolites Detected | Reference |
| Bovine Brain Microvessel Endothelial Cells (BBMECs) | 5 hours | SP(3-11), SP(5-11), SP(1-7), SP(1-9) | |
| 3T3 Fibroblasts, Cardiac Aortic Endothelial Cells (CAECs), Peritoneal Macrophages (PMs) | 1 hour | SP(5-11), SP(1-4), SP(7-11), SP(1-7), SP(6-11), SP(8-11), SP(3-11), SP(2-11), SP(1-9) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Analysis of Substance P Metabolism by LC-MS/MS
This protocol is adapted from the methodology used to study SP metabolism in bovine brain microvessel endothelial cells.
-
Cell Culture: Bovine brain microvessel endothelial cells (BBMECs) are cultured to confluence in 12-well plates.
-
Incubation: The cell medium is replaced with a buffer solution (e.g., 10 mM HEPES in 50% MEM and 50% Ham's F-12) containing a known concentration of Substance P (e.g., 10 µM). Plates are incubated at 37°C in a heated water bath for a specified time course (e.g., 0 to 5 hours).
-
Sample Collection: At each time point, a 60 µL aliquot is collected from the wells and mixed with 48 µL of 0.1% formic acid (FA) and 12 µL of a 10 µM internal standard (IS) solution in 0.1% FA. Samples are stored at -20°C until analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Samples are injected onto a C18 analytical column (e.g., 1.0 × 50 mm, 5 µm particles). Separation is achieved using a gradient elution with a flow rate of 0.2 mL/min. Mobile phase A consists of 0.1% FA in water, and mobile phase B is 0.1% FA in acetonitrile.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization in the positive mode (ESI+). Multiple reaction monitoring (MRM) is used to quantify SP and its metabolites based on their specific precursor and product ion transitions.
-
Calcium Mobilization Assay
This protocol is based on fluorimetric measurement of intracellular calcium ([Ca2+]i) mobilization in HEK293 cells expressing the target receptor.
-
Cell Culture and Dye Loading: HEK293 cells stably expressing either NK1R or MRGPRX2 are seeded in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer (e.g., Krebs buffer) containing the dye.
-
Compound Addition: The plate is placed in a scanning fluorometer with integrated fluidics (e.g., FlexStation). After establishing a baseline fluorescence reading, various concentrations of Substance P or SP(1-9) are added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
Data Analysis: The peak fluorescence ratio following agonist addition is used to determine the concentration-response curve and calculate the EC50 value.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
-
Cell Culture: Human mast cell line LAD2 is cultured in appropriate media.
-
Cell Stimulation: Cells are washed and resuspended in a buffer (e.g., Tyrode's buffer). They are then stimulated with a range of concentrations of Substance P or SP(1-9) for 30 minutes at 37°C.
-
Supernatant Collection: After stimulation, the cells are centrifuged, and the supernatant containing the released β-hexosaminidase is collected.
-
Enzyme Assay: The supernatant is incubated with a substrate for β-hexosaminidase, p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG). The reaction is stopped, and the absorbance of the product is measured at 405 nm.
-
Data Analysis: The amount of β-hexosaminidase released is expressed as a percentage of the total cellular content, which is determined by lysing the cells with a detergent like Triton X-100. Concentration-response curves are then plotted to determine EC50 values.
cAMP Measurement Assay
This protocol measures changes in intracellular cyclic AMP (cAMP) levels using a bioluminescent reporter system.
-
Cell Transfection: HEK293T cells are co-transfected with a plasmid encoding the target receptor (e.g., NK1R) and a GloSensor-22F cAMP plasmid, which expresses a genetically encoded cAMP biosensor.
-
Cell Stimulation: Transfected cells are seeded in a 96-well plate and incubated with a GloSensor cAMP reagent. After establishing a baseline luminescence, cells are stimulated with different concentrations of the test compounds (e.g., Substance P).
-
Luminescence Measurement: Changes in intracellular cAMP levels are detected as changes in luminescence using a plate reader.
-
Data Analysis: The luminescence signal is used to generate concentration-response curves and calculate EC50 values.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways for Substance P and its metabolite SP(1-9).
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the activity of Substance P and its metabolites.
Discussion
The data presented clearly demonstrate that Substance P (1-9) is not merely an inactive degradation product but a biologically active metabolite with a distinct pharmacological profile. Its negligible activity at the NK1R, the primary receptor for Substance P, coupled with its retained, albeit lower, potency at the MRGPRX2, suggests a functional switch in its biological role following metabolism.
The activation of MRGPRX2 on mast cells by SP(1-9) leads to calcium mobilization, degranulation, and cytokine release, all of which are key events in neurogenic inflammation. This suggests that while the initial, potent inflammatory effects of Substance P are mediated through NK1R, the sustained or modified inflammatory response may be influenced by the activity of its metabolites like SP(1-9) on mast cells.
The differential signaling pathways activated by SP and SP(1-9) further underscore their distinct roles. Substance P, through NK1R, can activate both Gαq and Gαs pathways, leading to increases in both intracellular calcium and cAMP. In contrast, SP(1-9) acting on MRGPRX2 primarily signals through Gαi and Gαq, leading to calcium influx and PI3K/AKT activation, but not necessarily a significant cAMP response.
Conclusion
Substance P (1-9) is a major metabolite of Substance P with a significantly different biological activity profile from its parent peptide. Its selective activity at the MRGPRX2 receptor on mast cells highlights a novel mechanism by which the bioactivity of Substance P is regulated and diversified following its release. For researchers and drug development professionals, understanding the distinct roles of SP and its metabolites is crucial for the design of more specific and effective therapeutic agents targeting the tachykinin system. Future research should continue to explore the in vivo relevance of the SP/SP(1-9)-MRGPRX2 axis in various physiological and pathological conditions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Physiological Concentration and Analysis of Substance P and Its Metabolites
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide (11-amino acid) neuropeptide belonging to the tachykinin family.[1][2] Encoded by the TAC1 gene, it is widely distributed throughout the central and peripheral nervous systems, where it functions as a neurotransmitter and neuromodulator.[1][3][4] SP plays a crucial role in a variety of complex physiological processes, including pain transmission, neurogenic inflammation, immune regulation, and cell proliferation. The biological effects of Substance P are primarily mediated through its high-affinity binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).
Upon release, Substance P is rapidly metabolized by peptidases into various smaller fragments. One such N-terminal fragment is Substance P (1-9). While much of the literature focuses on the parent peptide, understanding the concentration and activity of its metabolites is critical for elucidating the complete biological picture of the SP/NK1R system. This guide provides a technical overview of the reported physiological concentrations of Substance P, the methodologies used for its quantification, and its core signaling pathway.
Physiological Concentrations of Substance P
Direct quantitative data on the endogenous tissue concentrations of the specific fragment Substance P (1-9) are not widely available. Most studies measure "Substance P-like immunoreactivity" (SPLI), which primarily quantifies the full-length peptide, although cross-reactivity with fragments can occur depending on the antibody used. The concentration of SP varies significantly between different tissues and fluids.
Tissue and Fluid Concentrations
The following table summarizes reported concentrations of Substance P-like immunoreactivity in various biological samples.
| Tissue / Fluid | Species | Concentration | Measurement Method |
| Pituitary | Porcine | 379 ng/g wet weight | Radioimmunoassay (RIA) |
| Ileum | Porcine | 7.9 ng/g wet weight | Radioimmunoassay (RIA) |
| Jejunum | Porcine | 1.9 ng/g wet weight | Radioimmunoassay (RIA) |
| Plasma (Male) | Human | ~298 pg/mL | Radioimmunoassay (RIA) |
| Plasma (Female) | Human | ~251 pg/mL | Radioimmunoassay (RIA) |
| Tears | Human | 306.0 ± 96.5 pg/mL | Enzyme Immunoassay (EIA) |
| Spinal Cord | Rat | Analytical Range: 10-500 pmol/g | LC-ESI-QIT Mass Spectrometry |
Data sourced from references.
Metabolism and the Formation of Substance P (1-9)
Substance P is metabolized by various plasma membrane-associated enzymes. Studies involving the incubation of exogenous Substance P with fibroblasts, endothelial cells, and macrophages have shown that these cells produce a range of N- and C-terminal metabolites. Among these, Substance P (1-9) was detected at low concentrations, in the range of 0.5–10 pmol/mL, indicating it is a product of cellular metabolism. Peritoneal macrophages were noted to produce the highest relative amount of the SP (1-9) fragment in these in vitro experiments.
Methodologies for Quantification
The accurate quantification of Substance P and its fragments in biological matrices requires highly sensitive techniques due to their low physiological concentrations. The most common methods are competitive immunoassays such as ELISA and RIA.
Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a widely used method for quantifying Substance P in serum, plasma, and cell culture supernatants.
Principle: In this assay, Substance P present in a sample competes with a fixed amount of labeled (e.g., biotinylated or enzyme-conjugated) Substance P for binding to a limited number of capture antibody sites, typically coated on a microplate. The amount of labeled SP bound to the antibody is inversely proportional to the amount of SP in the sample. The signal is generated by an enzymatic reaction, and the concentration is determined by comparing the sample's absorbance to a standard curve.
Generalized Experimental Protocol (Competitive ELISA):
-
Standard & Sample Preparation: Prepare a serial dilution of a known concentration of Substance P standard to generate a standard curve. Dilute biological samples as required (e.g., plasma may require a 1:8 to 1:64 dilution) in the provided assay buffer.
-
Plate Loading: Pipette 50-100 µL of standards and samples into appropriate wells of the antibody-coated microplate.
-
Competitive Binding: Add a fixed concentration of biotinylated or HRP-conjugated Substance P to each well. Incubate for 2-3 hours at room temperature or overnight at 4°C to allow for competitive binding.
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound components.
-
Detection (for biotinylated conjugate): If a biotinylated conjugate was used, add an HRP-streptavidin solution and incubate for 30-45 minutes at room temperature. Wash the plate again.
-
Substrate Reaction: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product.
-
Stopping Reaction: Add a stop solution (e.g., sulfuric acid) to each well. This terminates the reaction and changes the color from blue to yellow.
-
Data Acquisition: Immediately read the optical density at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of Substance P in the samples by interpolating their absorbance values against the standard curve, typically using a four-parameter logistic regression model.
Radioimmunoassay (RIA)
RIA is a classic, highly sensitive technique for peptide quantification.
Principle: This method is analogous to competitive ELISA but uses a radiolabeled tracer (e.g., ¹²⁵I-labeled Substance P) instead of an enzyme-conjugated one. Sample SP competes with the radiolabeled SP for antibody binding sites. After incubation, the antibody-bound fraction is separated from the free (unbound) fraction, and the radioactivity of the bound fraction is measured. The radioactivity is inversely proportional to the concentration of SP in the sample.
Generalized Experimental Protocol (RIA):
-
Reagent Preparation: Prepare standards, samples, and a solution of anti-Substance P antibody.
-
Competitive Reaction: In assay tubes, combine the sample or standard, a fixed amount of anti-SP antibody, and a fixed amount of ¹²⁵I-labeled Substance P tracer.
-
Incubation: Incubate the mixture, often for 24-48 hours at 4°C, to allow the binding reaction to reach equilibrium.
-
Separation: Separate the antibody-bound tracer from the free tracer. A common method is dextran-coated charcoal, which adsorbs the small, free peptide, allowing the larger antibody-bound complex to remain in the supernatant after centrifugation.
-
Data Acquisition: Measure the radioactivity of the antibody-bound fraction (supernatant) using a gamma counter.
-
Calculation: Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine sample concentrations by comparing their radioactivity to the standard curve.
Signaling Pathways of Substance P
Substance P exerts its biological effects primarily by activating the NK1 receptor. This receptor is coupled to the Gq/11 family of G-proteins, initiating a canonical signaling cascade that leads to increases in intracellular calcium and activation of protein kinase C.
Key Steps in the NK1R Signaling Pathway:
-
Binding and Activation: Substance P binds to the extracellular domain of the NK1 receptor.
-
G-Protein Coupling: This binding induces a conformational change in the receptor, causing it to activate its associated heterotrimeric G-protein, Gαq/11, by promoting the exchange of GDP for GTP.
-
PLC Activation: The activated Gαq/11 subunit dissociates and activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.
-
PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
Downstream Effects: PKC activation leads to the phosphorylation of numerous downstream target proteins, modulating cellular processes like gene expression, proliferation, and neuronal excitability. This pathway can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.
Conclusion
Substance P is a pivotal neuropeptide with concentrations and effects that are tightly regulated. While quantification has historically focused on the full-length peptide, the presence and potential bioactivity of metabolites like Substance P (1-9) represent an important area for future research. The quantification of these peptides relies on robust and highly sensitive immunoassays, such as ELISA and RIA, coupled with rigorous sample preparation. The biological actions initiated by Substance P are predominantly transduced through the NK1R-Gq/11-PLC signaling cascade, making this pathway a key target for therapeutic development in pain, inflammation, and other associated disorders. A deeper understanding of the specific physiological concentrations and roles of SP fragments will be essential for fully leveraging this system for novel drug discovery.
References
A Comprehensive Technical Guide on the Cellular Sources and Distribution of Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neuropeptide, a member of the tachykinin family, renowned for its role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2][3] Initially identified for its effects on gut contraction and vasodilation, the understanding of Substance P's physiological and pathological roles has expanded significantly.[1][4] It is now recognized as a key mediator in pain transmission, neurogenic inflammation, immune regulation, and cell proliferation. Substance P exerts its effects primarily through the neurokinin-1 receptor (NK-1R), a G protein-coupled receptor. This guide provides an in-depth overview of the cellular sources, distribution, and quantification of Substance P, along with the signaling pathways it initiates, to support further research and therapeutic development.
Cellular Sources of Substance P
Substance P is not exclusively produced by neurons; a variety of cell types throughout the body are capable of its synthesis and secretion, highlighting its widespread influence.
-
Nervous System:
-
Neurons: The primary and most well-documented source of Substance P are neurons of the central nervous system (CNS) and peripheral nervous system (PNS). In the CNS, high concentrations are found in the substantia nigra, amygdala, hypothalamus, and dorsal horn of the spinal cord. In the PNS, it is abundant in primary sensory neurons of the dorsal root ganglia, which are involved in nociception.
-
Glial Cells: Astrocytes and microglia have also been identified as sources of Substance P, contributing to neuroinflammatory processes within the CNS.
-
-
Immune System:
-
A growing body of evidence indicates that various immune cells can produce and secrete Substance P, suggesting its role in autocrine and paracrine signaling within the immune system. These cells include:
-
Lymphocytes
-
Monocytes and Macrophages
-
Eosinophils
-
Dendritic cells
-
-
-
Other Tissues:
-
Endothelial Cells: The cells lining blood and lymphatic vessels can produce Substance P.
-
Epithelial Cells: Substance P expression has been observed in epithelial cells of the skin and cornea.
-
Fibroblasts: These connective tissue cells are also capable of synthesizing Substance P.
-
Distribution of Substance P
Reflecting its diverse cellular origins, Substance P is widely distributed throughout the body's tissues and fluids.
-
Central Nervous System (CNS): Substance P and its receptor, NK-1R, are extensively distributed in brain regions associated with emotion, stress, pain, and nausea, including the hypothalamus, amygdala, and periaqueductal gray. The distribution of NK-1R mRNA has been mapped throughout the rat brain, with high concentrations in the basal ganglia and dorsal tegmental areas.
-
Peripheral Nervous System (PNS): Substance P is found in sensory nerve fibers that innervate various organs and tissues, including the skin, muscles, and joints. Its release from these peripheral terminals is a key component of neurogenic inflammation.
-
Skin: In the skin, Substance P is released from sensory nerves and can also be produced by keratinocytes. It plays a role in inflammatory skin conditions by inducing vasodilation, mast cell degranulation, and the release of inflammatory mediators.
-
Immune System: Substance P is present in lymphoid organs and at sites of inflammation, where it modulates the activity of immune cells.
-
Gastrointestinal Tract: As one of the sites of its initial discovery, the gut contains a significant population of Substance P-expressing neurons within the enteric nervous system, where it regulates motility and secretion.
-
Body Fluids: Substance P can be detected in various body fluids, including blood, cerebrospinal fluid, saliva, and urine.
Quantitative Data on Substance P Distribution
The concentration of Substance P varies significantly across different tissues and fluids. The following table summarizes representative quantitative data from various studies. It is important to note that values can differ based on the species and the quantification method used.
| Sample Type | Species | Concentration | Method |
| Human Plasma | Human | 251 - 298 pg/mL | Radioimmunoassay |
| Atopic Dermatitis Patient Serum | Human | Mean: 300.88 pg/mL | ELISA |
| Porcine Pituitary Gland | Porcine | 379 ng/g wet weight | Radioimmunoassay |
| Porcine Ileum | Porcine | 7.9 ng/g wet weight | Radioimmunoassay |
| Porcine Jejunum | Porcine | 1.9 ng/g wet weight | Radioimmunoassay |
Experimental Protocols
Accurate detection and quantification of Substance P are crucial for research and clinical applications. Below are detailed methodologies for key experimental techniques.
Immunohistochemistry (IHC) for Substance P Localization
This protocol provides a general framework for the immunohistochemical detection of Substance P in tissue sections.
a. Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with a fixative solution, such as 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Dissect the tissue of interest (e.g., dorsal root ganglia, spinal cord, skin) and post-fix in the same fixative for a specified period.
-
Cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration (e.g., 10%, 20%, 30%) in PBS.
-
Embed the tissue in a suitable medium (e.g., OCT compound) and freeze.
-
Cut frozen sections (10-20 µm) using a cryostat and mount them on charged slides.
b. Staining Procedure:
-
Wash the sections in PBS to remove the embedding medium.
-
Perform antigen retrieval if necessary (method depends on the antibody and tissue).
-
Permeabilize the sections with a solution of PBS containing 0.1-0.3% Triton X-100 for 10-15 minutes.
-
Block non-specific binding by incubating the sections in a blocking buffer (e.g., PBS with 3% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against Substance P (e.g., rabbit anti-Substance P) diluted in blocking buffer overnight at 4°C.
-
Wash the sections three times in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the sections three times in PBS.
-
Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC kit) for 1 hour at room temperature.
-
Wash the sections three times in PBS.
-
Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstain with a nuclear stain like hematoxylin if desired.
-
Dehydrate the sections through a series of ethanol concentrations, clear with xylene, and coverslip with a mounting medium.
c. Visualization:
-
Examine the sections under a light microscope. Substance P-immunoreactive structures will appear as brown staining.
Enzyme-Linked Immunosorbent Assay (ELISA) for Substance P Quantification
ELISA is a common method for quantifying Substance P in fluid samples like plasma, serum, and cell culture supernatants. This protocol is based on a competitive ELISA format.
a. Reagent and Sample Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.
-
Create a standard curve by performing serial dilutions of the provided Substance P standard.
-
For plasma samples, it is recommended to collect blood in chilled EDTA tubes containing a protease inhibitor like aprotinin to prevent Substance P degradation. Centrifuge to separate the plasma.
b. Assay Procedure:
-
Add a specific volume of standard or sample to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Add a fixed amount of HRP-labeled Substance P to each well. This will compete with the Substance P in the sample for binding to the primary antibody.
-
Add the primary antibody (e.g., mouse monoclonal anti-Substance P) to each well.
-
Incubate the plate for a specified time (e.g., 2-3 hours) at room temperature, allowing for competitive binding to occur.
-
Wash the wells multiple times with the wash buffer to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.
-
Incubate for a short period (e.g., 30 minutes) at room temperature in the dark.
-
Add a stop solution to terminate the reaction.
c. Data Analysis:
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The intensity of the color is inversely proportional to the amount of Substance P in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Substance P in the samples by interpolating their absorbance values on the standard curve.
Radioimmunoassay (RIA) for Substance P Quantification
RIA is a highly sensitive technique for measuring Substance P concentrations.
a. Principle:
-
This assay is based on the competition between unlabeled Substance P (in the sample or standard) and a fixed amount of radiolabeled Substance P (e.g., ¹²⁵I-labeled Substance P) for binding to a limited amount of anti-Substance P antibody.
b. Procedure:
-
Incubate the antibody with the radiolabeled Substance P and either the standard or the sample.
-
After reaching equilibrium, separate the antibody-bound Substance P from the free Substance P. A common method is dextran-coated charcoal, which adsorbs the free peptide.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled Substance P in the sample.
c. Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radiolabeled Substance P as a function of the concentration of the unlabeled standard.
-
Calculate the concentration of Substance P in the samples from this curve.
Real-Time Reverse Transcriptase PCR (RT-PCR) for Substance P mRNA Quantification
This method allows for the quantification of Substance P gene expression by measuring the amount of its mRNA.
a. RNA Extraction and Reverse Transcription:
-
Isolate total RNA from cells or tissues of interest using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
b. Real-Time PCR:
-
Set up a PCR reaction containing the cDNA template, specific primers for the Substance P gene (TAC1), a fluorescent probe (e.g., TaqMan probe), and a PCR master mix.
-
Run the reaction in a real-time PCR instrument. The instrument monitors the fluorescence emitted during the PCR amplification in real-time.
-
The cycle at which the fluorescence signal crosses a certain threshold (the threshold cycle, Ct) is inversely proportional to the initial amount of target mRNA.
c. Data Analysis:
-
Quantify the relative expression of Substance P mRNA by comparing the Ct values of the target gene to those of a reference (housekeeping) gene. The delta-delta Ct method is commonly used for this purpose.
-
For absolute quantification, a standard curve of known concentrations of a DNA template can be used.
Signaling Pathways of Substance P
Substance P exerts its biological effects by binding to the NK-1 receptor, which activates intracellular signaling cascades. The primary signaling pathways involve Gq and Gs proteins.
-
Gq Pathway:
-
Binding of Substance P to the NK-1R activates the Gq alpha subunit of the associated G protein.
-
Activated Gq stimulates phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
PKC, in turn, can activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), leading to changes in gene expression and cellular responses like proliferation and inflammation.
-
-
Gs Pathway:
-
In some cell types, the NK-1R can couple to the Gs alpha subunit.
-
Activated Gs stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
cAMP activates protein kinase A (PKA).
-
PKA can phosphorylate various intracellular proteins, modulating their activity and leading to diverse cellular effects.
-
The specific downstream effects of Substance P signaling are cell-type dependent and can include vasodilation, smooth muscle contraction, immune cell activation, and neurotransmission.
Visualizations
Substance P Signaling Pathway
Caption: Substance P signaling through the NK-1 receptor.
Experimental Workflow: Immunohistochemistry
Caption: Workflow for Immunohistochemical detection of Substance P.
References
Evolutionary Conservation of the Substance P (1-9) Fragment: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Substance P (SP), an undecapeptide of the tachykinin family, is a key neuromodulator in pain transmission and inflammatory responses. Its biological activity is primarily mediated through the neurokinin-1 receptor (NK1R). However, metabolic processing of SP in vivo generates various fragments, with the N-terminal fragment, Substance P (1-9) [SP(1-9)], being a major metabolite. This guide explores the evolutionary conservation of the SP(1-9) fragment, its distinct biological activities, and the experimental methodologies used for its characterization. While the C-terminal fragment of SP is crucial for NK1R activation, the SP(1-9) fragment exhibits a unique pharmacological profile, primarily interacting with the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells, thereby playing a significant role in neurogenic inflammation and pseudo-allergic reactions. This document provides a comprehensive overview of the current understanding of SP(1-9), including its conserved amino acid sequence across various species, its functional activity, and detailed protocols for its study.
Introduction
Substance P (SP) is a member of the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal motif. The full-length SP undecapeptide has the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[1]. Tachykinins are evolutionarily conserved neuropeptides found throughout the animal kingdom[2]. In mammals, the primary structures of SP, neurokinin A (NKA), and neurokinin B (NKB) are very similar across species[3]. SP exerts its effects by binding to neurokinin receptors, with a preference for the NK1R[4].
In vivo, SP is rapidly metabolized into smaller peptide fragments[2]. One of the major metabolites is the N-terminal fragment, SP(1-9), with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly. While the C-terminal end of SP is essential for high-affinity binding and activation of the NK1R, the N-terminal fragments, including SP(1-9), have been shown to possess distinct biological activities. Notably, SP(1-9) has been demonstrated to be a potent activator of mast cells through the MRGPRX2 receptor, a pathway independent of the classical NK1R activation. This distinct mode of action highlights the importance of understanding the physiological and pathological roles of SP metabolites.
This technical guide will delve into the evolutionary conservation of the SP(1-9) sequence, summarize the quantitative data regarding its functional activity, provide detailed experimental protocols for its investigation, and visualize the key signaling pathways involved.
Evolutionary Conservation of Substance P
The amino acid sequence of Substance P is highly conserved across vertebrate species, particularly in the C-terminal region which is critical for binding to neurokinin receptors. The N-terminal region, which includes the SP(1-9) fragment, also shows a high degree of conservation, suggesting a functionally important role that has been maintained throughout evolution.
To illustrate this conservation, the following table presents an alignment of the preprotachykinin-1 protein sequences from several vertebrate species, highlighting the Substance P undecapeptide.
Table 1: Amino Acid Sequence Alignment of Substance P in Various Vertebrate Species
| Species | Substance P Sequence | Conservation of SP(1-9) |
| Homo sapiens (Human) | RPKPQQFFGLM | RPKPQQFFG |
| Mus musculus (Mouse) | RPKPQQFFGLM | RPKPQQFFG |
| Rattus norvegicus (Rat) | RPKPQQFFGLM | RPKPQQFFG |
| Gallus gallus (Chicken) | RKPKQQFFGLM | RKPKQQFFG |
| Danio rerio (Zebrafish) | RPKTQQFFGLM | RPKTQQFFG |
Note: The sequences were obtained from the UniProt database (Accession Numbers: Human - P20366, Mouse - P41539, Rat - P06767, Chicken - Q9W6I3) and from literature for Zebrafish. The bolded sequence represents the full Substance P undecapeptide.
The alignment demonstrates a remarkable degree of conservation of the SP(1-9) fragment among mammals, with identical sequences for Human, Mouse, and Rat. The chicken and zebrafish sequences show minor variations with a substitution of Proline (P) to Lysine (K) at position 2 in chicken and Proline (P) to Threonine (T) at position 4 in zebrafish. This high level of conservation in the N-terminal fragment across diverse vertebrate taxa underscores its biological significance.
Biological Activity and Receptor Interaction of Substance P (1-9)
While full-length Substance P is the canonical ligand for the NK1R, the SP(1-9) fragment, particularly its carboxylated form SP(1-9)-COOH, shows negligible activity at this receptor. Instead, the biological effects of SP(1-9)-COOH are primarily mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is predominantly expressed on mast cells.
Functional Activity of Substance P (1-9)-COOH
The activation of MRGPRX2 by SP(1-9)-COOH leads to mast cell degranulation and the release of inflammatory mediators. The potency of SP(1-9)-COOH in functional assays is summarized in the table below.
Table 2: Functional Potency of Substance P (1-9)-COOH
| Assay | Cell Line | Receptor | Parameter | SP(1-9)-COOH Value (μM) | Full-Length SP Value (μM) | Reference |
| Calcium Mobilization | LAD2 human mast cells | MRGPRX2 | EC50 | ~18 | 1.8 | |
| Mast Cell Degranulation (β-hexosaminidase release) | LAD2 human mast cells | MRGPRX2 | EC50 | ~59 | 5.9 |
Note: The data indicates that while SP(1-9)-COOH is a full agonist at MRGPRX2, it is approximately 10-fold less potent than the full-length Substance P.
Binding Affinity of Substance P (1-9)
Direct radioligand binding studies to determine the dissociation constant (Kd) or inhibition constant (Ki) of the SP(1-9) fragment to MRGPRX2 are limited in the current literature. One study reported a Kd of 0.27 nM for a Substance P fragment, however, the specific fragment and receptor were not clearly defined. The lack of comprehensive binding affinity data for SP(1-9) represents a knowledge gap and an area for future research. The available functional data (EC50 values) strongly suggest that SP(1-9) does interact with MRGPRX2, albeit with lower affinity than the full-length peptide.
Signaling Pathways
The signaling pathways activated by full-length Substance P via the NK1R are distinct from those activated by the SP(1-9) fragment through MRGPRX2.
Substance P / NK1R Signaling Pathway
Activation of the Gq/11 protein-coupled NK1R by Substance P leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Biosynthesis and Cleavage of Substance P to Form SP(1-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), a member of the tachykinin family of neuropeptides, is a key mediator in pain transmission, inflammation, and various physiological processes. Its biological activity is tightly regulated through a complex process of biosynthesis, post-translational modification, and enzymatic degradation. This technical guide provides a comprehensive overview of the biosynthesis of Substance P from its precursor, preprotachykinin-A, and its subsequent cleavage into the metabolite SP(1-9). We delve into the key enzymes responsible for this cleavage, namely Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), presenting available quantitative data on their kinetics. Detailed experimental protocols for the analysis of Substance P and its fragments are provided, alongside visualizations of the biosynthetic and signaling pathways. Understanding these processes is critical for the development of novel therapeutics targeting the Substance P system.
Biosynthesis of Substance P
Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂[1]. Its production is a multi-step process involving gene transcription, alternative splicing, and post-translational modifications.
The Preprotachykinin-A (TAC1) Gene
Substance P is encoded by the TAC1 gene, also known as the preprotachykinin-A gene[1]. This gene, through alternative splicing, gives rise to four different mRNA transcripts: α, β, γ, and δ-preprotachykinin-A (PPT-A). These precursors contain the sequences for Substance P and other tachykinins like Neurokinin A (NKA)[1]. The differential splicing of the TAC1 gene allows for tissue-specific expression of these neuropeptides.
Post-Translational Processing
Following translation of the PPT-A mRNA, the resulting precursor protein undergoes several post-translational modifications to yield the mature, biologically active Substance P[2]. A critical step in this process is the C-terminal amidation of the methionine residue. This amidation is essential for the biological activity of Substance P and its ability to bind to its primary receptor, the Neurokinin-1 receptor (NK1R)[2].
Enzymatic Cleavage of Substance P to SP(1-9)
The biological effects of Substance P are terminated by its rapid degradation by various peptidases. Two of the most significant enzymes involved in the cleavage of Substance P are Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). These enzymes cleave the undecapeptide at specific sites, leading to the formation of various fragments, including SP(1-9).
Angiotensin-Converting Enzyme (ACE)
ACE, a zinc metalloprotease, is well-known for its role in the renin-angiotensin system. It also plays a significant role in the degradation of Substance P. ACE cleaves Substance P primarily at the Phe⁸-Gly⁹ peptide bond, releasing the C-terminal dipeptide Gly-Leu-Met-NH₂ and generating the nonapeptide fragment SP(1-9) (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly). A secondary cleavage site exists at the Gly⁹-Leu¹⁰ bond.
Neprilysin (NEP)
Neprilysin, also known as neutral endopeptidase, is another key zinc metalloprotease involved in the metabolism of several peptides, including Substance P. NEP cleaves Substance P at multiple sites, including Gln⁶-Phe⁷, Phe⁷-Phe⁸, and Gly⁹-Leu¹⁰. Cleavage at the Gly⁹-Leu¹⁰ bond also results in the formation of SP(1-9) .
Quantitative Data on Substance P Cleavage
| Enzyme | Substrate | Parameter | Value | Source |
| Angiotensin-Converting Enzyme (ACE) | Substance P | kcat/Km | 3.3 x 10³ M⁻¹s⁻¹ | |
| Angiotensin-Converting Enzyme (ACE) | Substance P | Ki | 25 µM | |
| Neprilysin (NEP) | Substance P | Ki | 190 µM | |
| Angiotensin-Converting Enzyme (ACE) | Substance P | Hydrolysis Rate | 1.2 µmol/min/mg | |
| Neprilysin (NEP) | Substance P | Hydrolysis Rate | 7.8 µmol/min/mg |
Biological Activity and Signaling Pathways
Substance P and the NK1 Receptor
Mature Substance P exerts its biological effects primarily through binding to the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). Activation of NK1R leads to the stimulation of phospholipase C, which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to a variety of cellular responses including neuronal excitation, vasodilation, and inflammation.
SP(1-9) and the MRGPRX2 Receptor
The N-terminal fragment SP(1-9) has been shown to have biological activity that is distinct from that of the full-length Substance P. SP(1-9) does not bind to the NK1R but instead activates the Mas-related G-protein coupled receptor X2 (MRGPRX2), which is predominantly expressed on mast cells. Activation of MRGPRX2 by SP(1-9) involves both Gαi and Gαq proteins and leads to downstream signaling through pathways including PLC, PI3K/AKT, and ERK1/2, ultimately resulting in mast cell degranulation and the release of inflammatory mediators.
Experimental Protocols
In Vitro Enzyme Activity Assay for ACE and NEP
This protocol describes a general method for determining the activity of ACE or NEP using a fluorogenic substrate. To specifically measure the cleavage of Substance P, the fluorogenic substrate would be replaced with Substance P, and the reaction products (e.g., SP(1-9)) would be quantified using HPLC or LC-MS/MS as described in the subsequent protocols.
Materials:
-
Purified ACE or NEP enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl)
-
Substance P (substrate)
-
ACE inhibitor (e.g., Captopril) or NEP inhibitor (e.g., Thiorphan) for control experiments
-
96-well microplate
-
Incubator at 37°C
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of Substance P in the assay buffer.
-
Prepare serial dilutions of the enzyme (ACE or NEP) in the assay buffer.
-
In a 96-well plate, add the enzyme dilutions. Include a no-enzyme control.
-
To inhibitor control wells, add the appropriate inhibitor at a final concentration sufficient to completely inhibit the enzyme.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Substance P solution to all wells to a final concentration within the expected Km range.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl or an organic solvent like acetonitrile).
-
Analyze the reaction mixture for the amount of SP(1-9) formed or the amount of Substance P remaining using HPLC or LC-MS/MS.
-
Calculate the rate of reaction from the amount of product formed or substrate consumed over time.
HPLC Analysis of Substance P and SP(1-9)
This protocol provides a method for the separation and quantification of Substance P and its fragments.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Acidify samples with TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 214 nm
-
Column temperature: 30°C
-
Injection volume: 20 µL
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 40% B
-
25-30 min: 40% B
-
30-35 min: Linear gradient from 40% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Quantification: Create a standard curve using known concentrations of Substance P and SP(1-9) to quantify the amounts in the samples.
LC-MS/MS Analysis of Substance P and SP(1-9)
This protocol offers a highly sensitive and specific method for the detection and quantification of Substance P and its metabolites.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Protein precipitation of biological samples (e.g., plasma, CSF) with acetonitrile (1:3 v/v). Centrifuge and collect the supernatant. Evaporate the supernatant to dryness and reconstitute in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow rate: 0.3 mL/min
-
Column temperature: 40°C
-
Injection volume: 5 µL
-
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: Linear gradient from 2% to 50% B
-
5-5.1 min: Linear gradient from 50% to 98% B
-
5.1-6 min: 98% B
-
6-6.1 min: Linear gradient from 98% to 2% B
-
6.1-8 min: 2% B (re-equilibration)
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Substance P and SP(1-9).
-
Substance P: e.g., m/z 674.4 -> 175.1
-
SP(1-9): e.g., m/z 552.8 -> 175.1
-
-
-
Quantification: Use a stable isotope-labeled internal standard of Substance P for accurate quantification.
Substance P Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for the quantification of Substance P in biological samples.
Materials:
-
Substance P ELISA Kit (containing pre-coated plate, standards, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Microplate reader
-
Wash bottle or automated plate washer
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare sample dilutions as per the kit instructions.
-
Assay Procedure:
-
Add a specific volume of standard or sample to the appropriate wells of the pre-coated microplate.
-
Add the biotinylated Substance P detection antibody to each well.
-
Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the HRP-conjugate to each well and incubate as directed.
-
Wash the wells again to remove unbound HRP-conjugate.
-
Add the TMB substrate solution to each well and incubate in the dark. A color will develop in inverse proportion to the amount of Substance P in the sample.
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of Substance P in the samples.
Conclusion
The biosynthesis of Substance P and its subsequent cleavage to SP(1-9) by ACE and NEP are critical control points in regulating the biological activity of this important neuropeptide. The distinct signaling pathways activated by Substance P (via NK1R) and its metabolite SP(1-9) (via MRGPRX2) highlight the complexity of the tachykinin system and offer multiple avenues for therapeutic intervention. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the roles of Substance P and its metabolites in health and disease, and for drug development professionals seeking to modulate their activity. Further research into the precise kinetics of Substance P cleavage and the downstream consequences of differential receptor activation will undoubtedly uncover new opportunities for the treatment of pain, inflammation, and other Substance P-related pathologies.
References
Unveiling the Enigma: NK1R-Independent Signaling Pathways of Substance P (1-9)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide of the tachykinin family, is a well-established neurotransmitter and neuromodulator primarily recognized for its high-affinity binding to the neurokinin-1 receptor (NK1R). This interaction mediates a plethora of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. However, a growing body of evidence reveals that Substance P and its N- and C-terminal fragments, including the nonapeptide Substance P (1-9), can elicit significant biological effects through signaling pathways independent of the canonical NK1R. These alternative pathways present novel therapeutic targets and necessitate a deeper understanding for researchers and drug development professionals in neuroscience, immunology, and pharmacology.
This technical guide provides an in-depth exploration of the core NK1R-independent signaling mechanisms of Substance P (1-9) and other relevant fragments. It summarizes key quantitative data, offers detailed experimental protocols for pivotal assays, and visualizes the described pathways to facilitate comprehension and future research.
Core NK1R-Independent Signaling Pathways
Three primary NK1R-independent signaling pathways have been identified for Substance P and its fragments:
-
Microglial NADPH Oxidase (NOX2) Activation: At subpicomolar concentrations, Substance P can directly activate NADPH oxidase in microglia, a key enzyme in the production of reactive oxygen species (ROS), independent of NK1R. This pathway is implicated in neuroinflammation and neurodegeneration.
-
Modulation of Striatal Dopamine Outflow via Muscarinic Receptors: Substance P and its N- and C-terminal fragments can stimulate cholinergic interneurons in the striatum. This leads to the release of acetylcholine (ACh), which then acts on muscarinic receptors on dopaminergic terminals to modulate dopamine release.
-
Histamine Release from Mast Cells via NK2 and MRGPRX2 Receptors: C-terminal fragments of Substance P have been shown to induce histamine release from mast cells, a critical event in allergic and inflammatory responses. This effect is mediated, at least in part, by the neurokinin-2 (NK2) receptor and the Mas-related G protein-coupled receptor X2 (MRGPRX2).
The following sections will delve into the molecular mechanisms, quantitative data, and experimental methodologies associated with each of these pathways.
Microglial NADPH Oxidase (NOX2) Activation by Substance P
Mechanism of Action
In a departure from classical receptor-ligand interactions, subpicomolar concentrations of Substance P can directly engage and activate the microglial NADPH oxidase 2 (NOX2) enzyme complex. This interaction is independent of the NK1R and leads to the production of superoxide, a potent reactive oxygen species. The proposed mechanism involves the binding of Substance P to the gp91phox (also known as NOX2) catalytic subunit of the enzyme complex. This binding event triggers the translocation of the cytosolic regulatory subunits, p47phox and p67phox, to the membrane-bound catalytic core, leading to the assembly of the active enzyme and subsequent superoxide production.[1][2] This pathway highlights a novel, non-classical signaling role for a neuropeptide in modulating microglial function and neuroinflammation.
Signaling Pathway Diagram
Quantitative Data
| Parameter | Value | Cell Type/System | Reference |
| Effective SP Concentration | 10⁻¹⁴ to 10⁻¹³ M | Primary microglial cultures | [2] |
| SP-induced Superoxide Production | Significant increase over baseline | Microglia-enriched cultures | [2] |
| Translocation of p47phox and p67phox | Observed with 10⁻¹⁴ to 10⁻¹³ M SP | Primary microglial cultures | [2] |
Experimental Protocol: Microglial NADPH Oxidase Activity Assay
This protocol is adapted from studies investigating Substance P-induced ROS production in microglia.
1. Materials:
-
Primary microglial cell cultures or microglial cell lines (e.g., BV-2).
-
Substance P (1-9) peptide.
-
Lucigenin or Dihydroethidium (DHE) for superoxide detection.
-
Krebs-Ringer Phosphate buffer (pH 7.0).
-
NADPH.
-
Plate reader with chemiluminescence or fluorescence detection capabilities.
2. Cell Culture and Treatment:
-
Plate microglia at a suitable density in a 96-well plate.
-
Culture cells to the desired confluency.
-
Prior to the assay, replace the culture medium with Krebs-Ringer Phosphate buffer.
-
Prepare serial dilutions of Substance P (1-9) to achieve final concentrations in the subpicomolar range (e.g., 10⁻¹⁵ to 10⁻¹² M).
-
Add the Substance P dilutions to the respective wells. Include a vehicle control.
3. NADPH Oxidase Activity Measurement (Lucigenin-based assay):
-
Prepare a reaction cocktail containing Krebs-Ringer Phosphate buffer, lucigenin (e.g., 5 µM), and NADPH (e.g., 100 µM).
-
Add the reaction cocktail to each well immediately before measurement.
-
Measure chemiluminescence at regular intervals (e.g., every 2 minutes for 30 minutes) using a plate reader.
-
The rate of increase in chemiluminescence is proportional to the rate of superoxide production.
4. Data Analysis:
-
Calculate the rate of superoxide production for each condition.
-
Normalize the data to the vehicle control.
-
Plot the concentration-response curve to determine the potency of Substance P (1-9).
Muscarinic Receptor-Mediated Modulation of Striatal Dopamine Outflow
Mechanism of Action
Substance P and its N- and C-terminal fragments, including SP(1-9), can indirectly modulate dopamine release in the striatum by acting on cholinergic interneurons. These neuropeptides are thought to bind to a yet-to-be-fully-characterized receptor on these interneurons, triggering the release of acetylcholine (ACh). The released ACh then diffuses to nearby dopaminergic terminals and binds to muscarinic acetylcholine receptors (mAChRs), which in turn modulates the release of dopamine. This signaling cascade demonstrates a complex interplay between peptidergic, cholinergic, and dopaminergic systems in the striatum. The effect can be blocked by the muscarinic antagonist atropine, confirming the involvement of muscarinic receptors.
Signaling Pathway Diagram
Quantitative Data
| Parameter | Value | System | Reference |
| Effective Concentration of SP and fragments | 1 nM | Rat striatal slices | |
| Atropine (muscarinic antagonist) concentration | 1 µM | Rat striatal slices | |
| Effect of Atropine | Completely reversed the effects of SP and its fragments | Rat striatal slices |
Experimental Protocol: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release
This protocol provides a general framework for measuring dopamine release from brain slices using FSCV, based on established methodologies.
1. Materials:
-
Carbon-fiber microelectrodes.
-
Vibratome for brain slicing.
-
Artificial cerebrospinal fluid (aCSF).
-
Bipolar stimulating electrode.
-
FSCV recording system (e.g., TarHeel CV).
-
Substance P (1-9) and other fragments.
-
Muscarinic receptor antagonists (e.g., atropine).
2. Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal slices (e.g., 300 µm thick) containing the striatum using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
3. FSCV Recording:
-
Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Position the carbon-fiber microelectrode in the striatal region of interest.
-
Place a bipolar stimulating electrode near the recording electrode.
-
Apply a triangular voltage waveform to the carbon-fiber electrode (e.g., -0.4 V to +1.3 V and back, at 400 V/s, repeated at 10 Hz).
-
Record baseline current.
4. Evoked Dopamine Release:
-
Apply a brief electrical stimulation (e.g., single pulse or train of pulses) through the stimulating electrode to evoke dopamine release.
-
Record the resulting change in current, which is proportional to the dopamine concentration.
-
Perfuse the slice with aCSF containing Substance P (1-9) or other fragments at the desired concentration.
-
After an incubation period, evoke dopamine release again and record the response.
-
To confirm the involvement of muscarinic receptors, co-perfuse with atropine and the SP fragment.
5. Data Analysis:
-
Convert the recorded current to dopamine concentration using a post-experiment calibration of the electrode with known concentrations of dopamine.
-
Analyze the peak dopamine concentration, uptake rate (Tau), and other kinetic parameters.
-
Compare the dopamine release parameters before and after the application of the SP fragment and in the presence of the muscarinic antagonist.
Histamine Release from Mast Cells via NK2 and MRGPRX2 Receptors
Mechanism of Action
C-terminal fragments of Substance P, such as SP(8-11), can induce the degranulation of mast cells and the release of histamine. This pro-inflammatory action appears to be independent of NK1R. Evidence suggests the involvement of the neurokinin-2 (NK2) receptor, as the histamine release can be blocked by an NK2-selective antagonist. More recently, the Mas-related G protein-coupled receptor X2 (MRGPRX2) has been identified as a receptor for Substance P and its C-terminally truncated metabolite, SP(1-9), on human mast cells. Activation of MRGPRX2 by these peptides triggers intracellular calcium mobilization and subsequent degranulation and histamine release.
Signaling Pathway Diagram```dot
Quantitative Data
| Parameter | Value | Cell Type | Reference |
| SP(8-11) Concentration for Histamine Release | Micromolar range | Murine mast cell line | |
| SP Concentration for Histamine Release | 10⁻⁵ M to 5 x 10⁻⁴ M | Human cutaneous mast cells | |
| SP(1-9) EC50 for Ca²⁺ mobilization via MRGPRX2 | ~1 µM | HEK293 cells expressing MRGPRX2 |
Experimental Protocol: Mast Cell Histamine Release Assay
This protocol is a generalized procedure based on methods described for measuring histamine release from mast cell preparations.
1. Materials:
-
Mast cell source (e.g., human or rodent primary mast cells, or a mast cell line like LAD2).
-
Substance P (1-9) and C-terminal fragments.
-
HEPES-buffered saline or other suitable buffer.
-
Histamine ELISA kit or a fluorometric assay for histamine.
-
Positive control for degranulation (e.g., compound 48/80 or calcium ionophore A23187).
2. Mast Cell Preparation and Stimulation:
-
Isolate or culture mast cells according to standard protocols.
-
Wash the cells and resuspend them in the assay buffer.
-
Aliquot the cell suspension into microcentrifuge tubes or a 96-well plate.
-
Prepare serial dilutions of the Substance P fragments.
-
Add the peptide solutions to the cells and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Include a vehicle control (buffer alone) and a positive control.
-
To determine total histamine content, lyse a separate aliquot of cells (e.g., with Triton X-100 or by sonication).
3. Histamine Measurement:
-
After incubation, centrifuge the tubes/plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the histamine concentration in the supernatant using a commercial ELISA kit or a fluorometric assay following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of histamine release for each condition using the following formula: % Histamine Release = [(Histamine in sample - Spontaneous release) / (Total histamine - Spontaneous release)] x 100 (where "Spontaneous release" is the histamine in the supernatant of the vehicle control).
-
Plot the concentration-response curves for the different Substance P fragments.
The Modulatory Role of the N-Terminal Fragment SP(1-7)
The N-terminal fragment of Substance P, SP(1-7), has been shown to act as a potent modulator of SP's actions, often exhibiting antagonistic effects. For instance, SP(1-7) can reduce the aversive behaviors induced by intrathecal administration of full-length SP. While the precise receptor and downstream signaling cascade for SP(1-7) remain to be fully elucidated, it is clear that its effects are not mediated through the NK1R. It is proposed that SP(1-7) may act as an endogenous modulator of SP signaling, potentially through a yet-unidentified receptor.
Logical Relationship Diagram
Quantitative Data
| Parameter | Value | System | Reference |
| Antagonistic Doses of SP(1-7) | 1.0 - 4.0 pmol (intrathecal) | Mice | |
| Ki for [³H]SP(1-7) binding | 2.5 nM (high affinity) | Mouse brain membranes |
Experimental Protocol: Investigating SP(1-7) Antagonism
This protocol outlines a general approach to studying the antagonistic effects of SP(1-7) on a known SP-induced response.
1. In Vivo Behavioral Assay (e.g., Aversive Behavior):
-
Animals: Use appropriate rodent models (e.g., mice).
-
Administration: Administer substances intrathecally to target the spinal cord.
-
Groups:
-
Vehicle control.
-
Substance P (to induce the behavioral response).
-
SP(1-7) alone (to assess for intrinsic effects).
-
Substance P + SP(1-7) (co-administration).
-
-
Behavioral Observation: Quantify the specific aversive behaviors (e.g., scratching, biting, licking) for a defined period after injection.
-
Data Analysis: Compare the behavioral scores between the groups to determine if SP(1-7) significantly reduces the SP-induced response.
2. In Vitro Functional Assay (e.g., Calcium Mobilization):
-
Cell System: Use a cell line endogenously or recombinantly expressing a non-NK1R target of SP, or a primary cell culture known to respond to SP.
-
Assay: Perform a functional assay relevant to the cell type and expected SP response (e.g., calcium imaging, neurotransmitter release).
-
Procedure:
-
Establish a baseline response to Substance P.
-
Pre-incubate the cells with varying concentrations of SP(1-7) for a defined period.
-
Stimulate the cells with the same concentration of Substance P and measure the response.
-
-
Data Analysis: Determine the extent to which SP(1-7) inhibits the SP-induced response and calculate the IC50 if a dose-dependent inhibition is observed.
Conclusion
The exploration of NK1R-independent signaling pathways for Substance P (1-9) and its related fragments opens new avenues for understanding the multifaceted roles of this neuropeptide family. The direct activation of microglial NOX2, the indirect modulation of dopamine release via the cholinergic system, and the induction of mast cell degranulation through alternative receptors highlight the complexity of peptidergic signaling. For researchers and drug development professionals, these pathways represent a largely untapped landscape of potential therapeutic targets for a range of disorders, from neuroinflammatory and neurodegenerative diseases to allergic conditions and psychiatric disorders. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for advancing research in this exciting and evolving field. Further investigation into the specific receptors and downstream signaling cascades of these NK1R-independent pathways will be crucial for the development of novel and highly targeted therapeutics.
References
- 1. N- and C-terminal substance P fragments modulate striatal dopamine outflow through a cholinergic link mediated by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P Exacerbates Dopaminergic Neurodegeneration through Neurokinin-1 Receptor-Independent Activation of Microglial NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Substance P (1-9) in Peripheral Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an eleven-amino acid neuropeptide, is a well-established mediator of pain, inflammation, and smooth muscle contraction in peripheral tissues, primarily through activation of the neurokinin-1 receptor (NK1R). However, SP is rapidly metabolized in vivo, generating various N- and C-terminal fragments. This guide focuses on the N-terminal fragment, Substance P (1-9) (SP(1-9)), providing an in-depth examination of its distinct functional profile in the periphery. While largely inactive at the classical NK1R, SP(1-9) retains biological activity, notably through the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells. This differential receptor engagement results in a functional divergence from the parent peptide, with implications for neurogenic inflammation and immune modulation. This document summarizes the current understanding of SP(1-9)'s peripheral functions, presents quantitative data on its activity, details relevant experimental protocols, and visualizes its key signaling pathways.
Introduction: Substance P and Its Metabolic Fate
Substance P (SP), with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a member of the tachykinin family of neuropeptides.[1] Released from the peripheral terminals of sensory nerve fibers, it orchestrates a wide array of physiological and pathophysiological processes, including vasodilation, smooth muscle contraction, and neurogenic inflammation.[1][2] The biological effects of SP are predominantly mediated by the high-affinity G protein-coupled receptor, NK1R.[3]
In peripheral tissues, SP is subject to rapid enzymatic degradation by various peptidases present on the surface of cells like endothelial cells, macrophages, and fibroblasts.[4] This metabolism cleaves the full-length peptide into smaller N-terminal and C-terminal fragments. One of the major N-terminal metabolites is Substance P (1-9), which lacks the C-terminal dipeptide Leu-Met-NH2. This seemingly minor structural change dramatically alters its pharmacological profile, leading to a significant loss of affinity for the NK1R and a distinct pattern of biological activity.
Functional Divergence: SP(1-9) vs. Substance P
The primary functional distinction between SP and SP(1-9) lies in their receptor activation profiles. The C-terminal region of Substance P is critical for high-affinity binding and activation of the NK1R. The absence of this C-terminal amide group in SP(1-9) results in its virtual inability to activate the NK1R, a finding consistent across multiple assay systems.
Conversely, the N-terminal region of SP is key for activating the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor primarily expressed on mast cells. SP(1-9) retains the necessary structural components to engage and activate MRGPRX2, thereby mediating specific functions in this crucial immune cell population.
Mast Cell Activation via MRGPRX2
SP(1-9) has been demonstrated to be an agonist at the MRGPRX2 receptor, triggering mast cell degranulation and the release of inflammatory mediators. This activation is characterized by:
-
Calcium Mobilization: SP(1-9) induces a concentration-dependent increase in intracellular calcium ([Ca2+]i) in mast cells.
-
Degranulation: Following the rise in intracellular calcium, mast cells release the contents of their granules, including histamine and enzymes like β-hexosaminidase.
-
Cytokine Release: Activation of MRGPRX2 by SP(1-9) can also lead to the de novo synthesis and release of various cytokines and chemokines, contributing to the inflammatory milieu.
Lack of Activity at NK1R-Mediated Functions
In contrast to its effects on mast cells, SP(1-9) is largely inactive in peripheral assays primarily driven by NK1R activation.
-
Smooth Muscle Contraction: Classic bioassays using isolated smooth muscle preparations, such as the guinea pig ileum, show that full-length SP is a potent contractile agent, an effect mediated by NK1R. SP(1-9), however, shows no significant contractile activity in these preparations.
-
Cardiovascular Effects: Central and peripheral administration of SP produces distinct cardiovascular responses, including changes in blood pressure and heart rate, via NK1R. N-terminal fragments like SP(1-9) do not elicit these cardiovascular responses.
-
Vascular Permeability: SP is a potent inducer of plasma extravasation and vasodilation, key components of neurogenic inflammation mediated by NK1R on endothelial cells. The inability of SP(1-9) to activate NK1R suggests it does not directly mediate these specific vascular effects.
Quantitative Data Presentation
The following tables summarize the available quantitative data for Substance P (1-9) in comparison to its parent peptide, Substance P.
| Ligand | Receptor | Cell Type/Tissue | Assay | Potency (EC50) | Reference(s) |
| Substance P | NK1R | HEK293 cells | Calcium Mobilization | 0.4 nM | |
| Substance P (1-9) | NK1R | HEK293 cells | Calcium Mobilization | No significant activation | |
| Substance P | MRGPRX2 | HEK293 cells | Calcium Mobilization | 210 nM | |
| Substance P (1-9) | MRGPRX2 | HEK293 cells | Calcium Mobilization | 2.3 µM | |
| Substance P | MRGPRX2 | LAD2 Mast Cells | Calcium Mobilization | 1.8 µM | |
| Substance P (1-9) | MRGPRX2 | LAD2 Mast Cells | Calcium Mobilization | ~18 µM (10-fold less potent than SP) | |
| Substance P | MRGPRX2 | LAD2 Mast Cells | Degranulation (β-hexosaminidase release) | 5.9 µM | |
| Substance P (1-9) | MRGPRX2 | LAD2 Mast Cells | Degranulation (β-hexosaminidase release) | ~59 µM (10-fold less potent than SP) | |
| Substance P | NK1R | Guinea Pig Ileum | Muscle Contraction | 1-9 nM | |
| Substance P (1-9) | NK1R | Guinea Pig Ileum | Muscle Contraction | Inactive |
Signaling Pathways
Substance P (1-9) Signaling via MRGPRX2 in Mast Cells
Activation of MRGPRX2 by SP(1-9) initiates a G protein-mediated signaling cascade. Studies have shown that MRGPRX2 couples to both Gαi and Gαq proteins. This dual coupling leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This cascade can be further amplified by the activation of downstream pathways including Mitogen-Activated Protein Kinases (MAPK) and the transcription factor NF-κB, leading to cytokine production.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of Substance P (1-9).
Radioligand Competition Binding Assay for NK1R
This assay is used to determine the binding affinity of SP(1-9) for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cultured cells (e.g., CHO cells stably expressing the human NK1R) in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2).
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 50-120 µg of protein) with a fixed concentration of radiolabeled Substance P (e.g., [³H]SP, at a concentration close to its Kd, ~0.3-1.0 nM).
-
Add increasing concentrations of the unlabeled competitor ligand (Substance P (1-9)). A parallel set of wells should use unlabeled full-length Substance P to generate a standard competition curve.
-
To determine non-specific binding, a set of wells should contain a high concentration (e.g., 1 µM) of unlabeled Substance P.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding at each competitor concentration to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Use non-linear regression analysis to fit the data to a one-site or two-site binding model and determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Organ Bath Assay for Smooth Muscle Contraction
This classic pharmacological preparation is used to assess the direct contractile or relaxant effects of substances on smooth muscle tissue, such as the guinea pig ileum.
Workflow Diagram:
Detailed Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Gently flush the lumen with physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) to remove contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Mounting and Equilibration:
-
Suspend a segment of ileum in a temperature-controlled (32-37°C) organ bath containing physiological salt solution, continuously aerated with carbogen (95% O2, 5% CO2).
-
Attach one end of the tissue to a fixed holder and the other end to an isometric force-displacement transducer.
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with regular washing every 10-15 minutes.
-
-
Drug Administration and Recording:
-
Construct a cumulative concentration-response curve by adding the test substance (SP(1-9)) to the bath in increasing concentrations (typically in half-log increments).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the isometric contractions using a data acquisition system.
-
After completing a curve, wash the tissue repeatedly until it returns to baseline tension.
-
For comparison, construct a concentration-response curve for full-length Substance P on the same tissue preparation.
-
-
Data Analysis:
-
Measure the peak tension developed at each concentration of the agonist.
-
Express the responses as a percentage of the maximum contraction achieved with a standard agonist (like SP or KCl).
-
Plot the percentage response against the logarithm of the agonist concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (maximal effect).
-
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a marker of degranulation.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture a human mast cell line (e.g., LAD2) under appropriate conditions.
-
Wash the cells and resuspend them in a buffered salt solution (e.g., HEPES buffer with 0.04% BSA).
-
Plate the cells in a 96-well V-bottom plate at a suitable density (e.g., 5 x 10^5 cells/well).
-
-
Stimulation:
-
Add varying concentrations of the stimulus (SP(1-9) or SP as a positive control) to the wells.
-
Include a negative control (buffer only, for spontaneous release) and a positive control for total release (e.g., 0.2% Triton X-100).
-
Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect an aliquot of the supernatant from each well for analysis of released β-hexosaminidase.
-
Lyse the remaining cell pellet with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.
-
-
Enzymatic Reaction:
-
In a separate flat-bottom 96-well plate, add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer.
-
Add the collected supernatant or cell lysate to the substrate wells.
-
Incubate the plate at 37°C for 60-90 minutes to allow the enzyme to act on the substrate.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding a high pH stop solution (e.g., 0.4 M Glycine, pH 10.7), which develops a yellow color.
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release using the formula: % Release = [(Absorbance of Supernatant - Absorbance of Spontaneous Release) / (Absorbance of Total Lysate - Absorbance of Spontaneous Release)] x 100.
-
Conclusion and Future Directions
The N-terminal Substance P fragment, SP(1-9), demonstrates a distinct and selective functional profile in peripheral tissues that diverges significantly from its parent peptide. Its inactivity at the NK1R renders it incapable of mediating classical SP effects such as smooth muscle contraction and certain aspects of neurogenic inflammation. However, its ability to activate mast cells via the MRGPRX2 receptor highlights a specific role in immune modulation. This differential activity suggests that the metabolic processing of Substance P in peripheral tissues is not merely a process of inactivation, but rather a mechanism for generating functionally distinct signaling molecules.
For drug development professionals, this functional divergence is critical. Targeting the SP/NK1R pathway with antagonists may not affect the mast cell-specific actions of SP metabolites like SP(1-9). Conversely, developing modulators of the MRGPRX2 receptor could offer a more targeted approach to controlling mast cell-driven inflammation without affecting the broader physiological roles of the SP/NK1R system.
Future research should aim to:
-
Further elucidate the activity of SP(1-9) on other peripheral immune cells, such as neutrophils and lymphocytes, to build a more complete picture of its immunomodulatory role.
-
Investigate the in vivo relevance of the SP(1-9)/MRGPRX2 axis in models of neurogenic inflammation, allergy, and pain.
-
Explore the potential for biased agonism at the MRGPRX2 receptor, which could lead to the development of novel therapeutics that selectively promote or inhibit specific downstream signaling pathways.
Understanding the nuanced biology of Substance P metabolites is essential for the precise pharmacological manipulation of tachykinin signaling in health and disease.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Bioactivity of Substance P Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies concerning the bioactivity of Substance P (SP) fragments. Substance P, an undecapeptide neuropeptide, plays a crucial role in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1][3][4] However, SP can be enzymatically cleaved into smaller N- and C-terminal fragments, which possess their own distinct biological activities, sometimes differing from or even antagonizing the parent peptide. This guide summarizes the key findings on the bioactivity of these fragments, details the experimental protocols used in these seminal studies, and visualizes the involved signaling pathways.
I. Bioactivity of Substance P Fragments: Quantitative Data
The biological activity of Substance P fragments has been assessed through various bioassays, revealing structure-activity relationships critical for understanding their physiological roles and therapeutic potential. The following tables summarize the key quantitative findings from initial studies.
Table 1: C-Terminal Fragment Bioactivity on Smooth Muscle and Vasculature
| Fragment | Bioassay | Relative Potency/Effect | Reference |
| SP Octapeptide (SP 4-11) | Guinea Pig Ileum (Spasmogenic) | ~200% of Substance P | |
| SP Octapeptide (SP 4-11) | Dog Hind Limb (Vasodilator) | More potent than Substance P | |
| SP Octapeptide (SP 4-11) | Rabbit Ear Vein (Venoconstrictor) | More potent than Substance P | |
| SP Heptapeptide (SP 5-11) | Guinea Pig Ileum (Spasmogenic) | Appreciable activity | |
| SP Hexapeptide (SP 6-11) | Guinea Pig Ileum (Spasmogenic) | Comparable to Substance P | |
| SP Pentapeptide (SP 7-11) | Guinea Pig Ileum (Spasmogenic) | Appreciable activity | |
| SP Tripeptide & Tetrapeptide | Dog Hind Limb (Vasodilator) | Weak activity |
Table 2: C-Terminal Fragment-Induced Histamine Release from Mast Cells
| Fragment | Cell Type | Effect | Receptor Implicated | Reference |
| SP(8-11) | Murine Mast Cell Line | Maximum histamine release | NK2 | |
| SP(9-11) | Murine Mast Cell Line | High histamine release | NK2 | |
| SP(6-11) | Murine Mast Cell Line | Nearly equipotent to SP(5-11) | NK2 | |
| SP(5-11) | Murine Mast Cell Line | Nearly equipotent to SP(6-11) | NK2 | |
| SP(4-11) | Murine Mast Cell Line | Slight histamine release | NK2 |
Table 3: N-Terminal Fragment Bioactivity
| Fragment | Experimental Model | Effect | Reference |
| SP(1-7) | Rat Substantia Nigra (in vivo) | Potent antagonist of SP-induced responses | |
| SP(1-7) | Rat Tail Flick Test (in vivo) | Facilitation of the tail flick reflex | |
| SP(1-7) & SP(1-8) | Mouse Intrathecal Injection (in vivo) | Reduction of SP-induced aversive behaviors | |
| SP(1-9) | N/A | Inactive |
Table 4: Receptor Binding Affinities of Substance P Fragments
| Fragment | Receptor Preparation | Effect on SP Binding | Reference |
| C-terminal Hexapeptide | Rat Brain Cortex Membranes | Inhibits binding | |
| Shorter C-terminal fragments | Rat Brain Cortex Membranes | Potency decreases with decreasing length |
II. Experimental Protocols
The following sections detail the methodologies employed in the foundational studies of Substance P fragment bioactivity.
Substance P and its fragments were typically synthesized using the solid-phase method. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Following assembly, the peptide is cleaved from the resin and purified, often by methods such as countercurrent distribution and thin-layer chromatography to ensure high purity.
-
Isolated Guinea Pig Ileum Assay: This classic pharmacology preparation is used to assess the spasmogenic (contractile) activity of substances. A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, and changes in muscle tension are recorded isometrically in response to the application of peptides.
-
Isolated Rabbit Ear Vein Assay: This assay measures the venoconstrictor properties of peptides. The central ear artery and vein of a rabbit are cannulated and perfused. The preparation is then used to assess changes in vascular resistance upon administration of the test compounds.
-
Dog Hind Limb Blood Flow Assay: This in vivo model is used to evaluate the vasodilator effects of substances. The femoral artery of an anesthetized dog is cannulated to measure blood flow. The test peptides are then administered, and changes in blood flow are recorded to determine their vasodilator potency.
The ability of SP fragments to induce histamine release is a key indicator of their pro-inflammatory potential. Murine mast cell lines are incubated with various concentrations of the peptides. The amount of histamine released into the supernatant is then quantified, typically using an enzymatic assay. To investigate the receptor involvement, specific receptor antagonists can be added prior to the peptide challenge.
These assays are crucial for determining the affinity of SP fragments for neurokinin receptors. Membranes prepared from tissues rich in the target receptor, such as the rat brain cortex for NK1R, are incubated with a radiolabeled form of Substance P (e.g., ¹²⁵I-labeled Bolton-Hunter SP). The ability of unlabeled SP fragments to displace the radioligand from the receptor is measured, allowing for the determination of their binding affinities.
-
Rat Tail Flick Test: This is a common test to assess nociception. A noxious heat stimulus is applied to the rat's tail, and the latency to flick the tail away is measured. Intrathecal administration of SP fragments allows for the investigation of their effects on spinal nociceptive processing.
-
Observation of Aversive Behaviors: Intrathecal injection of Substance P in mice induces characteristic behaviors such as scratching, biting, and licking. The co-administration of SP fragments can be used to assess their potential to antagonize these SP-induced responses.
III. Signaling Pathways and Experimental Workflows
The biological effects of Substance P and its fragments are initiated by their interaction with specific cell surface receptors, which in turn activates intracellular signaling cascades.
Activation of the NK1 receptor by Substance P stimulates the Gq/11 class of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). In some cellular contexts, NK1R activation can also lead to the production of cyclic AMP (cAMP).
Caption: Substance P binding to NK1R activates downstream signaling pathways.
The initial screening of Substance P fragments for biological activity often follows a logical progression from in vitro to in vivo studies.
Caption: A typical workflow for characterizing the bioactivity of SP fragments.
Studies have revealed that N- and C-terminal fragments of Substance P can have opposing effects, suggesting a complex regulatory mechanism. While C-terminal fragments often mimic the actions of the full-length peptide, N-terminal fragments can act as antagonists.
Caption: Differential roles of N- and C-terminal Substance P fragments.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Substance P (1-9)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substance P is a neuropeptide that acts as a neurotransmitter and neuromodulator, playing a crucial role in inflammation, pain perception, and mood regulation. The N-terminal fragment, Substance P (1-9), with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly, is a major metabolite of Substance P.[1] This document provides a detailed protocol for the chemical synthesis of Substance P (1-9) utilizing Fmoc-based solid-phase peptide synthesis (SPPS).
Synthesis Strategy
The synthesis of Substance P (1-9) is achieved through the sequential addition of Nα-Fmoc protected amino acids to a solid support (resin). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile and is removed at each cycle with a piperidine solution. The subsequent amino acid is then coupled to the deprotected N-terminus. This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail. The crude peptide is then purified by reversed-phase high-performance liquidography (RP-HPLC).
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Specification |
| Resin | Glycine-preloaded Wang Resin | 100-200 mesh, ~0.5 mmol/g substitution |
| Rink Amide Resin | For C-terminally amidated peptides | |
| Amino Acids | Fmoc-Arg(Pbf)-OH | |
| Fmoc-Pro-OH | ||
| Fmoc-Lys(Boc)-OH | ||
| Fmoc-Gln(Trt)-OH | ||
| Fmoc-Phe-OH | ||
| Fmoc-Gly-OH | ||
| Coupling Reagents | O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) | |
| N,N-diisopropylethylamine (DIPEA) | ||
| Deprotection Reagent | Piperidine | Reagent grade |
| Solvents | N,N-dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Reagent grade | |
| Diethyl ether | Anhydrous | |
| Cleavage Reagents | Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade | |
| Water (H₂O) | Deionized | |
| Purification | Acetonitrile (ACN) | HPLC grade |
| Trifluoroacetic acid (TFA) | HPLC grade | |
| Water | HPLC grade |
Experimental Protocols
Resin Swelling and Preparation
-
Place the desired amount of Glycine-preloaded Wang resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
Amino Acid Coupling
-
Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid/HCTU solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
-
After successful coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
Peptide Chain Elongation
Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the Substance P (1-9) sequence: Phe, Phe, Gln, Gln, Pro, Lys, Pro, Arg.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 90% TFA, 5% TIS, and 5% H₂O.[1]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Purify the peptide by RP-HPLC using a C18 column. A typical gradient is from 5% to 65% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Collect the fractions containing the purified peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[2]
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Quantitative Data Summary
| Parameter | Value | Notes |
| Resin Substitution | ~0.5 mmol/g | |
| Amino Acid Equivalents | 4 | Relative to resin substitution |
| HCTU Equivalents | 3.9 | Relative to resin substitution |
| DIPEA Equivalents | 8 | Relative to resin substitution |
| Deprotection Solution | 20% Piperidine in DMF | |
| Cleavage Cocktail | 90:5:5 TFA:TIS:H₂O | [1] |
| Cleavage Time | 2-3 hours |
Visualizations
Caption: Workflow for the solid-phase synthesis of Substance P (1-9).
Caption: The iterative cycle of deprotection and coupling in SPPS.
References
High-performance liquid chromatography purification of Substance P (1-9)
An Application Note on the High-Performance Liquid Chromatography (HPLC) Purification of Substance P (1-9)
Introduction
Substance P (SP) is an 11-amino acid neuropeptide that plays a significant role in pain transmission, inflammation, and other physiological processes.[1][2][3] It is a member of the tachykinin peptide family and acts as a high-affinity agonist for the neurokinin-1 receptor (NK1R).[3][4] Substance P is metabolized in vivo by various proteases, leading to the formation of several fragments, including Substance P (1-9). This nonapeptide fragment, with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly, is a subject of research for its potential biological activities, which may differ from the parent peptide.
The synthesis of peptides like Substance P (1-9) via methods such as 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) results in a crude product containing impurities and deletion sequences. Therefore, robust purification is essential to obtain a highly pure peptide for accurate biological and pharmacological studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for purifying synthetic peptides due to its high resolution and efficiency.
This application note provides a detailed protocol for the purification of Substance P (1-9) using RP-HPLC, yielding a final product with purity greater than 95%.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. In this method, the stationary phase (typically silica bonded with C8 or C18 alkyl chains) is nonpolar, while the mobile phase is polar. Peptides are loaded onto the column in a highly aqueous mobile phase and adsorb to the hydrophobic stationary phase. A gradient of increasing organic solvent (commonly acetonitrile) is then applied, which increases the mobile phase's nonpolar character. Peptides elute from the column as the organic solvent concentration becomes high enough to disrupt the hydrophobic interactions between the peptide and the stationary phase. More hydrophobic peptides are retained longer and elute at higher acetonitrile concentrations.
The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is crucial. TFA forms ion pairs with the basic residues (like Arginine and Lysine in Substance P) of the peptide, neutralizing their charge and reducing undesirable ionic interactions with the silica backbone of the stationary phase. This results in sharper, more symmetrical peaks and improved resolution.
Experimental Protocols
This section details the materials, reagent preparation, and step-by-step procedures for the purification of Substance P (1-9).
Materials and Equipment
-
Crude Peptide: Lyophilized crude Substance P (1-9)
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA), sequencing grade
-
HPLC System: Preparative or semi-preparative HPLC system with a gradient pump, autosampler or manual injector, and a UV detector
-
Column: A reversed-phase C8 column (e.g., Eclipse XDB-C8, 5 µm particle size) is recommended. A C18 column is also suitable.
-
Sample Preparation: 0.2 µm syringe filters, vials
-
Fraction Collection: Fraction collector or manual collection tubes
-
Post-Purification: Rotary evaporator and/or lyophilizer (freeze-dryer)
Reagent Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Filtration: Filter both mobile phases through a 0.45 µm filter to remove particulates and degas them before use to prevent bubble formation in the system.
Sample Preparation
-
Dissolve the crude lyophilized Substance P (1-9) powder in a small volume of a solvent mixture that ensures complete solubility. A common starting point is 50% Mobile Phase A and 50% Mobile Phase B.
-
Filter the dissolved sample through a 0.2 µm syringe filter to remove any insoluble material that could damage the HPLC column.
HPLC Purification Protocol
-
System Startup: Turn on the HPLC system and allow the detector lamp to warm up.
-
Column Installation: Install the appropriate semi-preparative or preparative RP-C8 column.
-
System Wash: Wash the pumps and lines with Mobile Phase B for 10-15 minutes to ensure the system is clean.
-
Column Equilibration: Equilibrate the column with the initial gradient conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) for at least 10-15 column volumes, or until a stable baseline is achieved.
-
Injection: Inject the filtered crude peptide solution onto the column.
-
Elution and Detection: Run the gradient elution as detailed in Table 1. Monitor the separation by detecting the peptide bonds' absorbance at 210-220 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide. Start collecting just before the peak begins to elute and stop just after it returns to baseline to avoid collecting impurities from closely eluting peaks.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize it to obtain the purified Substance P (1-9) as a stable, fluffy white powder. Store the lyophilized peptide at -20°C or -80°C for long-term stability.
Data and Results
The following tables summarize the recommended HPLC conditions for the purification and subsequent analysis of Substance P (1-9).
Table 1: Preparative HPLC Purification Conditions
| Parameter | Value | Reference |
| Column | Eclipse XDB-C8, 5 µm | |
| Mobile Phase A | 0.08% TFA in Water | |
| Mobile Phase B | 0.08% TFA in Acetonitrile | |
| Flow Rate | Dependent on column diameter (e.g., 4-20 mL/min) | |
| Gradient | 10% to 50% B over 60 minutes | |
| Detection | UV at 210 nm | |
| Temperature | Ambient or 40°C |
Table 2: Analytical HPLC Purity Assessment Conditions
| Parameter | Value | Reference |
| Column | InfinityLab Poroshell 120 EC-C8, 2.7 µm, 3.0 x 50 mm | |
| Mobile Phase A | 0.05% TFA in Water | |
| Mobile Phase B | 0.05% TFA in Acetonitrile | |
| Flow Rate | 0.5 mL/min | |
| Gradient | 0% to 60% B over 9 minutes | |
| Detection | UV at 214 nm | |
| Temperature | 40°C |
Visualizations
HPLC Purification Workflow
The following diagram illustrates the complete workflow for the purification of Substance P (1-9).
Caption: Workflow for the RP-HPLC purification of Substance P (1-9).
Conclusion
The described reversed-phase HPLC protocol provides a reliable and effective method for the purification of synthetic Substance P (1-9). By utilizing a C8 stationary phase with an acetonitrile/water gradient containing TFA as an ion-pairing agent, it is possible to consistently achieve high purity (>95%), which is suitable for demanding research applications in pharmacology and drug development. The subsequent analytical method allows for accurate verification of the final product's purity.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Substance P (1-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neuropeptide involved in a multitude of physiological processes, including pain transmission, inflammation, and mood regulation. The biological activity of Substance P can be modulated by its metabolic fragments. One such key metabolite is Substance P (1-9), a nonapeptide that has been shown to possess biological activity, including the ability to modulate dopamine outflow in the striatum.[1][2] Accurate and sensitive identification and quantification of Substance P (1-9) are crucial for understanding its physiological roles and for the development of novel therapeutics targeting the tachykinin system. This document provides detailed application notes and protocols for the analysis of Substance P (1-9) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1]
Quantitative Data Summary
The concentration of Substance P (1-9) can vary significantly depending on the biological matrix and physiological conditions. The following table summarizes quantitative data from a study analyzing Substance P fragments in mouse spinal cord tissue.
| Analyte | Concentration (pmol/g of tissue) | Standard Deviation |
| Substance P | 105.9 | 8.5 |
| Substance P (1-9) | 2.1 | 0.5 |
| Substance P (1-7) | 1.6 | 0.5 |
Data from a study on endogenous Substance P levels in the spinal cord, as measured by isotope dilution mass spectrometry (IDMS).[3]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Brain Tissue
This protocol is adapted from a method for the extraction of neuropeptides from rat brain tissue and is suitable for the enrichment of Substance P (1-9).
Materials:
-
C18 spin columns
-
Activation Solution: 50% acetonitrile / 50% 0.1% formic acid in water
-
Equilibration and Wash Solution: 0.1% formic acid in water
-
Elution Solution: 50% acetonitrile / 50% 0.1% formic acid in water
-
Homogenization Solution: 10% glacial acetic acid and 1% water in methanol
-
LC-MS grade water
-
Microcentrifuge and tubes
Protocol:
-
Tissue Homogenization:
-
Weigh the frozen brain tissue sample.
-
Homogenize the tissue in the Homogenization Solution at a 10:1 (v/w) solvent-to-tissue ratio.
-
Incubate the homogenate on ice for 20 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction:
-
Column Activation: Add 150 µL of Activation Solution to a C18 spin column and centrifuge for 1 minute at 1,500 x g. Repeat this step three times.
-
Column Equilibration: Add 150 µL of Equilibration and Wash Solution to the column and centrifuge for 1 minute at 1,500 x g. Repeat this step three times.
-
Sample Loading: Load the supernatant from the tissue homogenization onto the equilibrated C18 column. Centrifuge for 1 minute at 1,500 x g. For maximal peptide retention, reload the flow-through onto the column and repeat the centrifugation.
-
Washing: Add 150 µL of Equilibration and Wash Solution to the column and centrifuge for 1 minute at 1,500 x g. This step removes salts and other hydrophilic impurities.
-
Elution: Add 100 µL of Elution Solution to the column and centrifuge for 1 minute at 1,500 x g to elute the bound peptides. Repeat the elution step to ensure complete recovery.
-
The eluted sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol provides a starting point for the development of a robust LC-MS/MS method for the identification and quantification of Substance P (1-9).
Liquid Chromatography (LC) Parameters:
-
Column: Vydac C18, 1.0 x 50 mm, 5 µm particles[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.2 µL/min
-
Gradient:
-
0-2 min: 100% A
-
2-5 min: Linear ramp to 25% B
-
5-6 min: Hold at 25% B
-
6-10 min: Linear ramp back to 100% A
-
10-15 min: Re-equilibration at 100% A
-
-
Injection Volume: 25 µL
-
Column Temperature: 25°C
Mass Spectrometry (MS) Parameters:
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for Substance P (1-9):
-
Precursor Ion (m/z): 553.8 (doubly charged ion)
-
Product Ion (m/z): 120.1
-
These transitions should be optimized on the specific instrument being used.
-
-
Source Parameters (example):
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Capillary Voltage: 4000 V
-
Visualizations
References
- 1. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P fragments and striatal endogenous dopamine outflow: interaction with substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis Controls Endogenous Substance P Levels | PLOS One [journals.plos.org]
Application Notes: Development of a Specific Sandwich ELISA for the Measurement of Substance P (1-9)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substance P (SP) is an eleven-amino-acid neuropeptide that plays a significant role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is involved in a variety of physiological processes, including pain transmission, inflammation, and vasodilation.[1] The metabolism of Substance P leads to the formation of several peptide fragments, each with potentially distinct biological activities. One such major metabolite is Substance P (1-9), a nonapeptide that has been shown to have modulatory effects on dopamine outflow in the striatum. The development of a highly specific and sensitive assay to quantify Substance P (1-9) is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the tachykinin system.
This application note provides a detailed protocol for the development of a specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of Substance P (1-9). This assay is designed to be highly specific for the (1-9) fragment, with minimal cross-reactivity to the full-length Substance P (1-11) and other metabolites.
Principle of the Assay
This sandwich ELISA is a highly sensitive and specific method for the detection of Substance P (1-9). The principle of the assay is based on the use of a matched pair of antibodies that recognize different epitopes on the Substance P (1-9) molecule.
An antibody specific for the C-terminus of Substance P is used as a capture antibody and is pre-coated onto the wells of a microplate. When the sample or standard containing Substance P (1-9) is added to the wells, the peptide is captured by the immobilized antibody. After a washing step to remove unbound substances, a second antibody, specific for the N-terminus of Substance P (1-9) and conjugated to an enzyme such as Horseradish Peroxidase (HRP), is added. This detection antibody binds to the captured Substance P (1-9), forming a "sandwich" complex. Following another washing step, a substrate solution is added, which is catalyzed by the HRP to produce a colored product. The intensity of the color is directly proportional to the concentration of Substance P (1-9) in the sample. The concentration is then determined by comparing the optical density of the samples to a standard curve.
Signaling Pathway of Substance P
Substance P exerts its biological effects primarily through binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[1] Activation of NK1R initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical signaling pathway of Substance P.
Substance P Signaling Pathway
Materials and Reagents
Reagents
-
Capture Antibody: Rat anti-Substance P monoclonal antibody (clone NC1/34), specific for the C-terminal region of Substance P.[2]
-
Detection Antibody: Rabbit polyclonal anti-Substance P antibody, specific for the N-terminal region of Substance P (requires validation for specificity to the 1-9 fragment). Alternatively, custom antibody production can be employed to generate a highly specific monoclonal or polyclonal antibody against the N-terminus of Substance P (1-9).[3]
-
Substance P (1-9) Standard: Synthetic Substance P (1-9) peptide of high purity (>95%).
-
Substance P (1-11) and other fragments: For cross-reactivity testing.
-
ELISA Plates: 96-well high-binding polystyrene microplates.
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Diluent: 0.1% BSA in PBST.
-
Enzyme Conjugate: HRP-conjugated Goat anti-Rabbit IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 N Sulfuric Acid (H₂SO₄).
Equipment
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Automatic plate washer (optional).
-
Precision pipettes and multichannel pipettes.
-
Vortex mixer.
-
Incubator.
Experimental Protocols
Antibody Pair Selection and Validation
The specificity of this ELISA relies on the antibody pair. A C-terminal capture antibody will bind both full-length Substance P and the (1-9) fragment. A highly specific N-terminal detection antibody is therefore critical.
-
Screening of N-terminal Antibodies: Screen commercially available or custom-developed N-terminal Substance P antibodies for their ability to bind Substance P (1-9) in the sandwich format.
-
Cross-Reactivity Testing: Validate the selected antibody pair by testing for cross-reactivity with full-length Substance P (1-11) and other relevant fragments. The assay should show high signal for Substance P (1-9) and negligible signal for other forms.
ELISA Protocol
The following diagram outlines the experimental workflow for the Substance P (1-9) sandwich ELISA.
Sandwich ELISA Workflow
Step-by-Step Procedure:
-
Plate Coating:
-
Dilute the C-terminal capture antibody to a concentration of 2-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature (RT).
-
-
Washing:
-
Aspirate the blocking solution and wash the plate three times as described in step 2.
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the Substance P (1-9) standard in Assay Diluent. A typical concentration range would be from 10 pg/mL to 1000 pg/mL.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at RT.
-
-
Washing:
-
Aspirate the standards and samples and wash the plate three times.
-
-
Detection Antibody Incubation:
-
Dilute the N-terminal detection antibody to its optimal concentration (determined during validation) in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at RT.
-
-
Washing:
-
Aspirate the detection antibody solution and wash the plate three times.
-
-
Enzyme Conjugate Incubation:
-
Dilute the HRP-conjugated secondary antibody in Assay Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 1 hour at RT.
-
-
Washing:
-
Aspirate the conjugate solution and wash the plate five times.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate solution to each well.
-
Incubate for 15-30 minutes at RT in the dark. Monitor the color development.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Absorbance Measurement:
-
Read the optical density of each well at 450 nm using a microplate reader.
-
Data Presentation
All quantitative data should be recorded and analyzed. A standard curve should be generated by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended. The concentration of Substance P (1-9) in the samples can then be interpolated from this standard curve.
| Parameter | Value |
| Capture Antibody Concentration | 2 - 10 µg/mL |
| Detection Antibody Concentration | To be determined by titration |
| Standard Curve Range | 10 - 1000 pg/mL |
| Incubation Times | As specified in the protocol |
| Incubation Temperatures | 4°C and Room Temperature |
| Wavelength for Reading | 450 nm |
| Sample Volume | 100 µL |
| Substrate Incubation Time | 15 - 30 minutes |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | - Insufficient washing- Blocking is inadequate- Antibody concentration too high | - Increase the number of washes- Increase blocking time or try a different blocking agent- Optimize antibody concentrations by titration |
| Low Signal | - Reagents expired or improperly stored- Incubation times too short- Antibody concentration too low | - Check reagent expiration dates and storage conditions- Ensure adherence to recommended incubation times- Optimize antibody concentrations |
| High Variability | - Inconsistent pipetting- Incomplete washing- Plate not sealed properly during incubation | - Use calibrated pipettes and ensure consistent technique- Ensure all wells are washed thoroughly and uniformly- Use plate sealers to prevent evaporation |
| No Signal | - Omission of a key reagent- Incorrect antibody pair | - Review the protocol and ensure all steps were followed correctly- Verify that the capture and detection antibodies recognize different epitopes and form a stable sandwich complex with the antigen |
References
Application Notes: Calcium Mobilization Assay for Substance P (1-9) Activity via the MRGPRX2 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substance P (SP), an eleven-amino-acid neuropeptide, is the canonical agonist for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) involved in pain, inflammation, and vasodilation.[1][2] Upon binding to the NK1R, SP triggers a signaling cascade that leads to the mobilization of intracellular calcium.[3][4] Substance P (1-9) is a major metabolite of SP, resulting from the cleavage of the C-terminal dipeptide.[2]
Recent studies have revealed that while the C-terminus of SP is critical for NK1R activation, the N-terminal fragment, Substance P (1-9), has no significant activity at this receptor. Instead, Substance P (1-9) functions as an agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is notably expressed on mast cells. Activation of MRGPRX2 by Substance P (1-9) also initiates a signaling pathway that results in a measurable increase in intracellular calcium, leading to cellular responses such as mast cell degranulation.
This application note provides a detailed protocol for a fluorescent-based calcium mobilization assay to quantify the activity of Substance P (1-9). The assay utilizes a cell line endogenously or recombinantly expressing the MRGPRX2 receptor and a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This method is suitable for characterizing the potency of Substance P (1-9) and for screening compound libraries for novel modulators of the MRGPRX2 receptor.
Signaling Pathway
Substance P (1-9) elicits calcium mobilization through the activation of the MRGPRX2 receptor. This GPCR is coupled to Gαq/11 proteins. Upon agonist binding, the G protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration can be detected by fluorescent indicators.
Caption: Signaling pathway of Substance P (1-9) via the MRGPRX2 receptor.
Experimental Protocol
This protocol is adapted from standard calcium mobilization assays and is specifically tailored for assessing Substance P (1-9) activity on MRGPRX2-expressing cells.
I. Materials and Reagents
-
Cell Line: Human mast cell line LAD2 (natively expressing MRGPRX2) or a recombinant cell line such as HEK293 or CHO-K1 stably expressing human MRGPRX2.
-
Peptides: Substance P (1-9) (agonist), Substance P (full-length, as control), and a known MRGPRX2 agonist like Compound 48/80 (positive control).
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., Ham's F12 for CHO-K1, DMEM for HEK293), supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester) or equivalent calcium-sensitive dye.
-
Reagents for Dye Loading: Anhydrous DMSO, Pluronic F-127 (optional, to aid dye loading), and Probenecid (optional, to prevent dye extrusion).
-
Equipment:
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation or similar), equipped for excitation at ~490 nm and emission at ~525 nm.
-
Humidified CO₂ incubator at 37°C.
-
Standard cell culture equipment.
-
II. Experimental Procedure
Day 1: Cell Plating
-
Harvest and count the MRGPRX2-expressing cells.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium. For 384-well plates, seed 10,000 to 20,000 cells per well in 25 µL.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
Day 2: Assay
-
Prepare Reagents:
-
Assay Buffer: Warm the HBSS/HEPES buffer to 37°C.
-
Compound Plate: Prepare a serial dilution of Substance P (1-9) and control compounds (e.g., Substance P, Compound 48/80) in assay buffer at 2x the final desired concentration. Include a buffer-only control (vehicle).
-
Fluo-4 AM Loading Solution: Prepare a 2x loading solution. For example, mix an equal volume of 4 µM Fluo-4 AM in assay buffer with 0.04% Pluronic F-127. If using probenecid, add it to a final concentration of 2.5 mM.
-
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Add 100 µL (for 96-well) or 25 µL (for 384-well) of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.
-
Note: This can be performed using a "no-wash" kit, where the dye is added directly to the cells in their culture medium, simplifying the procedure. If not using a no-wash kit, gently wash the cells once or twice with assay buffer after incubation to remove excess dye.
-
-
Calcium Mobilization Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Establish a stable baseline fluorescence reading for approximately 15-20 seconds.
-
Configure the instrument to automatically add an equal volume of the compounds from the compound plate to the cell plate (e.g., 100 µL to a 96-well plate).
-
Continue recording the fluorescence signal for at least 60-120 seconds after compound addition to capture the peak response and subsequent decay.
-
III. Data Analysis
-
The change in fluorescence is typically expressed as Relative Fluorescence Units (RFU). The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximum response observed with a saturating concentration of a positive control (e.g., Compound 48/80).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ (half-maximal effective concentration) and the maximum response (Emax).
Data Presentation
The following table summarizes representative potency values for Substance P and its metabolite Substance P (1-9) at the MRGPRX2 receptor in a calcium mobilization assay using the LAD2 human mast cell line.
| Compound | Receptor Target | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| Substance P | MRGPRX2 | LAD2 | Calcium Mobilization | 1.8 | |
| Substance P (1-9) | MRGPRX2 | LAD2 | Calcium Mobilization | ~18 (10-fold less potent than SP) | |
| Substance P | NK1R | HEK293-NK1R | Calcium Mobilization | Active (nM range) | |
| Substance P (1-9) | NK1R | HEK293-NK1R | Calcium Mobilization | No significant activity |
Experimental Workflow
The logical flow of the calcium mobilization assay is outlined below.
Caption: Workflow for the calcium mobilization assay.
References
Application Notes and Protocols for Mast Cell Degranulation Assay Using Substance P
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing and quantifying mast cell degranulation in response to Substance P, a neuropeptide implicated in neurogenic inflammation and various pathological conditions. The provided methodologies and data are intended to guide researchers in pharmacology, immunology, and drug discovery in studying the mechanisms of mast cell activation and for screening potential therapeutic modulators.
Introduction
Mast cells are critical effector cells of the immune system, strategically located at the interface with the external environment, such as the skin, respiratory tract, and gastrointestinal tract. Upon activation, they release a plethora of pre-stored and newly synthesized inflammatory mediators through a process known as degranulation. Substance P (SP), a member of the tachykinin family of neuropeptides, is a potent activator of mast cells.[1][2] The interaction between Substance P and mast cells is a key element in neurogenic inflammation and is implicated in the pathophysiology of conditions like asthma, atopic dermatitis, and inflammatory bowel disease.[3]
Substance P primarily activates human mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][3] While it can also bind to the neurokinin-1 receptor (NK1R), MRGPRX2 is considered the principal receptor for SP-induced degranulation in these cells. This activation triggers a signaling cascade leading to the release of inflammatory mediators, including histamine, proteases (like tryptase and chymase), and cytokines.
The quantification of mast cell degranulation is commonly performed by measuring the activity of β-hexosaminidase, a granule-associated enzyme that is released into the supernatant upon mast cell activation. This assay provides a reliable and quantifiable measure of the degranulation response.
Signaling Pathway of Substance P-Induced Mast Cell Degranulation
Substance P binding to the MRGPRX2 receptor on the mast cell surface initiates a signaling cascade that leads to degranulation. This process involves the activation of G proteins, leading to an increase in intracellular calcium and subsequent fusion of granules with the plasma membrane, releasing their contents into the extracellular space.
Caption: Substance P signaling pathway in mast cells.
Experimental Protocols
Mast Cell Culture
The human mast cell line LAD2 is a suitable model for studying Substance P-induced degranulation as it expresses MRGPRX2.
-
Culture Medium: StemPro-34 SFM supplemented with StemPro-34 Nutrient Supplement, 2 mM L-glutamine, 100 IU/mL penicillin, 100 µg/mL streptomycin, and 100 ng/mL recombinant human Stem Cell Factor (SCF).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Centrifuge cells at 200 x g for 5 minutes and resuspend in fresh medium every 3-4 days.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted from established methods for measuring mast cell degranulation.
Materials:
-
LAD2 mast cells
-
Substance P (Sigma-Aldrich)
-
Tyrode's Buffer (or HEPES buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase (Sigma-Aldrich)
-
Citrate buffer (pH 4.5)
-
Stop solution (e.g., 0.4 M Glycine, pH 10.7 or Sodium Carbonate Buffer)
-
Triton X-100 (0.1-1%)
-
96-well plates (V-bottom and flat-bottom)
-
Plate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Caption: Workflow for β-hexosaminidase release assay.
Procedure:
-
Cell Preparation:
-
Harvest LAD2 cells by centrifugation at 200 x g for 5 minutes.
-
Wash the cells three times with pre-warmed Tyrode's buffer.
-
Resuspend the cells in Tyrode's buffer at a density of 5 x 10^5 cells/mL.
-
-
Cell Stimulation:
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate (5 x 10^4 cells/well).
-
Prepare serial dilutions of Substance P in Tyrode's buffer.
-
Add 10 µL of the Substance P dilutions to the respective wells. For controls, add 10 µL of buffer (spontaneous release) or 10 µL of 1% Triton X-100 (total release).
-
Incubate the plate for 30 minutes at 37°C.
-
-
Sample Collection:
-
Stop the reaction by placing the plate on ice for 5 minutes.
-
Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well flat-bottom plate.
-
To the remaining cell pellets, add 150 µL of 0.1% Triton X-100 to lyse the cells and determine the total β-hexosaminidase content. Mix well by pipetting. Transfer 50 µL of the lysate to another 96-well flat-bottom plate.
-
-
Enzymatic Reaction:
-
Prepare the β-hexosaminidase substrate solution by dissolving pNAG in citrate buffer (e.g., 3.5 mg/mL).
-
Add 100 µL of the pNAG solution to the wells of the plates containing the supernatant and cell lysate.
-
Incubate the plates for 60-90 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Stop the enzymatic reaction by adding 50 µL of the stop solution to each well. The solution should turn yellow.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100
-
Data Presentation
The following tables summarize representative quantitative data for Substance P-induced mast cell degranulation from the literature.
Table 1: Dose-Dependent Degranulation of LAD2 Mast Cells by Substance P
| Substance P Concentration (µM) | β-Hexosaminidase Release (%) | Reference |
| 0.1 | ~10 | |
| 1 | ~36 | |
| 5 | ~62 | |
| 10 | ~55 |
Table 2: Comparison of Degranulation Induced by Substance P and its Metabolites in LAD2 Cells
| Peptide (Concentration) | β-Hexosaminidase Release (%) | Reference |
| Substance P (10 µM) | ~40 | |
| SP(1-9)-COOH (10 µM) | ~25 | |
| SP(1-7)-COOH (10 µM) | No significant release |
Table 3: Effect of MRGPRX2 Knockdown on Substance P-Induced Degranulation in LAD2 Cells
| Cell Type | Stimulus (Concentration) | β-Hexosaminidase Release (%) | Reference |
| Wild-Type LAD2 | Substance P (10 µM) | ~45 | |
| MRGPRX2 Knockdown LAD2 | Substance P (10 µM) | Significantly diminished | |
| Wild-Type LAD2 | SP(1-9)-COOH (10 µM) | ~28 | |
| MRGPRX2 Knockdown LAD2 | SP(1-9)-COOH (10 µM) | Significantly diminished |
Conclusion
The protocols and data presented here provide a comprehensive guide for studying Substance P-induced mast cell degranulation. The β-hexosaminidase release assay is a robust and reproducible method for quantifying this process. Understanding the signaling pathways and having access to quantitative data will aid researchers in the development of novel therapeutics targeting neurogenic inflammation and mast cell-mediated diseases.
References
- 1. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P induces degranulation of mast cells and leukocyte adhesion to venular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 [frontiersin.org]
Application Notes and Protocols for Radioligand Binding Assay: Substance P (1-9) Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the binding affinity of ligands to the Substance P (1-9) binding site on the Neurokinin-1 (NK-1) receptor using a radioligand binding assay. The protocols are intended for use by individuals with basic laboratory experience in biochemistry and pharmacology.
Introduction
Substance P (SP) is a neuropeptide that belongs to the tachykinin family and is the preferred endogenous ligand for the Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). The C-terminal fragment of Substance P, particularly the (1-9) sequence, is crucial for its high-affinity binding to the NK-1 receptor. The interaction between Substance P and the NK-1 receptor is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and neurogenic inflammation. Consequently, the NK-1 receptor is a significant target for drug discovery and development.
Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with receptors. These assays are highly sensitive and quantitative, allowing for the determination of key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of unlabeled competitor ligands. This document provides detailed protocols for both saturation and competition radioligand binding assays to characterize the affinity of compounds for the Substance P (1-9) receptor binding site.
Signaling Pathway of the Neurokinin-1 Receptor
Activation of the NK-1 receptor by Substance P initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gs G-proteins, leading to the activation of various downstream effector pathways. The following diagram illustrates the major signaling pathways associated with NK-1 receptor activation.
Caption: Neurokinin-1 Receptor Signaling Pathways.
Quantitative Binding Data
The following table summarizes the binding affinities of Substance P and related ligands for the NK-1 receptor, as determined by radioligand binding assays.
| Ligand | Radioligand | Preparation | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) | Reference |
| [3H][Pro9]-Substance P | - | Rat brain membranes | 1.48 | - | 29.7 | [1] |
| Substance P (1-7) | [3H]SP(1-7) | Rat brain membranes | 4.4 | 4.2 | - | |
| Substance P (1-7) | [3H]SP(1-7) | Rat spinal cord membranes | 0.5 | - | - | |
| Substance P | [125I-BH]SP | Mouse cortical astrocytes | 0.33 | 0.38 | 14.4 fmol/dish | [2] |
| Sar9,Met(O2)11-SP | [3H][Sar9,Met(O2)11]SP | CHO-hNK1 membranes | 2.5 | - | - | [3] |
| Substance P | [3H][Sar9,Met(O2)11]SP | CHO-hNK1 membranes | - | 2.1 | - |
Note: The binding affinity of Substance P (1-9) is expected to be in a similar nanomolar range, as the C-terminal region is the primary determinant of binding.
Experimental Protocols
Materials and Reagents
-
Radioligand: [3H]-Substance P or [125I]-Bolton Hunter labeled Substance P (PerkinElmer or other reputable supplier).
-
Unlabeled Ligand: Substance P (1-9) or other competitor compounds.
-
Cell Culture or Tissue: Cells expressing NK-1 receptors (e.g., CHO-hNK1R, U373 MG) or tissue known to express NK-1 receptors (e.g., rat brain, spinal cord).
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: (e.g., Betaplate Scint, PerkinElmer).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus (e.g., 96-well harvester).
-
Scintillation counter.
-
Protein assay kit (e.g., BCA assay).
Experimental Workflow: Radioligand Binding Assay
The general workflow for performing a radioligand binding assay is depicted below.
References
Application Notes and Protocols for Immunohistochemical Localization of Substance P
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the immunohistochemical (IHC) localization of Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and various physiological processes.[1][2] The provided protocols are intended as a guide and may require optimization for specific experimental conditions and tissues.
Introduction to Substance P
Substance P is an undecapeptide neurotransmitter and neuromodulator belonging to the tachykinin family.[3][4] It is widely distributed throughout the central and peripheral nervous systems and is also expressed by non-neuronal cells, including immune cells.[5] Substance P exerts its biological effects primarily through binding to the high-affinity neurokinin-1 receptor (NK-1R), a G-protein coupled receptor. This interaction triggers downstream signaling cascades that play a crucial role in nociception, neurogenic inflammation, and cellular proliferation. The localization of Substance P in tissues is therefore of significant interest in neuroscience, immunology, and drug development for conditions such as chronic pain, inflammatory diseases, and cancer.
Data Presentation: Quantitative Analysis of Substance P Expression
The following tables summarize quantitative data on Substance P expression from published studies, providing a reference for expected results in different tissues and conditions.
Table 1: Substance P Immunoreactivity in Dorsal Root Ganglia (DRG) Neurons
| Species | Condition | Neuron Size | Percentage of SP-Positive Neurons | Reference |
| Rat | Normal | Small (≤ 800 μm²) | 21.4% ± 2.6 | |
| Rat | Normal | Large (> 800 μm²) | 1.1% ± 2.1 | |
| Rat | L5 Spinal Nerve Transection (1 day post-op) | Small (≤ 800 μm²) | 31.3% ± 3.0 | |
| Rat | L5 Spinal Nerve Transection (2 days post-op) | Large (> 800 μm²) | 10.3% ± 3.1 | |
| Rat | L5 Spinal Nerve Transection (7 days post-op) | Small (≤ 800 μm²) | 13.3% ± 2.5 | |
| Rat | L5 Spinal Nerve Transection (14 days post-op) | Small (≤ 800 μm²) | 12.5% ± 3.1 | |
| Pig | Uterine Cervix Innervating DRG Neurons | All Sizes | 77.9% |
Table 2: Substance P Expression in Healthy vs. Inflamed Tissues
| Tissue | Condition | Method | Key Finding | Reference |
| Human Periradicular Tissue | Inflamed | Immunohistochemistry | Increased number of SP-expressing neutrophils, macrophages, and plasma cells compared to control. | |
| Human Dental Pulp | Acute Irreversible Pulpitis | Radioreceptor Analysis | Significantly higher SP receptor expression compared to healthy pulp. | |
| Rat Sciatic Nerve | Injury (7 days) | Immunohistochemistry | Significantly increased intensity of SP expression in DRG compared to normal. | |
| Rat Colon | Inflammatory Bowel Disease Model | Not Specified | Elevated levels of SP and upregulated NK-1R expression correlating with disease activity. | |
| Human Synovial Fluid | Rheumatoid Arthritis | Not Specified | Increased levels of SP compared to healthy controls. |
Experimental Protocols
Detailed methodologies for the immunohistochemical localization of Substance P in both paraffin-embedded and frozen tissue sections are provided below.
Protocol 1: Chromogenic Immunohistochemistry for Substance P in Paraffin-Embedded Tissues
This protocol is suitable for the visualization of Substance P using a chromogenic substrate, resulting in a colored precipitate at the site of the antigen.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 10 minutes each.
-
Immerse slides in two changes of 100% ethanol for 10 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Immerse slides in 50% ethanol for 5 minutes.
-
Rinse slides in deionized water for 5 minutes.
2. Antigen Retrieval:
-
For Heat-Induced Epitope Retrieval (HIER), immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in the buffer to a sub-boiling temperature for 10-20 minutes using a microwave, pressure cooker, or water bath.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in wash buffer (e.g., PBS or TBS) for 5 minutes.
3. Blocking Endogenous Peroxidase:
-
Incubate sections in 0.3% - 3% hydrogen peroxide in methanol or PBS for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Wash slides three times in wash buffer for 5 minutes each.
4. Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody, or 1-5% BSA in wash buffer) for 30-60 minutes at room temperature in a humidified chamber.
5. Primary Antibody Incubation:
-
Dilute the primary anti-Substance P antibody in antibody diluent (e.g., 1% BSA in wash buffer) to the recommended concentration (typically ranging from 1:500 to 1:8000, optimization is required).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
-
Wash slides three times in wash buffer for 5 minutes each.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in antibody diluent for 30-60 minutes at room temperature.
-
Wash slides three times in wash buffer for 5 minutes each.
-
Incubate sections with an Avidin-Biotin-Complex (ABC) reagent conjugated to Horseradish Peroxidase (HRP) for 30-60 minutes at room temperature.
-
Wash slides three times in wash buffer for 5 minutes each.
7. Chromogenic Development:
-
Incubate sections with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 30 seconds to 1 minute to visualize cell nuclei.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol) and clear in xylene.
-
Mount with a permanent mounting medium.
Protocol 2: Immunofluorescence for Substance P in Frozen Tissues
This protocol is suitable for the visualization of Substance P using a fluorescent-conjugated secondary antibody.
1. Tissue Preparation:
-
Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen or dry ice.
-
Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound.
-
Cut 10-20 µm thick sections using a cryostat and mount on charged slides.
-
Store sections at -80°C until use.
2. Fixation:
-
Thaw slides at room temperature for 10-20 minutes.
-
Fix the sections in cold ( -20°C) acetone or 4% paraformaldehyde in PBS for 10 minutes.
-
Wash slides three times in PBS for 5 minutes each.
3. Permeabilization and Blocking:
-
Incubate sections in a blocking buffer containing 0.3% Triton X-100 and 5-10% normal serum (from the species of the secondary antibody) in PBS for 1 hour at room temperature.
4. Primary Antibody Incubation:
-
Dilute the primary anti-Substance P antibody in blocking buffer to the optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation:
-
Wash slides three times in PBS for 5 minutes each.
-
Incubate sections with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
6. Counterstaining and Mounting:
-
Wash slides three times in PBS for 5 minutes each in the dark.
-
If desired, counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Wash slides briefly in PBS.
-
Mount with a fluorescent mounting medium.
7. Visualization:
-
Visualize the staining using a fluorescence microscope with appropriate filters.
Visualizations
Substance P Signaling Pathway
Caption: Substance P binds to the NK-1R, activating Gq and PLC, leading to downstream signaling.
Immunohistochemistry Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols: Utilizing CRISPR-Cas9 to Elucidate the Functional Effects of Substance P (1-9)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substance P (SP), an eleven-amino acid neuropeptide, is a well-established mediator of pain transmission, inflammation, and smooth muscle contraction, primarily through the activation of the neurokinin-1 receptor (NK-1R).[1] However, its N-terminal fragment, Substance P (1-9) (SP(1-9)), demonstrates distinct biological activities. While SP(1-9) shows little to no affinity for the NK-1R, it has been identified as an agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor prominently expressed on mast cells.[2][3] Activation of MRGPRX2 by SP(1-9) triggers mast cell degranulation and the release of inflammatory mediators, suggesting a role in neurogenic inflammation and pseudo-allergic reactions.[3][4]
The advent of CRISPR-Cas9 gene-editing technology provides a powerful tool to precisely investigate the specific signaling pathways and cellular responses mediated by SP(1-9) through MRGPRX2, independent of the classical Substance P/NK-1R axis. By selectively knocking out the MRGPRX2 gene in relevant cell types, researchers can definitively attribute the observed effects of SP(1-9) to this specific receptor.
These application notes provide a comprehensive guide for researchers to design and execute experiments using CRISPR-Cas9 to study the effects of SP(1-9). Detailed protocols for CRISPR-mediated knockout of MRGPRX2, and subsequent functional assays are provided, along with data presentation tables and signaling pathway diagrams to facilitate experimental planning and data interpretation.
Data Presentation
The following tables summarize quantitative data on the activity of Substance P and its fragment SP(1-9) on the NK-1R and MRGPRX2, and the impact of MRGPRX2 knockout on SP(1-9)-induced mast cell responses.
Table 1: Ligand Potency at Neurokinin-1 Receptor (NK-1R) and MRGPRX2.
| Ligand | Receptor | Assay | EC50 |
| Substance P | NK-1R | Calcium Mobilization | 0.4 nM |
| Substance P (1-9) | NK-1R | Calcium Mobilization | No significant activity |
| Substance P | MRGPRX2 | Calcium Mobilization | 1.8 µM |
| Substance P (1-9) | MRGPRX2 | Calcium Mobilization | ~18 µM (10-fold lower potency than SP) |
| Substance P | MRGPRX2 | Mast Cell Degranulation | 5.9 µM |
| Substance P (1-9) | MRGPRX2 | Mast Cell Degranulation | ~59 µM (10-fold lower potency than SP) |
Table 2: Effect of CRISPR-Cas9 Mediated MRGPRX2 Knockdown on Substance P (1-9)-Induced Mast Cell Responses.
| Cell Line | Treatment | Assay | Result |
| LAD2 (Wild-Type) | Substance P (1-9) | Calcium Mobilization | Dose-dependent increase |
| LAD2 (MRGPRX2-KD) | Substance P (1-9) | Calcium Mobilization | Significantly ablated response |
| LAD2 (Wild-Type) | Substance P (1-9) | Mast Cell Degranulation | Dose-dependent increase |
| LAD2 (MRGPRX2-KD) | Substance P (1-9) | Mast Cell Degranulation | Significantly ablated response |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of Substance P (1-9) using CRISPR-Cas9.
Protocol 1: CRISPR-Cas9 Mediated Knockout of MRGPRX2 in a Mast Cell Line (e.g., LAD2)
This protocol describes the generation of a stable MRGPRX2 knockout mast cell line using lentiviral delivery of CRISPR-Cas9 components.
1.1. sgRNA Design and Cloning:
-
Design: Design at least two unique sgRNAs targeting a conserved exon of the human MRGPRX2 gene. Use online design tools (e.g., CHOPCHOP, Synthego) to minimize off-target effects.
-
Oligo Synthesis: Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a lentiviral vector (e.g., lentiCRISPRv2).
-
Annealing and Ligation: Anneal the complementary oligos and ligate the resulting duplex into the BsmBI-digested lentiCRISPRv2 vector.
-
Transformation and Verification: Transform the ligation product into competent E. coli, select for ampicillin resistance, and verify the correct insertion by Sanger sequencing.
1.2. Lentivirus Production:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect HEK293T cells with the sequence-verified lentiCRISPRv2-MRGPRX2-sgRNA plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent like Lipofectamine 3000.
-
Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Concentration: Concentrate the lentiviral particles by ultracentrifugation or a commercially available concentration reagent. Titer the virus to determine the optimal multiplicity of infection (MOI).
1.3. Transduction of Mast Cells:
-
Cell Plating: Seed LAD2 mast cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction: Add the concentrated lentivirus to the cells at the predetermined MOI in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Incubation: Incubate the cells with the virus for 24 hours.
-
Selection: Replace the virus-containing medium with fresh medium containing puromycin (2-5 µg/mL) to select for transduced cells.
-
Expansion: Expand the puromycin-resistant cells to establish a stable MRGPRX2 knockout cell line.
1.4. Validation of Knockout:
-
Genomic DNA Extraction: Extract genomic DNA from the knockout and wild-type cell lines.
-
PCR and Sequencing: Amplify the targeted region of the MRGPRX2 gene by PCR and analyze the products by Sanger sequencing to detect insertions and deletions (indels).
-
Western Blot: Perform a Western blot using an anti-MRGPRX2 antibody to confirm the absence of the MRGPRX2 protein in the knockout cell line.
-
Flow Cytometry: Use a fluorescently labeled antibody against MRGPRX2 to confirm the absence of the receptor on the cell surface of the knockout cells.
Protocol 2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon stimulation with Substance P (1-9).
-
Cell Seeding: Seed both wild-type and MRGPRX2-knockout LAD2 cells in a 96-well black, clear-bottom plate.
-
Dye Loading: Wash the cells with a calcium-free buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Stimulation: Add varying concentrations of Substance P (1-9) to the wells and immediately begin measuring the fluorescence intensity at regular intervals for several minutes.
-
Data Analysis: Calculate the change in fluorescence intensity over time for each concentration. The peak fluorescence intensity is used to determine the dose-response curve and calculate the EC50 value.
Protocol 3: Beta-Hexosaminidase Release Assay (Mast Cell Degranulation)
This colorimetric assay quantifies the release of the granular enzyme beta-hexosaminidase as a measure of mast cell degranulation.
-
Cell Stimulation: Seed wild-type and MRGPRX2-knockout LAD2 cells in a 96-well plate. Wash the cells and then stimulate them with various concentrations of Substance P (1-9) for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cell Lysis: Lyse the remaining cells in each well with a buffer containing Triton X-100 to determine the total cellular beta-hexosaminidase content.
-
Enzymatic Reaction: In a separate 96-well plate, add the collected supernatants and cell lysates to a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). Incubate at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding a high pH stop solution (e.g., sodium carbonate/bicarbonate buffer).
-
Absorbance Measurement: Measure the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the percentage of beta-hexosaminidase release for each concentration of Substance P (1-9) by dividing the absorbance of the supernatant by the absorbance of the total cell lysate.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in these application notes.
References
- 1. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Techniques for Measuring Substance P (1-9) Release from Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the measurement of Substance P (1-9) [SP (1-9)], a significant metabolite of Substance P (SP), from cellular release assays. These guidelines are intended to assist researchers in selecting and implementing appropriate analytical techniques for the accurate quantification of this neuropeptide fragment.
Application Notes
The quantification of SP (1-9) released from cells presents unique challenges due to its low concentration and potential for further degradation. The choice of analytical method is critical and depends on the specific requirements for sensitivity, specificity, and throughput. The two primary methodologies discussed are Immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Immunoassays (ELISA & RIA)
Principle: Immunoassays utilize the specific binding of an antibody to the target analyte. In a competitive immunoassay, labeled and unlabeled (from the sample) analytes compete for a limited number of antibody binding sites. The amount of labeled analyte detected is inversely proportional to the concentration of the analyte in the sample.
Application to SP (1-9) Measurement: Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA) are widely used for the quantification of Substance P.[1][2] However, a significant consideration when measuring SP (1-9) is the specificity of the antibody. Most commercially available kits are designed to detect the full-length Substance P undecapeptide. The antibodies used in these kits are often directed against the C-terminal region of SP, which is absent in the SP (1-9) fragment.[3] Consequently, these kits will not detect SP (1-9).
Some immunoassays may measure "Substance P-like immunoreactivity" (SP-LI), which can include various proteolytic fragments of SP.[2] It is crucial to consult the manufacturer's data sheet for cross-reactivity with specific N-terminal fragments like SP (1-9). To date, commercially available ELISA or RIA kits specifically designed for the exclusive quantification of SP (1-9) are not common.
Advantages:
-
High sensitivity, capable of measuring picogram quantities.
-
High throughput, allowing for the analysis of many samples simultaneously.
-
Relatively lower cost compared to mass spectrometry.
Limitations:
-
Specificity: High potential for cross-reactivity with other SP fragments, leading to an overestimation of the target analyte if the antibody is not highly specific.[2] Most standard SP kits are not suitable for SP (1-9) quantification.
-
Availability: Lack of commercially available kits specifically validated for SP (1-9).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. HPLC separates the components of a complex mixture, and the mass spectrometer identifies and quantifies the specific molecules based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Application to SP (1-9) Measurement: LC-MS/MS is the gold standard for the specific and accurate quantification of SP and its metabolites, including SP (1-9), from biological samples. This method allows for the unambiguous differentiation of SP (1-9) from the parent peptide and other fragments due to its high selectivity.
Advantages:
-
High Specificity: Unambiguously identifies and quantifies SP (1-9) based on its unique molecular mass and fragmentation pattern, eliminating cross-reactivity issues.
-
Multiplexing: Capable of simultaneously measuring multiple SP fragments in a single run.
-
High Sensitivity: Can achieve detection limits in the low picomolar to femtomolar range.
Limitations:
-
Lower throughput compared to immunoassays.
-
Requires sophisticated and expensive instrumentation.
-
Matrix effects can interfere with ionization and quantification, often necessitating thorough sample preparation and the use of internal standards.
Data Presentation
The following table summarizes quantitative data on the cellular metabolism of Substance P into its various fragments, including SP (1-9), by different cell types after a 1-hour incubation with 1.5 µM of Substance P. Data is adapted from Brummel et al., 2024.
| Metabolite | 3T3 Fibroblasts (pmol/mL) | Coronary Artery Endothelial Cells (pmol/mL) | Peritoneal Macrophages (pmol/mL) |
| SP (1-9) | ~10 | ~5 | ~5 |
| SP (2-11) | ~20 | ~15 | ~10 |
| SP (3-11) | ~30 | ~25 | ~20 |
| SP (5-11) | ~450 | ~350 | ~250 |
| SP (6-11) | ~80 | ~60 | ~40 |
| SP (7-11) | ~150 | ~120 | ~80 |
| SP (8-11) | ~40 | ~30 | ~25 |
| SP (1-4) | ~200 | ~150 | ~100 |
| SP (1-7) | ~100 | ~80 | ~50 |
Experimental Protocols
Protocol 1: Culture of Dorsal Root Ganglion (DRG) Neurons for Substance P Release Studies
This protocol is adapted from established methods for the primary culture of murine DRG neurons, a key cell type for studying neuropeptide release.
Materials:
-
Adult mice
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Collagenase Type IV
-
Dispase II
-
Neurobasal Medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Laminin
-
Poly-D-lysine
-
Sterile dissection tools
-
15 mL conical tubes
-
Cell culture plates (24-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating: Coat 24-well culture plates with poly-D-lysine (50 µg/mL in sterile water) for at least 2 hours at 37°C. Wash plates three times with sterile water and allow to dry. Subsequently, coat with laminin (10 µg/mL in HBSS) for at least 2 hours at 37°C before use.
-
Dissection: Euthanize mice according to approved institutional protocols. Dissect the spinal column and carefully extract the dorsal root ganglia from all spinal levels. Place the collected ganglia into ice-cold HBSS.
-
Digestion: Transfer the DRGs to a 15 mL conical tube and wash with HBSS. Centrifuge at 1000 rpm for 5 minutes and discard the supernatant. Add 3 mL of a digestion buffer containing Collagenase IV (1 mg/mL) and Dispase II (0.5 mg/mL) in DMEM. Incubate at 37°C for 60-90 minutes with gentle shaking.
-
Dissociation: After incubation, centrifuge the ganglia at 1000 rpm for 5 minutes. Carefully aspirate the enzyme solution and wash the pellet once with DMEM. Resuspend the pellet in Neurobasal medium. Gently triturate the ganglia using a P1000 pipette tip until the tissue is fully dissociated and a single-cell suspension is obtained.
-
Plating: Plate the dissociated cells onto the laminin-coated culture plates at a desired density.
-
Culture: Incubate the cells at 37°C in a 5% CO2 humidified incubator. Allow the neurons to adhere and extend neurites for at least 48-72 hours before conducting release experiments.
Protocol 2: Stimulation of Substance P Release and Sample Collection
Materials:
-
Cultured DRG neurons (from Protocol 1)
-
Serum-free culture medium
-
Stimulation buffer (e.g., high potassium buffer: 50 mM KCl in HBSS)
-
Protease inhibitors (e.g., aprotinin, bestatin)
-
Ice
-
Microcentrifuge tubes
Procedure:
-
Pre-incubation: Gently aspirate the culture medium from the wells. Wash the cells twice with serum-free medium. Add 200 µL of serum-free medium to each well and incubate for 30 minutes at 37°C.
-
Stimulation: To induce depolarization-dependent release, replace the medium with 200 µL of pre-warmed stimulation buffer (e.g., high potassium buffer). For control (basal release), use HBSS. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Sample Collection: After the incubation period, carefully collect the supernatant from each well into pre-chilled microcentrifuge tubes containing protease inhibitors to prevent degradation of Substance P and its fragments.
-
Sample Clarification: Centrifuge the collected samples at 10,000 x g for 5 minutes at 4°C to remove any detached cells or debris.
-
Storage: Transfer the clarified supernatant to new tubes and store at -80°C until analysis.
Protocol 3: Sample Preparation by Solid-Phase Extraction (SPE)
This protocol is a general guideline for cleaning up and concentrating neuropeptides from cell culture supernatant prior to LC-MS/MS analysis.
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
SPE vacuum manifold
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of 0.1% TFA in water.
-
Sample Loading: Acidify the collected cell culture supernatant (from Protocol 2) with TFA to a final concentration of 0.1%. Load the acidified sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound peptides with 1 mL of a solution of 60% acetonitrile in 0.1% TFA in water into a clean collection tube.
-
Drying: Evaporate the eluate to dryness using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptide extract in a small, known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Protocol 4: LC-MS/MS for Quantification of Substance P (1-9)
This protocol is based on the method described by Chappa et al. (2006) for the analysis of Substance P and its metabolites.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: Vydac C18, 1.0 x 50 mm, 5 µm particles
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 100% A
-
2-5 min: Linear gradient to 25% B
-
5-6 min: Hold at 25% B
-
6-10 min: Linear gradient back to 100% A
-
10-15 min: Re-equilibration at 100% A
-
-
Flow Rate: 0.2 µL/min (Note: This is a very low flow rate typical for capillary LC. Standard analytical HPLC would use higher flow rates, and the gradient would need to be adjusted accordingly.)
-
Injection Volume: 25 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (m/z):
-
Substance P (1-9): Precursor ion -> Product ion (To be determined empirically by infusing a synthetic SP (1-9) standard)
-
Internal Standard (e.g., stable isotope-labeled SP (1-9)): Precursor ion -> Product ion
-
-
Optimization: Optimize MS parameters such as capillary voltage, gas temperature, gas flow, and collision energy for each analyte and internal standard to achieve maximum sensitivity.
Quantification:
-
Prepare a standard curve using synthetic SP (1-9) of known concentrations in the same reconstitution buffer as the samples.
-
Spike a known amount of a suitable internal standard (ideally, a stable isotope-labeled version of SP (1-9)) into all standards and samples before processing.
-
Analyze the standards and samples by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of SP (1-9) in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling and Metabolic Pathways
Caption: Enzymatic degradation of Substance P to Substance P (1-9).
Experimental Workflow
Caption: Workflow for measuring Substance P (1-9) release from cells.
References
Application Notes: Fluorescent Labeling of Substance P (1-9) for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, and its fragments like Substance P (1-9) are crucial modulators in various physiological processes, including pain transmission, inflammation, and cellular signaling.[1][2] The study of these peptides and their interactions with receptors, primarily the neurokinin-1 receptor (NK1R), is pivotal in neuroscience and drug development.[3][4] Fluorescent labeling of Substance P (1-9) provides a powerful tool for visualizing and quantifying its distribution, receptor binding, and internalization in living cells and tissues, offering significant advantages over traditional methods like radioisotope labeling.[5] These fluorescent probes are instrumental in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening assays.
Principle of Fluorescent Labeling
Fluorescent labeling of peptides involves the covalent attachment of a fluorophore (a fluorescent dye) to a specific functional group on the peptide. For Substance P (1-9), which has the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly, labeling can be targeted to the primary amine at the N-terminus or the side chain of the lysine residue. The choice of fluorescent dye is critical and depends on the specific application, the available imaging instrumentation, and the potential impact of the dye on the peptide's biological activity. Factors to consider include the dye's excitation and emission spectra, brightness, photostability, and pH sensitivity. It is important to note that the addition of a fluorescent label can alter the physicochemical properties of the peptide, potentially affecting its biological function.
Selecting a Fluorescent Dye
A variety of fluorescent dyes are available for peptide labeling, each with unique spectral and chemical properties. The selection should be carefully considered to ensure optimal performance in the intended imaging studies.
Table 1: Comparison of Common Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Key Characteristics |
| Fluorescein (FITC) | ~495 | ~520 | High absorbance, bright green fluorescence, pH-sensitive. |
| Oregon Green 488 | ~495 | ~520 | Similar to fluorescein but less pH-sensitive and more photostable. |
| BODIPY FL | ~505 | ~510 | Sharp emission peak, high quantum yield, relatively insensitive to environment. |
| Tetramethylrhodamine (TAMRA) | ~560 | ~575 | Bright orange-red fluorescence, good photostability. |
| Cyanine Dyes (e.g., Cy3) | ~550 | ~570 | Bright, photostable, suitable for multiplexing. |
| Alexa Fluor Dyes (e.g., Alexa Fluor 488) | ~490 | ~515 | Highly photostable, bright, and pH-insensitive. |
Note: Excitation and emission maxima can vary depending on the conjugation and local environment.
A study on fluorescently labeled full-length Substance P found that Oregon Green 488 and BODIPY FL were the most effective fluorophores that did not significantly alter the peptide's biological activity.
Experimental Workflow
The general workflow for producing and validating fluorescently labeled Substance P (1-9) involves several key stages, from peptide synthesis to final application in imaging studies.
Caption: Experimental workflow for fluorescent labeling of Substance P (1-9).
Protocols
Protocol 1: Amine-Reactive Labeling of Substance P (1-9) using NHS-Ester Dyes
This protocol describes the labeling of Substance P (1-9) on its N-terminal amine or the lysine side-chain amine using an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye.
Materials:
-
Substance P (1-9) peptide (high purity, >95%)
-
Amine-reactive fluorescent dye (NHS ester), e.g., Alexa Fluor 488 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., reversed-phase HPLC column)
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve Substance P (1-9) in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
While vortexing the peptide solution, slowly add a 5- to 10-fold molar excess of the reactive dye.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 150 mM to stop the reaction by hydrolyzing the excess NHS-ester dye. Incubate for 1 hour at room temperature.
-
Purification:
-
Purify the fluorescently labeled peptide from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to separate the labeled peptide from the unlabeled peptide and free dye.
-
Monitor the elution profile using detectors for both absorbance (at the dye's absorption maximum) and peptide bonds (214 nm).
-
-
Characterization and Storage:
-
Collect the fractions containing the purified labeled peptide.
-
Confirm the identity and purity of the product using mass spectrometry.
-
Lyophilize the purified product and store it at -20°C or -80°C, desiccated and protected from light.
-
Protocol 2: Characterization of Labeled Substance P (1-9)
A. Spectroscopic Analysis:
-
Resuspend the lyophilized labeled peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance spectrum using a spectrophotometer to determine the peptide concentration and the degree of labeling (DOL). The DOL can be calculated from the absorbance of the peptide (at 280 nm, if applicable, or based on a known extinction coefficient) and the dye at its absorbance maximum.
-
Measure the fluorescence emission spectrum using a spectrofluorometer to confirm the fluorescent properties of the conjugate.
B. Binding Affinity Assay (Competitive Binding):
-
Use cells expressing the NK1 receptor.
-
Perform a competitive binding assay using a known radiolabeled ligand for NK1R (e.g., [125I]Substance P) and increasing concentrations of the fluorescently labeled Substance P (1-9).
-
Incubate the cells with the radioligand and the competitor (fluorescent peptide) until binding equilibrium is reached.
-
Wash the cells to remove unbound ligands and measure the remaining radioactivity.
-
Calculate the IC50 value, which is the concentration of the fluorescent peptide required to inhibit 50% of the specific binding of the radioligand. This value can be compared to that of unlabeled Substance P (1-9) to assess any change in binding affinity.
Table 2: Example Binding Affinity Data for Fluorescent SP Analogs
| Ligand | IC50 (nM) |
| Unlabeled Substance P | 1.98 |
| Tetramethylrhodamine-SP | 4.20 |
| Oregon Green 488-SP | 6.39 |
| BODIPY FL-SP | 18.0 |
| Fluorescein-SP | 44.5 |
Data adapted from a study on full-length Substance P. IC50 values indicate the concentration required to inhibit 50% of [125I] SP binding.
Substance P Signaling Pathway
Substance P exerts its effects by binding to the NK1 receptor, a G-protein coupled receptor (GPCR). This interaction initiates intracellular signaling cascades that are crucial for its physiological functions.
Caption: Substance P signaling via the NK1 receptor.
Upon binding of Substance P to the NK1R, the receptor activates G-proteins, primarily Gq. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses. Substance P signaling can also involve the modulation of the cyclic adenosine monophosphate (cAMP) pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive dye (hydrolyzed NHS ester). | Use fresh, anhydrous DMSO/DMF for dye reconstitution. |
| Incorrect pH of labeling buffer. | Ensure the pH is between 8.3 and 8.5 for efficient amine labeling. | |
| Peptide concentration is too low. | Increase the peptide concentration. | |
| Poor Separation during HPLC | Inappropriate gradient. | Optimize the HPLC gradient for better resolution between labeled and unlabeled peptide. |
| Column overloading. | Reduce the amount of sample loaded onto the column. | |
| Loss of Biological Activity | Dye interferes with receptor binding. | Choose a different dye or a different labeling site on the peptide. |
| Peptide degradation. | Handle peptides with care, avoid repeated freeze-thaw cycles. | |
| High Background in Imaging | Excess free dye. | Ensure complete removal of unconjugated dye during purification. |
| Non-specific binding of the labeled peptide. | Include blocking agents in the imaging buffer; optimize the concentration of the labeled peptide. |
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 4. Structure, functions, and mechanisms of substance P receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Substance P (1-9) in Pain Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an eleven-amino acid neuropeptide of the tachykinin family, is a key molecule in the modulation of pain and inflammation.[1][2] While the full-length peptide has been extensively studied for its pro-nociceptive roles through the neurokinin-1 (NK1) receptor, its fragments are now emerging as molecules with distinct and sometimes opposing biological activities.[3][4] Substance P (1-9) (SP(1-9)), a major N-terminal fragment of SP, is a nonapeptide that results from the in vivo metabolism of the parent peptide.[5] Although research on SP(1-9) in pain models is not as extensive as for other SP fragments, emerging evidence suggests a potential modulatory role in nociception and neurogenic inflammation, making it a molecule of interest for pain research and therapeutic development.
This document provides an overview of the current understanding of SP(1-9)'s application in pain research, including its proposed mechanism of action, and detailed protocols for its investigation in preclinical models.
Data Presentation
Quantitative Data on Substance P (1-9) and Related Fragments in Pain and Cellular Models
| Peptide Fragment | Animal Model/Cell Line | Administration Route | Dosage/Concentration | Observed Effect | Reference |
| Substance P (1-9) | Rabbit | Intracerebroventricular (ICV) | Not specified (equimolar to 2 µg SP) | Inactive in thermal analgesia (ear withdrawal test) | |
| Substance P (1-9)-COOH | LAD2 human mast cells | In vitro | EC50 for Ca²⁺ mobilization: ~10 µM | Activation of MRGPRX2, leading to calcium mobilization, degranulation, and CCL2 release. Less potent than full-length SP. | |
| Substance P | Rabbit | Intracerebroventricular (ICV) | 2 µg | Maximum thermal analgesia |
Signaling Pathways
Proposed Signaling Pathway of Substance P (1-9) in Mast Cell Activation
Caption: Proposed signaling of SP(1-9) via MRGPRX2 in mast cells.
Experimental Protocols
Protocol 1: In Vivo Administration of Substance P (1-9) for Pain Behavior Assessment
Objective: To assess the potential analgesic or pro-nociceptive effects of centrally administered Substance P (1-9) in a rodent model of thermal pain.
Animal Model: Male Sprague-Dawley rats (250-300g) or CD-1 mice (25-30g).
Materials:
-
Substance P (1-9) peptide (lyophilized)
-
Sterile, pyrogen-free saline
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Tail-flick or hot plate analgesia meter
Procedure:
-
Preparation of SP(1-9) Solution:
-
For a stock solution, dissolve SP(1-9) in a vehicle suitable for in vivo use. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.
-
Prepare fresh working solutions on the day of the experiment by diluting the stock solution with sterile saline to the desired final concentrations.
-
-
Intracerebroventricular (ICV) Cannulation (if applicable):
-
Anesthetize the animal using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates.
-
Allow the animal to recover for at least one week before the experiment.
-
-
Administration of SP(1-9):
-
On the day of the experiment, gently restrain the animal.
-
For ICV administration, inject the desired dose of SP(1-9) solution (e.g., in a volume of 2-5 µL for rats) through the implanted cannula over a period of 1-2 minutes.
-
A vehicle-only group should be included as a control.
-
-
Assessment of Nociceptive Threshold:
-
Tail-flick test: Measure the latency of the animal to flick its tail away from a radiant heat source.
-
Hot plate test: Measure the latency for the animal to lick its paw or jump on a heated surface (e.g., 52-55°C).
-
Establish a baseline nociceptive threshold before administration of the peptide.
-
Measure the nociceptive threshold at various time points post-injection (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of SP(1-9) with the vehicle control.
-
Protocol 2: In Vitro Mast Cell Activation Assay
Objective: To determine the ability of Substance P (1-9) to induce mast cell degranulation and calcium mobilization.
Cell Line: LAD2 human mast cell line or primary mast cells.
Materials:
-
Substance P (1-9) peptide
-
HEK293 cells transfected with MRGPRX2 (for specificity testing)
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
Fura-2 AM calcium indicator
-
Beta-hexosaminidase assay kit
-
ELISA kit for CCL2
Procedure:
-
Calcium Mobilization Assay:
-
Plate LAD2 cells or MRGPRX2-transfected HEK293 cells in a 96-well plate.
-
Load the cells with Fura-2 AM.
-
Stimulate the cells with varying concentrations of SP(1-9).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Degranulation Assay (Beta-hexosaminidase Release):
-
Stimulate LAD2 cells with different concentrations of SP(1-9) for a specified time (e.g., 30 minutes).
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and lyse the remaining cells to measure total beta-hexosaminidase.
-
Quantify the amount of beta-hexosaminidase released into the supernatant as a percentage of the total cellular content.
-
-
Cytokine Release Assay:
-
Stimulate LAD2 cells with SP(1-9) for 24 hours.
-
Collect the cell-free supernatant.
-
Quantify the concentration of released cytokines/chemokines (e.g., CCL2) using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
For calcium mobilization and degranulation, plot the response against the log concentration of SP(1-9) to determine the EC50 value.
-
For cytokine release, use statistical tests to compare the levels of released cytokines in SP(1-9)-treated cells versus untreated controls.
-
Experimental Workflow
General Workflow for Investigating SP(1-9) in a Pain Model
References
- 1. primescholars.com [primescholars.com]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]
- 5. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of synthetic Substance P (1-9) peptide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with the synthetic Substance P (1-9) peptide. The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of the Substance P (1-9) peptide that affect its solubility?
A1: The solubility of Substance P (1-9) is primarily influenced by two main factors: its amino acid sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly) and its resulting physicochemical properties.
-
Charge: The peptide has a net positive charge at neutral pH due to the presence of basic residues (Arginine and Lysine) and the N-terminus.[1][2] This classifies it as a basic peptide , suggesting it will be more soluble in acidic solutions.[2][3][4]
-
Hydrophobicity: The sequence contains a high proportion of hydrophobic residues (Proline, Phenylalanine), making up over 50% of the peptide. Peptides with high hydrophobicity often have poor solubility in aqueous solutions and may require organic solvents for initial dissolution.
The combination of being both basic and hydrophobic means that a multi-step dissolution strategy may be necessary.
Q2: What is the recommended solvent for initial reconstitution of Substance P (1-9)?
A2: Given its basic nature, the first solvent to try after sterile water is a dilute acidic solution. A common recommendation for basic peptides is 10% acetic acid. If the peptide is intended for use in cellular assays where acetic acid might be detrimental, starting with a small amount of an organic solvent like DMSO is a viable alternative. One supplier notes solubility for Substance P (1-9) in DMSO at 25 mg/mL.
Q3: How should I store the lyophilized peptide and the reconstituted stock solution?
A3:
-
Lyophilized Peptide: For long-term storage, the lyophilized powder should be kept at -20°C, or preferably -80°C, in a tightly sealed, air-proof vial to prevent degradation and moisture absorption.
-
Stock Solution: Once reconstituted, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Stock solutions in DMSO can typically be stored at -20°C for at least a month, or -80°C for up to six months.
Troubleshooting Guide
Q4: My Substance P (1-9) peptide won't dissolve in sterile water. What should I do?
A4: This is expected due to the peptide's hydrophobic character. If water fails, proceed with the following steps systematically, always testing on a small aliquot first:
-
Sonication: Briefly sonicate the sample in an ice bath (e.g., three 10-second bursts). Sonication can help break up aggregates and improve dissolution.
-
Gentle Warming: Gently warm the solution to around 40°C. Avoid excessive heat, which can degrade the peptide.
-
Use Acidic Buffer: Since Substance P (1-9) is a basic peptide, adding a dilute acid can significantly improve solubility. Try dissolving it in 10-25% acetic acid and then dilute with water to the desired concentration.
-
Use Organic Solvents: If acidic solutions are not suitable for your experiment, use a minimal amount of an organic solvent. Dissolve the peptide completely in 100% DMSO first, then slowly add this stock solution dropwise to your vigorously stirring aqueous buffer.
Q5: I dissolved the peptide in DMSO, but it precipitated when I diluted it with my aqueous buffer. What went wrong?
A5: This common issue indicates that you have exceeded the peptide's solubility limit in the final aqueous solution. The hydrophobic nature of the peptide causes it to aggregate and fall out of solution when the concentration of the organic solvent becomes too low.
To fix this:
-
Start Over: Lyophilize the solution to remove the solvent and start the dissolution process again.
-
Lower the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try preparing a more dilute final solution.
-
Slow Dilution: When adding the DMSO stock to the buffer, do it very slowly while the buffer is being vortexed or stirred vigorously. This helps prevent localized high concentrations of the peptide that can initiate precipitation.
-
Check Buffer pH: Ensure the pH of your final buffer is not at the peptide's isoelectric point, where it would be least soluble. For this basic peptide, a slightly acidic pH is preferable.
Q6: The peptide solution is cloudy or hazy. Is it dissolved?
A6: A cloudy or milky appearance indicates that the peptide is not fully dissolved and has likely formed fine aggregates or a suspension. A properly solubilized peptide solution should be clear and free of any visible particles. Do not use a cloudy solution for your experiments, as the effective concentration will be inaccurate and aggregates can cause issues in cellular assays. Centrifuge the tube to pellet any undissolved material before use.
Quantitative Data Summary
The solubility of peptides is highly dependent on the exact conditions (pH, buffer components, temperature). The following table provides general guidelines and specific data points.
| Solvent/Condition | Solubility Guideline / Data | Target Peptide Property | Reference |
| DMSO | Soluble at 25 mg/mL (requires sonication) | Hydrophobic Nature | |
| Water | Generally low solubility expected | Baseline | |
| Dilute Acetic Acid (e.g., 10%) | Recommended for basic peptides that are insoluble in water. | Basic Nature | |
| Ammonium Bicarbonate (0.1 M) | Not recommended; for acidic peptides. | N/A | |
| Denaturing Agents (6M Guanidine HCl, 8M Urea) | Can be used for peptides that aggregate, but may interfere with biological assays. | Aggregation Prone |
Experimental Protocols
Protocol 1: Standard Reconstitution of Lyophilized Substance P (1-9)
This protocol provides a systematic approach for dissolving the peptide while minimizing waste and ensuring accurate concentration.
-
Preparation: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 5 minutes) to ensure all the lyophilized powder is at the bottom of the tube.
-
Calculate Solvent Volume: Determine the volume of solvent needed to achieve your desired stock concentration. It is often best to create a stock solution of 1-10 mg/mL.
-
Initial Solubility Test: If you are unsure of the best solvent, use a small, representative aliquot of the peptide for testing rather than the entire sample.
-
Solvent Addition: Based on the troubleshooting guide, add the selected solvent (e.g., a minimal amount of DMSO or 10% acetic acid) to the vial.
-
Aid Dissolution: Vortex the vial. If the peptide does not dissolve, use sonication in an ice-water bath for short bursts. Gentle warming can also be applied if necessary.
-
Dilution (if applicable): If you used an organic solvent or concentrated acid, slowly add the stock solution dropwise into your final aqueous buffer while continuously stirring.
-
Final Inspection & Storage: Visually inspect the solution to ensure it is clear. Aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Systematic Solubility Testing Workflow
Use this workflow to efficiently determine an appropriate solvent for a new batch of Substance P (1-9).
-
Weigh out a small, identical amount of peptide into 3-4 separate microfuge tubes.
-
Test 1 (Water): To the first tube, add the calculated volume of sterile, deionized water to reach a target concentration (e.g., 1 mg/mL). Vortex and sonicate. Observe for clarity.
-
Test 2 (Acidic Solution): If Test 1 fails, add 10% acetic acid to the second tube. Vortex and sonicate. Observe for clarity.
-
Test 3 (Organic Solvent): If Tests 1 and 2 fail or are incompatible with your assay, add a minimal volume of DMSO (e.g., 20-30 µL) to the third tube. Vortex until fully dissolved. Then, slowly dilute this into your aqueous buffer to the final target concentration. Observe for any precipitation.
Visual Guides
Caption: Troubleshooting workflow for Substance P (1-9) solubility issues.
Caption: General workflow for peptide handling and reconstitution.
References
Technical Support Center: Preventing Degradation of Substance P (1-9) in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Substance P (1-9). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of Substance P (1-9) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Substance P (1-9) losing activity in my cell culture experiment?
A1: Substance P (SP) and its fragments, including SP (1-9), have a very short half-life in biological fluids and cell culture media, often lasting only seconds to minutes.[1][2][3] This rapid loss of activity is primarily due to enzymatic degradation by peptidases present in the cell culture environment. These enzymes can be secreted by cells or be present in serum supplements.
Q2: What are the primary enzymes responsible for degrading Substance P (1-9)?
A2: Several enzymes are known to degrade Substance P. The primary culprits include:
-
Neutral Endopeptidase (NEP) , also known as enkephalinase, is a key enzyme that cleaves SP.[4][5]
-
Angiotensin-Converting Enzyme (ACE) is another significant peptidase involved in SP degradation.
-
Matrix Metalloproteinases (MMPs) have also been shown to degrade SP.
-
Other proteases and peptidases present in serum or secreted by cells can also contribute to the degradation of SP (1-9).
Q3: How does the presence of serum in my cell culture media affect Substance P (1-9) stability?
A3: Serum is a complex mixture of proteins, including various proteases, that can significantly accelerate the degradation of Substance P (1-9). If your experimental design allows, using serum-free media or reducing the serum concentration can help improve stability. However, if serum is required, the addition of a protease inhibitor cocktail is highly recommended.
Q4: What is a protease inhibitor cocktail, and should I use a commercial one or prepare my own?
A4: A protease inhibitor cocktail is a solution containing a mixture of different inhibitors that target a broad range of proteases.
-
Commercial Cocktails: Many companies offer pre-made protease inhibitor cocktails designed for use in cell culture. These are convenient and have been optimized for broad-spectrum inhibition and low cytotoxicity.
-
Custom Cocktails: For more targeted inhibition, you can prepare a custom cocktail. This allows you to select specific inhibitors for the enzymes most likely to be degrading your peptide. For Substance P, a custom cocktail would ideally include inhibitors for metalloproteases (like NEP and ACE) and serine proteases.
Q5: Can the degradation products of Substance P (1-9) interfere with my experiments?
A5: Yes. The degradation of Substance P (1-9) generates smaller peptide fragments. Some of these fragments may still be biologically active and could potentially interact with receptors or other molecules in your assay, leading to confounding results. Therefore, preventing degradation is crucial for obtaining accurate and reproducible data.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Substance P (1-9) activity over time in a multi-day experiment. | Enzymatic degradation by proteases in the cell culture medium. | 1. Add a broad-spectrum protease inhibitor cocktail to your culture medium. Ensure the cocktail is compatible with your cell line and experimental conditions.2. Replenish Substance P (1-9) and inhibitors with each media change to maintain a consistent concentration.3. If possible, use serum-free or low-serum medium to reduce the concentration of exogenous proteases. |
| Inconsistent or non-reproducible results between experiments. | 1. Variable rates of Substance P (1-9) degradation.2. Inconsistent preparation of Substance P (1-9) working solutions. | 1. Standardize your protocol for the addition of protease inhibitors, including type and concentration.2. Prepare fresh working solutions of Substance P (1-9) for each experiment from a frozen stock to avoid degradation during storage.3. Perform a stability test to determine the degradation rate of Substance P (1-9) in your specific cell culture system (see Experimental Protocols section). |
| Unexpected biological effects observed in the culture. | Bioactivity of Substance P (1-9) degradation fragments. | 1. Implement a robust strategy to prevent degradation using a targeted protease inhibitor cocktail.2. Analyze your culture supernatant using HPLC or LC-MS/MS to identify and quantify Substance P (1-9) and its metabolites. This can help you correlate the observed effects with the presence of specific fragments. |
| Cells show signs of toxicity after adding inhibitors. | The concentration of the protease inhibitor cocktail or a specific inhibitor is too high. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the inhibitor cocktail for your specific cell line.2. Consult the manufacturer's instructions for recommended working concentrations of commercial cocktails.3. If using a custom cocktail, test the toxicity of each inhibitor individually to identify the problematic component. |
Data Presentation
Table 1: Inhibitors for Preventing Substance P Degradation
| Inhibitor Class | Specific Inhibitor | Target Enzyme(s) | Typical Working Concentration | Reference(s) |
| Metalloendopeptidase Inhibitors | Phosphoramidon | Neutral Endopeptidase (NEP) | 1 - 10 µM | |
| Thiorphan | Neutral Endopeptidase (NEP) | 1 - 10 µM | ||
| Captopril | Angiotensin-Converting Enzyme (ACE) | 1 - 10 µM | ||
| Enalaprilat | Angiotensin-Converting Enzyme (ACE) | up to 10 µM | ||
| Broad-Spectrum Protease Inhibitors | Aprotinin | Serine Proteases | 2 µg/mL | |
| Leupeptin | Serine and Cysteine Proteases | 100 µM | ||
| Bestatin | Aminopeptidases | 1 - 10 µM | ||
| EDTA | Metalloproteases (general) | 1 - 5 mM | ||
| Commercial Cocktails | Broad Spectrum | Varies (typically 1:100 to 1:1000 dilution) |
Note: The optimal concentration of each inhibitor should be determined experimentally for your specific cell culture system.
Experimental Protocols
Protocol 1: Assessing the Stability of Substance P (1-9) in Cell Culture Media
This protocol allows you to determine the rate of Substance P (1-9) degradation in your specific experimental conditions.
Materials:
-
Your cell line of interest
-
Complete cell culture medium (with and without serum)
-
Substance P (1-9) stock solution
-
Protease inhibitor cocktail (optional, for comparison)
-
HPLC or LC-MS/MS system for peptide quantification
-
Microcentrifuge tubes
Methodology:
-
Prepare Media Conditions: Prepare flasks or wells with your complete cell culture medium. Include conditions with and without cells, and with and without your chosen protease inhibitor(s).
-
Spike with Substance P (1-9): Add Substance P (1-9) to each condition to your final working concentration.
-
Time Course Sampling: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs), collect an aliquot of the cell culture supernatant from each condition.
-
Sample Preparation: Immediately after collection, stop enzymatic activity by adding a suitable quenching agent (e.g., acid) and/or by flash-freezing the samples in liquid nitrogen. Store at -80°C until analysis.
-
Quantification: Analyze the concentration of intact Substance P (1-9) in each sample using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the concentration of intact Substance P (1-9) versus time for each condition. From this data, you can calculate the half-life of the peptide in each condition.
Mandatory Visualizations
Diagram 1: Degradation Pathway of Substance P
References
- 1. mdpi.com [mdpi.com]
- 2. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation and Organ Injury the Role of Substance P and Its Receptors | MDPI [mdpi.com]
- 4. Substance P levels and neutral endopeptidase activity in acute burn wounds and hypertrophic scar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutral endopeptidase-like enzyme controls the contractile activity of substance P in guinea pig lung - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Substance P (1-9) for In Vitro Experiments
Welcome to the technical support center for optimizing the use of Substance P (1-9) in your in vitro experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor target for Substance P (1-9)?
A1: Unlike its parent peptide, Substance P (SP), which primarily targets the neurokinin-1 receptor (NK1R), Substance P (1-9) has ablated activity at NK1R.[1] Instead, it is known to activate the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is notably expressed on mast cells.[1]
Q2: What is a good starting concentration for Substance P (1-9) in an in vitro experiment?
A2: The optimal concentration of Substance P (1-9) is cell type and assay dependent. Based on published data, a good starting point is to perform a dose-response curve ranging from 1 µM to 50 µM. For example, in LAD2 human mast cells, Substance P (1-9)-COOH induced CCL2 release with an EC50 of 12 µM.[1]
Q3: Why am I not observing a cellular response with Substance P (1-9)?
A3: There are several potential reasons for a lack of response:
-
Incorrect Receptor Expression: The cell line you are using may not express the MRGPRX2 receptor, which is the primary target of Substance P (1-9).[1] It is crucial to confirm receptor expression in your experimental model.
-
Peptide Degradation: Substance P and its fragments can be unstable in solution and susceptible to degradation by proteases in cell culture media.[2] Ensure you are using freshly prepared solutions and consider the stability of the peptide over the time course of your experiment.
-
Inappropriate Assay: The functional readout you are measuring may not be coupled to MRGPRX2 signaling in your cell type. Common responses to MRGPRX2 activation include intracellular calcium mobilization and cytokine/chemokine release (e.g., CCL2).
Q4: How should I prepare and store Substance P (1-9) stock solutions?
A4: For in vitro use, Substance P (1-9) can be dissolved in sterile water or a buffer such as PBS. To prepare a stock solution, dissolve the peptide to a concentration of 1 mM. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, it is advisable to do so freshly for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low signal in calcium mobilization assay | Cell line does not express MRGPRX2. | Confirm MRGPRX2 expression using techniques like qPCR or Western blot. Consider using a positive control cell line known to express the receptor, such as LAD2 or HEK293-MRGPRX2. |
| Inadequate peptide concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 100 nM to 100 µM) to determine the optimal concentration for your cell type. | |
| Peptide has degraded. | Prepare fresh stock solutions and working dilutions for each experiment. Minimize the time the peptide is in culture media before analysis. | |
| High background signal in cytokine release assay | Cell culture is stressed or contaminated. | Ensure proper cell culture technique and test for mycoplasma contamination. Allow cells to rest after plating before stimulation. |
| Spontaneous release of cytokines. | Optimize the incubation time. A 24-hour stimulation period has been shown to be effective for CCL2 release from LAD2 cells. Include an unstimulated control to determine the basal release level. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culture. |
| Inconsistent peptide preparation. | Prepare a large batch of aliquoted stock solution to be used across multiple experiments to ensure consistency. Always prepare working solutions fresh. |
Quantitative Data Summary
The following table summarizes key quantitative data for Substance P and its fragment, Substance P (1-9), from in vitro studies.
| Peptide | Assay | Cell Line | Parameter | Value | Reference |
| Substance P | Calcium Mobilization | HEK-NK1R | EC50 | 0.4 nM | |
| Substance P | CCL2 Release | LAD2 | EC50 | 1.8 µM | |
| Substance P (1-9)-COOH | Calcium Mobilization | HEK-NK1R | Activity | No significant activation | |
| Substance P (1-9)-COOH | CCL2 Release | LAD2 | EC50 | 12 µM | |
| Substance P | Chloride Secretion (Isc) | Human Colonic Mucosa | Effective Concentration | 10⁻⁸ to 10⁻⁶ M |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
Objective: To measure the ability of Substance P (1-9) to induce an intracellular calcium flux in a target cell line.
Materials:
-
HEK293 cells stably expressing MRGPRX2 (or another suitable cell line)
-
Substance P (1-9)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
Serum-free cell culture medium
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the cells into a 96-well microplate at an appropriate density and allow them to attach overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127 in serum-free medium.
-
Remove the culture medium from the wells and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with a suitable assay buffer (e.g., PBS with calcium and magnesium).
-
Compound Preparation: Prepare serial dilutions of Substance P (1-9) in the assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader. Set the reader to record fluorescence intensity over time.
-
Establish a baseline fluorescence reading for each well.
-
Add the Substance P (1-9) dilutions to the respective wells and continue to record the fluorescence.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration and plot a dose-response curve to determine the EC50.
Protocol 2: In Vitro Cytokine Release Assay (CCL2)
Objective: To quantify the release of the chemokine CCL2 from mast cells in response to Substance P (1-9) stimulation.
Materials:
-
LAD2 human mast cells
-
Substance P (1-9)
-
Cell culture medium
-
24-well tissue culture plates
-
CCL2 ELISA kit
Procedure:
-
Cell Plating: Plate LAD2 cells in a 24-well plate.
-
Stimulation: Prepare various concentrations of Substance P (1-9) in the cell culture medium.
-
Add the Substance P (1-9) solutions to the cells. Include an unstimulated control.
-
Incubate the cells for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant from each well.
-
Quantification: Quantify the amount of CCL2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the ELISA data. Use the standard curve to determine the concentration of CCL2 in each sample. Plot the CCL2 concentration against the Substance P (1-9) concentration to create a dose-response curve and calculate the EC50.
Visualizations
Caption: Workflow for a calcium mobilization assay.
Caption: Simplified signaling pathway of Substance P (1-9) via MRGPRX2.
References
Technical Support Center: Troubleshooting Low Yield in Substance P (1-9) Peptide Synthesis
This guide is designed for researchers, scientists, and drug development professionals encountering low yields during the solid-phase peptide synthesis (SPPS) of Substance P (1-9). The following sections provide a structured approach to identifying and resolving common issues through a series of frequently asked questions, detailed troubleshooting protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: My final yield of Substance P (1-9) is very low after cleavage and purification. What are the most common causes?
Low yield in SPPS is a frequent issue that can stem from several stages of the synthesis process. The most common culprits are incomplete Fmoc-deprotection and inefficient amino acid coupling.[1] These problems are often exacerbated by the aggregation of the growing peptide chain on the resin, a known issue with hydrophobic sequences like fragments of Substance P.[2] Other significant factors include premature cleavage of the peptide from the resin, incomplete final cleavage, or side reactions occurring during synthesis.
Q2: How can I detect if I have a problem with coupling or deprotection during the synthesis?
Monitoring the synthesis at key steps is crucial. The Kaiser test (or ninhydrin test) is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.
-
A positive Kaiser test (blue beads) after a coupling step indicates that the coupling is incomplete, as there are still unreacted free amines.
-
A negative Kaiser test (yellow/colorless beads) after deprotection indicates that the Fmoc group was not successfully removed.
It is important to note that the Kaiser test is unreliable for N-terminal proline residues, which have a secondary amine.
Q3: I suspect peptide aggregation is occurring. What are the signs and how can I mitigate it?
Peptide aggregation, driven by the formation of secondary structures like β-sheets, is a major cause of low yield.[3] Signs of aggregation include a noticeable shrinking of the resin bed, poor resin swelling, and inconsistent results from colorimetric tests like the Kaiser test. Substance P is known to be prone to aggregation.[2]
To mitigate aggregation, consider the following strategies:
-
Change the solvent: Switching from the standard N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) can improve solvation of the growing peptide chain.
-
Incorporate "difficult sequence" protocols: This may involve using structure-disrupting elements like pseudoproline dipeptides.
-
Elevated Temperature/Microwave Synthesis: Performing the synthesis at a higher temperature or using a microwave peptide synthesizer can help disrupt secondary structures and improve reaction kinetics.
Q4: My crude product analysis by HPLC shows multiple peaks and the mass spectrometry (MS) data indicates deletion and truncation sequences. What does this mean?
This is a classic sign of issues during the synthesis cycles.
-
Deletion Sequences: These are peptides missing one or more amino acids. This is typically caused by incomplete coupling , where an amino acid fails to attach to the growing chain before the unreacted amine is capped (if a capping step is used) or carries through to the next cycle.
-
Truncation Sequences: These are shorter-than-expected peptides. This can be a result of incomplete deprotection , where the Fmoc group is not fully removed, preventing further chain elongation. The synthesis is effectively terminated at that point.
Analyzing the crude product by HPLC and MS is the most direct way to diagnose these problems.[3]
Q5: Could the low yield be a problem with the final cleavage from the resin?
Yes, inefficient cleavage can significantly reduce the final yield. This can manifest in two ways:
-
Incomplete Cleavage: The cleavage cocktail or reaction time may be insufficient to fully release the peptide from the resin.
-
Premature Cleavage: This can occur if the linker is too acid-labile for the synthesis conditions, leading to loss of peptide during the synthesis cycles.
A test cleavage on a small amount of resin before committing the entire batch is a highly recommended troubleshooting step to optimize cleavage conditions.
Data Presentation: Comparative Performance of Reagents
The choice of reagents can have a significant impact on the overall yield and purity of the synthesized peptide. The following tables summarize quantitative data on the performance of various coupling and deprotection reagents. Note: The presented data is a synthesis of results from multiple studies on model peptides and may vary depending on the specific sequence and synthesis conditions.
Table 1: Comparative Yield of a Model Peptide with Different Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Crude Purity (%) | Relative Yield (%) |
| HATU | HOAt | DIPEA | ~90-95 | 100 |
| HCTU | - | DIPEA | ~88-93 | 95 |
| HBTU | HOBt | DIPEA | ~85-90 | 90 |
| DIC | Oxyma | - | ~80-88 | 85 |
| DIC | HOBt | - | ~75-85 | 80 |
Table 2: Impact of Deprotection Reagents on Yield and Side Reactions
| Deprotection Reagent | Concentration in DMF | Typical Deprotection Time (min) | Relative Yield (%) | Notes on Side Reactions |
| Piperidine | 20% (v/v) | 2 x 10 | 100 | Standard; may promote aspartimide formation in susceptible sequences. |
| DBU/Piperidine | 2% DBU / 2% Piperidine | 5 - 10 | ~95-100 | Faster deprotection; useful for difficult sequences but can increase aspartimide formation. |
| Piperazine/DBU | 5% Piperazine / 2% DBU | 5 - 10 | ~95-100 | A safer and effective alternative to piperidine, can reduce deletion products. |
| 4-Methylpiperidine (4MP) | 20% (v/v) | 2 x 10 | ~100 | Similar efficacy to piperidine with potentially reduced side reactions in some cases. |
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low peptide yield.
Caption: The causes and effects of on-resin peptide aggregation.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Efficiency
This qualitative test detects free primary amines on the resin. A blue color indicates incomplete coupling.
Reagents:
-
Solution A: 5 g ninhydrin in 100 ml ethanol.
-
Solution B: 80 g phenol in 20 ml ethanol.
-
Solution C: 2 ml of 0.001 M KCN (aqueous) diluted to 100 ml with pyridine.
Methodology:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step and wash thoroughly with DMF and then ethanol.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Incomplete coupling. Recouple the amino acid.
-
Yellow/Colorless beads and solution: Complete coupling. Proceed to the deprotection step.
-
Protocol 2: Small-Scale Test Cleavage
This protocol is used to assess cleavage efficiency and crude peptide quality on a small scale before processing the entire batch.
Materials:
-
20-50 mg of dried peptide-resin.
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).
-
Cold diethyl ether.
-
Microcentrifuge tubes.
-
Dichloromethane (DCM).
Methodology:
-
Place the dried peptide-resin into a 1.5 ml microcentrifuge tube.
-
In a fume hood, add 200-500 µL of the freshly prepared cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
Filter the resin using a small syringe with a frit, collecting the filtrate in a new microcentrifuge tube.
-
Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise into a separate tube containing ~10 mL of cold diethyl ether. A white precipitate should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the pellet with another 5-10 mL of cold ether, centrifuge, and decant again.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by HPLC and MS.
Protocol 3: HPLC Analysis of Crude Peptide
This protocol provides a general method for analyzing the purity of the crude peptide after cleavage.
Materials:
-
Reversed-phase C18 HPLC column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Crude peptide sample dissolved in Mobile Phase A or a similar aqueous solvent.
Methodology:
-
Equilibrate the C18 column with the initial gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject 10-20 µL of the dissolved crude peptide sample.
-
Run a linear gradient to elute the peptide and impurities. A typical gradient for a nonapeptide like Substance P (1-9) might be from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
Analyze the resulting chromatogram to assess the purity of the crude product. The main peak corresponding to the target peptide should be identified (ideally by collecting the fraction and confirming its mass by MS). The percentage purity can be estimated by the relative area of the main peak compared to the total area of all peaks.
References
Minimizing non-specific binding in Substance P (1-9) assays
Welcome to the technical support center for Substance P (1-9) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve accurate, reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in Substance P (1-9) assays?
A1: Non-specific binding (NSB) refers to the attachment of assay components, such as antibodies or the analyte itself, to unintended surfaces or molecules within the assay system.[1][2] In the context of a Substance P (1-9) assay, which is often a competitive immunoassay, NSB can lead to a high background signal.[3] This elevated background reduces the assay's sensitivity and can obscure the true signal from the specific binding of Substance P (1-9), leading to inaccurate quantification and potentially false-positive results.[1][4]
Q2: What are the primary causes of high non-specific binding in my Substance P (1-9) ELISA?
A2: High non-specific binding in a Substance P (1-9) ELISA can stem from several factors:
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Insufficient Blocking: The surfaces of the microplate wells have a high capacity to bind proteins and peptides. If these binding sites are not adequately saturated with a blocking agent, the antibodies or the HRP-labeled Substance P conjugate can adhere directly to the plastic, causing a high background signal.
-
Inadequate Washing: Washing steps are crucial for removing unbound reagents. Insufficient washing can leave residual antibodies or conjugate in the wells, contributing to a higher background.
-
Inappropriate Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.
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Matrix Effects: Components in complex biological samples (e.g., serum, plasma) can interfere with the assay. For instance, Substance P can bind to plasma proteins, which may affect its availability for detection and contribute to background noise.
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Hydrophobic or Ionic Interactions: The peptide nature of Substance P (1-9) and the antibodies can lead to non-specific interactions with the polystyrene surface of the microplate.
Q3: How can I tell if the high background in my assay is due to non-specific binding?
A3: To determine if high background is due to non-specific binding, you should include proper controls in your experimental setup. The most important control is the "non-specific binding (NSB)" well. In a competitive ELISA for Substance P, this well would contain the assay buffer and the HRP-conjugated Substance P, but no primary antibody. A high signal in this well directly indicates that the conjugate is binding to the plate surface non-specifically. Additionally, running a "blank" well (containing only the substrate) and a "zero standard" (B0) well (containing all reagents except the Substance P standard) can help you pinpoint the source of the high background.
Troubleshooting Guides
Issue: High Background Signal Across the Entire Plate
This is a common issue often linked to non-specific binding. The following troubleshooting workflow can help identify and resolve the problem.
References
Cross-reactivity of Substance P antibodies with the (1-9) fragment
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cross-reactivity of Substance P antibodies with the Substance P (1-9) fragment.
Frequently Asked Questions (FAQs)
Q1: Do Substance P antibodies cross-react with the Substance P (1-9) fragment?
A1: The cross-reactivity of a Substance P antibody with the (1-9) fragment depends entirely on the antibody's epitope—the specific region of Substance P that it recognizes.
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C-Terminal Specific Antibodies: The majority of commercially available and well-characterized Substance P antibodies are designed to recognize the C-terminal end of the peptide.[1] This is because the C-terminal region is crucial for the biological activity of Substance P.[2] These antibodies will generally have low to no cross-reactivity with the N-terminal (1-9) fragment, as this fragment lacks the C-terminal amino acids.
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N-Terminal Specific Antibodies: While less common, antibodies that recognize the N-terminal region of Substance P would be expected to cross-react with the (1-9) fragment.
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Polyclonal Antibodies: Polyclonal antibodies are a heterogeneous mixture of antibodies that may recognize multiple epitopes on the target molecule. It is possible for a polyclonal preparation to contain antibodies that bind to the N-terminal region, and therefore show some cross-reactivity with the (1-9) fragment.
Q2: Why is the C-terminus the most common target for Substance P antibodies?
A2: The C-terminal sequence of tachykinins, the family to which Substance P belongs, is highly conserved and essential for binding to its primary receptor, the neurokinin-1 (NK1) receptor.[2] Therefore, antibodies targeting this region are often selected for their ability to detect the biologically active form of the peptide.
Q3: What is Substance P (1-9)?
A3: Substance P (1-9) is a nine-amino-acid fragment from the N-terminus of the full-length, eleven-amino-acid Substance P peptide.[3] Its sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly.[3] While the full peptide is a key neurotransmitter involved in pain and inflammation, its fragments can also have biological activities.
Q4: How can I determine the specificity of my Substance P antibody?
A4: The antibody's datasheet, provided by the manufacturer, is the best source of information regarding its specificity and any known cross-reactivities. If this information is not available or is incomplete, you may need to perform your own validation experiments, such as a competitive ELISA or a Western blot.
Quantitative Data on Cross-Reactivity
While direct data on cross-reactivity with the (1-9) fragment is not always provided, manufacturers often test against other C-terminal fragments. This data can help infer the antibody's binding region.
| Compound | Cross-Reactivity (%) |
| Substance P | 100% |
| Substance P (3-11) | 85.9% |
| Physalaemin | 75.3% |
| Substance P (4-11) | 11.7% |
| Substance P (7-11) | <0.1% |
| Data from a representative Substance P ELISA kit. |
This table demonstrates that as more of the N-terminus is included and the C-terminus is truncated, the cross-reactivity of this particular C-terminal-recognizing antibody decreases significantly.
Troubleshooting Guide
Scenario 1: My ELISA is showing a positive signal for a sample that should only contain the Substance P (1-9) fragment.
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Possible Cause 1: Antibody Cross-Reactivity. Your antibody may have an epitope in the (1-9) region. This is more likely with polyclonal antibodies.
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Solution:
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Confirm the Epitope: Check the antibody's datasheet for its immunogen sequence.
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Run a Specificity Test: Perform a competitive ELISA. Pre-incubate your antibody with a high concentration of the Substance P (1-9) fragment before adding it to the plate. A significant drop in signal compared to a non-pre-incubated control would confirm cross-reactivity.
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Switch to a Monoclonal Antibody: Consider using a monoclonal antibody with a well-defined C-terminal epitope.
-
-
Possible Cause 2: Sample Contamination. Your sample may be contaminated with full-length Substance P or other cross-reactive fragments.
-
Solution:
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Verify Sample Purity: If possible, verify the purity of your (1-9) fragment sample using a method like HPLC.
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Use High-Purity Reagents: Ensure all buffers and diluents are free from contamination.
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Scenario 2: My C-terminal specific antibody is giving a weak or no signal in a sample that should contain full-length Substance P.
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Possible Cause: Sample Degradation. Substance P is highly susceptible to degradation by proteases in biological samples. This can cleave the C-terminal end, removing the epitope for your antibody.
-
Solution:
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Proper Sample Handling: Collect samples in chilled tubes containing protease inhibitors, such as Aprotinin.
-
Minimize Freeze-Thaw Cycles: Aliquot samples after collection and store them at -70°C or lower for long-term storage.
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Acidic Extraction: For tissue samples, extraction in an acidic buffer (e.g., 1 M acetic acid) can help inactivate proteases.
-
Visualization of Antibody Specificity
Caption: Antibody binding to full-length Substance P vs. the (1-9) fragment.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the percentage of cross-reactivity of an antibody with the Substance P (1-9) fragment.
Materials:
-
Substance P coated 96-well plate
-
Substance P Antibody (Primary Antibody)
-
HRP-conjugated Secondary Antibody
-
Substance P Standard
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Substance P (1-9) fragment
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Assay Buffer
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Wash Buffer
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TMB Substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Prepare Standards and Competitors:
-
Prepare a standard curve of full-length Substance P according to the manufacturer's protocol (e.g., serial dilutions from 10,000 pg/ml to 9.76 pg/ml).
-
Prepare a separate serial dilution of the Substance P (1-9) fragment over a broad concentration range.
-
-
Assay Setup:
-
Pipette 50 µL of Assay Buffer into the non-specific binding (NSB) and zero standard (B0) wells.
-
Pipette 50 µL of the Substance P standards into their respective wells.
-
Pipette 50 µL of the Substance P (1-9) fragment dilutions into a separate set of wells.
-
-
Add Primary Antibody:
-
Pipette 50 µL of the primary Substance P antibody solution to all wells except the NSB wells.
-
-
Add Conjugate (if using a pre-conjugated primary):
-
If your primary antibody is not conjugated, you will add a conjugated secondary antibody later. Some kits use a competitive format with a labeled Substance P conjugate. Follow the specific kit instructions.
-
-
Incubation:
-
Cover the plate and incubate for 2-3 hours at room temperature on a shaker.
-
-
Washing:
-
Wash the plate 3-4 times with Wash Buffer.
-
-
Add Secondary Antibody (if needed):
-
If using an unconjugated primary antibody, add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour.
-
-
Develop and Read:
-
Add 100-200 µL of TMB Substrate to each well and incubate in the dark for 30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Analysis:
-
Generate a standard curve for Substance P.
-
Determine the concentration of the (1-9) fragment that causes 50% inhibition of the maximal signal (IC50).
-
Calculate the percent cross-reactivity: (%CR) = (IC50 of Substance P / IC50 of Substance P (1-9)) * 100
-
Caption: Troubleshooting workflow for unexpected antibody cross-reactivity.
Western Blot Protocol for Specificity Assessment
This protocol can visually confirm if an antibody binds to full-length Substance P and/or the (1-9) fragment.
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer system (wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Substance P antibody
-
HRP-conjugated secondary antibody
-
Substance P standard
-
Substance P (1-9) fragment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare samples containing:
-
Lane 1: Molecular weight marker
-
Lane 2: Full-length Substance P (e.g., 100-500 ng)
-
Lane 3: Substance P (1-9) fragment (e.g., 100-500 ng)
-
-
Mix samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto the gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated peptides from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary Substance P antibody in blocking buffer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing step as in step 6.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Expected Result (C-terminal Ab): A band should appear only in the lane with full-length Substance P.
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Cross-Reactivity Confirmed: A band appears in the lane with the (1-9) fragment.
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References
Stability of Substance P (1-9) in different buffer systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Substance P (1-9) in various buffer systems. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in designing and executing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing Substance P (1-9) in solution?
A1: For maximal stability, it is recommended to store Substance P (1-9) in slightly acidic buffers with a pH range of 5-6.[1][2] Alkaline conditions, particularly pH above 8, should be avoided as they can accelerate degradation.
Q2: How should I store Substance P (1-9) for long-term use?
A2: For long-term storage, Substance P (1-9) should be kept in its lyophilized form at -20°C or -80°C, protected from light and moisture.[3] When stored under these conditions, the peptide can be stable for several years.[3] Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Which amino acid residues in Substance P (1-9) are most susceptible to degradation?
A3: The sequence of Substance P (1-9) is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly. The glutamine (Gln) residues are susceptible to deamidation, a common degradation pathway for peptides containing asparagine or glutamine.
Q4: Can I store Substance P (1-9) in a Tris buffer?
A4: It is generally not recommended to store Substance P or its fragments in Tris-HCl buffer at neutral or alkaline pH. Studies have shown that Tris buffer at pH 7.4 can cause significant peptide bond cleavage of Substance P. If a Tris buffer is necessary for your experiment, it is crucial to use it for the shortest possible time and at a low temperature.
Data Presentation: Stability of Substance P Fragments in Different Buffer Systems
While specific quantitative data for Substance P (1-9) is limited in the literature, the following tables summarize the stability of the parent peptide, Substance P, in various buffers. This information can serve as a valuable guide for handling Substance P (1-9), though it is important to note that stability may differ.
Table 1: Stability of Substance P in Different Buffer Systems at 37°C
| Buffer System | pH | Incubation Time | Remaining Intact Peptide (%) | Degradation Products Observed | Reference |
| Tris-HCl | 7.4 | Not specified | Significantly low | Arg-Pro-Lys (RPK), Arg-Pro-Lys-Pro-Gln-Gln (RPKPQQ) | |
| Triethylamine formate (TEAF) | 3.14 | 14 days | High (>75%) | No significant decomposition | |
| Bicarbonate-buffered Phosphate Saline (PSS) | 7.4 | 1 hour | Not specified | SP (1-9) was a minor metabolite of full SP |
Table 2: General Recommendations for Peptide Storage in Solution
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage; 4°C for short-term (1-2 weeks). | Lower temperatures slow down chemical degradation and microbial growth. |
| pH | pH 5-7 is considered optimal for many peptides. | Avoids extreme acidic or basic conditions that can cause hydrolysis. |
| Freeze-Thaw Cycles | Avoid repeated cycles by aliquoting. | Mechanical stress from freezing and thawing can cause aggregation and degradation. |
| Solvent | Use sterile, distilled water or a suitable buffer. For hydrophobic peptides, a small amount of organic solvent like DMSO or DMF may be necessary for initial dissolution. | Prevents contamination and ensures complete dissolution. |
Experimental Protocols
Protocol 1: pH-Rate Stability Study for Substance P (1-9)
This protocol provides a general procedure to determine the optimal pH for the stability of Substance P (1-9).
1. Buffer Preparation:
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Prepare a series of buffers with overlapping pH ranges. Recommended buffers include:
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10 mM Sodium Acetate buffer (pH 4.0, 5.0)
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10 mM Sodium Phosphate buffer (pH 6.0, 7.0, 7.4)
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10 mM Tris-HCl buffer (pH 8.0)
-
2. Sample Preparation:
-
Dissolve lyophilized Substance P (1-9) in each buffer to a final concentration of 1 mg/mL.
-
Filter the solutions through a 0.22 µm sterile filter to remove any potential microbial contamination.
3. Incubation:
-
Aliquot 100 µL of each solution into separate, clearly labeled low-adsorption polypropylene vials.
-
Prepare triplicate samples for each time point and temperature.
-
Incubate the vials at two different temperatures: 4°C (refrigerated) and 37°C (accelerated degradation).
4. Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve one aliquot from each buffer and temperature condition.
-
Immediately freeze the samples at -80°C to halt any further degradation until analysis.
5. Analytical Method (RP-HPLC):
-
Analyze the samples using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm.
-
Quantification: Determine the percentage of intact Substance P (1-9) remaining by measuring the peak area at each time point relative to the initial (time 0) peak area.
Troubleshooting Guides
Issue 1: Rapid loss of Substance P (1-9) in solution, even at low temperatures.
-
Potential Cause 1: Inappropriate Buffer pH.
-
Troubleshooting: Verify the pH of your buffer. As indicated, Substance P and its fragments are more stable in slightly acidic conditions. Avoid Tris buffers at neutral or alkaline pH. Consider preparing fresh buffer and re-measuring the pH.
-
-
Potential Cause 2: Enzymatic Degradation.
-
Troubleshooting: If your buffer or water is not sterile, microbial proteases can degrade the peptide. Ensure all solutions are sterile-filtered. If working with biological samples, the addition of a broad-spectrum protease inhibitor cocktail is recommended.
-
-
Potential Cause 3: Adsorption to Surfaces.
-
Troubleshooting: Peptides, particularly at low concentrations, can adsorb to the surfaces of glass or standard polypropylene vials. Use low-adsorption polypropylene vials to minimize this effect. Pre-treating vials with a solution of a blocking agent like bovine serum albumin (BSA) can also be effective, but ensure it does not interfere with your downstream application.
-
Issue 2: Appearance of multiple peaks in the HPLC chromatogram.
-
Potential Cause 1: Peptide Degradation.
-
Troubleshooting: The new peaks likely represent degradation products such as smaller fragments due to hydrolysis or deamidated forms. Compare the chromatogram to a freshly prepared sample (time 0) to confirm. Analyze the mass of the new peaks using LC-MS to identify the degradation products. Follow the steps in "Issue 1" to improve stability.
-
-
Potential Cause 2: Oxidation.
-
Troubleshooting: Although Substance P (1-9) does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur. To minimize this, use de-gassed buffers and consider purging the vials with an inert gas like nitrogen or argon before sealing.
-
-
Potential Cause 3: Aggregation.
-
Troubleshooting: Peptides can form soluble or insoluble aggregates, which may appear as different peaks in HPLC. Aggregation is influenced by concentration, temperature, pH, and ionic strength. Try analyzing the sample at a lower concentration or using a different buffer system. Size exclusion chromatography (SEC) can be used to specifically detect aggregates.
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This technical support guide provides a starting point for addressing the stability of Substance P (1-9). Due to the inherent variability of peptide stability, it is crucial to perform pilot stability studies under your specific experimental conditions.
References
Technical Support Center: Quantification of Substance P (1-9) In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo quantification of Substance P (1-9).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying Substance P (1-9) in vivo?
A1: The in vivo quantification of Substance P (1-9) is challenging due to several factors:
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Rapid Enzymatic Degradation: Substance P is quickly broken down by various peptidases in biological tissues.[1][2] This rapid degradation also applies to its metabolites, including Substance P (1-9).
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Low Physiological Concentrations: Endogenous levels of Substance P and its metabolites are typically in the picomolar to femtomolar range, requiring highly sensitive analytical methods.[3][4]
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Low Microdialysis Recovery: The recovery of peptides like Substance P (1-9) using in vivo microdialysis is often low (typically <20%) and can be variable.[3]
-
Aspecific Adsorption: Peptides are prone to sticking to surfaces of microdialysis probes, tubing, and collection vials, leading to sample loss.
-
Sample Stability: Collected samples can degrade quickly if not handled and stored properly.
Q2: Why is LC-MS/MS the preferred method for quantifying Substance P (1-9)?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying Substance P (1-9) for several reasons:
-
High Sensitivity and Selectivity: LC-MS/MS can detect and accurately quantify the very low concentrations of Substance P (1-9) found in vivo and can distinguish it from the parent peptide and other metabolites.
-
No Need for Derivatization: Unlike some other methods, LC-MS/MS can directly analyze the peptide without the need for chemical derivatization.
-
Automation and Speed: The method is amenable to automation with relatively short chromatographic run times.
-
Structural Confirmation: It provides structural information based on the mass-to-charge ratio of the peptide and its fragments.
Q3: What are the key considerations for sample collection and handling?
A3: Proper sample handling is critical to prevent the degradation of Substance P (1-9). Key considerations include:
-
Immediate Cooling: Microdialysate samples should be collected in cooled vials and kept on ice to minimize enzymatic activity.
-
Acidification: Adding a small amount of acid, such as 5% acetic acid, to the collection vials can help to stabilize the peptides.
-
Protease Inhibitors: The use of a cocktail of protease inhibitors in the perfusion fluid or collection vials is often recommended to prevent enzymatic degradation.
-
Prompt Processing and Storage: Samples should be processed immediately or stored at -80°C to ensure long-term stability. Even at -80°C, degradation can occur without proper stabilization.
Troubleshooting Guides
Microdialysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Recovery of Substance P (1-9) | Aspecific Adsorption: The peptide is binding to the microdialysis membrane or tubing. | - Add a carrier protein like 0.025% Bovine Serum Albumin (BSA) to the perfusion fluid.- Consider treating the dialysis membrane with polyethyleneimine (PEI) to reduce electrostatic interactions, which can improve recovery by 1.2 to 80-fold. |
| Inappropriate Membrane Cut-off: The molecular weight cut-off (MWCO) of the membrane may be too small. | - Use a membrane with a higher MWCO (e.g., 20 kDa or higher) suitable for peptides. | |
| Low Perfusion Flow Rate: While lower flow rates increase relative recovery, they decrease the total amount of analyte collected. | - Optimize the flow rate. A common starting point is 0.2 to 2 µL/min. | |
| Tissue Trauma: Damage to the tissue surrounding the probe can affect analyte diffusion. | - Allow for a stabilization period after probe implantation before starting sample collection. | |
| High Variability in Recovery | Inconsistent Probe Placement: Minor differences in the location of the probe can lead to significant variations in analyte concentration. | - Use a stereotaxic frame for precise and reproducible probe implantation. |
| Changes in Blood Flow: Alterations in local blood flow can impact analyte clearance and recovery. | - Monitor and control physiological parameters of the animal during the experiment. |
Sample Preparation and LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Analyte Degradation in Sample | Enzymatic Activity: Proteases in the sample are degrading Substance P (1-9). | - Ensure immediate cooling and acidification of samples upon collection.- Use a broad-spectrum protease inhibitor cocktail. |
| Improper Storage: Samples were not stored at a low enough temperature or for too long. | - Store stabilized samples at -80°C and analyze as soon as possible. | |
| Poor Peak Shape or Low Signal Intensity in LC-MS/MS | Aspecific Adsorption in the LC System: The peptide is adsorbing to the column or tubing. | - Add a small percentage of an organic solvent like acetonitrile to the sample to reduce hydrophobic interactions. |
| Ion Suppression: Co-eluting substances from the biological matrix are interfering with the ionization of Substance P (1-9). | - Optimize the chromatographic separation to resolve the analyte from interfering compounds.- Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). | |
| Suboptimal MS Parameters: The mass spectrometer settings are not optimized for Substance P (1-9). | - Perform infusion experiments to optimize parameters such as collision energy and precursor/product ion selection. |
Quantitative Data Summary
Table 1: Endogenous Levels of Substance P and its Metabolites in Mouse Spinal Cord
| Peptide | Endogenous Level (pmol/g of tissue) |
| Substance P | 105.9 ± 8.5 |
| Substance P (1-9) | 2.1 ± 0.5 |
| Substance P (1-7) | 1.6 ± 0.5 |
| (Data from Mitchell et al., 2013) |
Table 2: Limits of Detection (LOD) for Substance P and its Fragments by LC-MS/MS (in vitro)
| Peptide Fragment | Limit of Detection (nM) |
| SP (1-4) | 50 |
| SP (1-7) | 2 |
| SP (1-9) | 1 |
| SP (1-11) | 1 |
| SP (2-11) | <1 |
| SP (3-11) | <1 |
| SP (5-11) | 1 |
| SP (6-11) | 1 |
| (Data from Chappa et al., 2006) |
Experimental Protocols
In Vivo Microdialysis for Substance P (1-9)
-
Probe Preparation: Select a microdialysis probe with a suitable membrane material (e.g., polyethersulfone) and a molecular weight cut-off appropriate for peptides (e.g., 20 kDa).
-
Perfusion Fluid Preparation: Prepare an artificial cerebrospinal fluid (aCSF) solution. To minimize aspecific adsorption, consider adding 0.025% BSA to the aCSF.
-
Surgical Implantation: Under anesthesia, place the animal in a stereotaxic frame. Implant the microdialysis probe into the target brain region.
-
System Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1.0 µL/min) for a stabilization period (e.g., 1-2 hours) to allow the tissue to recover from the insertion trauma.
-
Sample Collection: Collect dialysate fractions into cooled vials containing an appropriate stabilizer (e.g., 5% acetic acid) at regular intervals (e.g., every 20-30 minutes).
-
Sample Storage: Immediately after collection, cap the vials and store them on dry ice or in a -80°C freezer until analysis.
LC-MS/MS Quantification of Substance P (1-9)
-
Sample Preparation: Thaw the microdialysate samples on ice. If necessary, perform a solid-phase extraction (SPE) to concentrate the sample and remove interfering substances. Add an internal standard.
-
Chromatographic Separation:
-
Column: Use a C18 analytical column (e.g., 1.0mm x 50mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Employ a suitable gradient elution to separate Substance P (1-9) from other components. An example gradient could be a linear ramp from 100% A to 75% A / 25% B over several minutes.
-
Flow Rate: A typical flow rate for such a column would be around 0.2 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Determine the optimal precursor and product ion transitions for Substance P (1-9) and the internal standard through infusion experiments.
-
-
Data Analysis: Quantify the concentration of Substance P (1-9) in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.
Visualizations
Caption: Experimental workflow for in vivo quantification of Substance P (1-9).
Caption: Metabolism of Substance P and its primary signaling pathway.
References
- 1. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Refining protocols for consistent results with Substance P (1-9)
Welcome to the technical support center for Substance P (1-9). This resource is designed for researchers, scientists, and drug development professionals to provide clear protocols and troubleshooting guidance for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and activity of Substance P (1-9).
Q1: How should I store and handle lyophilized Substance P (1-9) and its solutions?
A: For long-term storage of the lyophilized powder, it is recommended to store it at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[1] It is crucial to keep the solutions sealed and protected from moisture and light.[1]
Q2: What is the primary receptor for Substance P (1-9)? Does it bind to the same receptors as full-length Substance P?
A: Unlike full-length Substance P, which preferentially binds to the neurokinin-1 receptor (NK1R), Substance P (1-9) shows little to no activity at this receptor.[2] Instead, its biological effects are primarily mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is notably expressed on mast cells.[1][3]
Q3: Why am I not observing a response in my cell-based assay with Substance P (1-9)?
A: A lack of response is often due to the use of a cell line that does not express the MRGPRX2 receptor. Many common cell lines used for studying full-length Substance P primarily express NK1R. Ensure your experimental system (e.g., cell line) endogenously expresses MRGPRX2 or has been engineered to do so. The human mast cell line LAD2 is a suitable model as it natively expresses MRGPRX2.
Q4: What are the expected downstream signaling events following Substance P (1-9) stimulation?
A: Activation of MRGPRX2 by Substance P (1-9) initiates a signaling cascade through G proteins. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a measurable calcium influx. This signaling can also activate MAP kinase pathways (ERK, p38, JNK) and PI3K/AKT pathways, leading to the synthesis and release of cytokines and other inflammatory mediators.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments with Substance P (1-9).
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal in Calcium Mobilization Assay | Incorrect cell line/receptor expression. | Verify that your cell line expresses MRGPRX2. Use a positive control known to activate MRGPRX2, such as Compound 48/80. |
| Peptide degradation. | Prepare fresh stock solutions of Substance P (1-9). Ensure proper storage of lyophilized powder and solutions. | |
| Suboptimal assay conditions. | Optimize cell density and dye loading time. Ensure the assay buffer contains an appropriate concentration of calcium (e.g., 2 mM CaCl2) and is free of interfering substances like Mg2+ if found to inhibit the response. | |
| High Variability Between Replicates | Inconsistent peptide concentration. | Ensure complete dissolution of the lyophilized powder. Use low-adhesion polypropylene tubes to prevent the peptide from sticking to the plastic. |
| Cell health and passage number. | Use cells at a consistent and low passage number. Ensure cells are healthy and evenly seeded in the assay plate. | |
| Unexpected Biological Response | Contamination of the peptide. | Use high-purity Substance P (1-9) from a reputable supplier. |
| Off-target effects at high concentrations. | Perform dose-response experiments to determine the optimal concentration range and to identify potential non-specific effects at higher concentrations. |
Quantitative Data Summary
The following table summarizes the bioactivity of Substance P and its fragment, Substance P (1-9), on the MRGPRX2 receptor.
| Compound | Assay | Cell Line | EC50 |
| Substance P | Calcium Mobilization | LAD2 | 1.8 µM |
| Substance P (1-9) | Calcium Mobilization | LAD2 | ~18 µM (10-fold lower potency than SP) |
| Substance P | Mast Cell Degranulation (β-hexosaminidase release) | LAD2 | 5.9 µM |
| Substance P (1-9) | Mast Cell Degranulation (β-hexosaminidase release) | LAD2 | ~59 µM (10-fold lower potency than SP) |
Experimental Protocols
Detailed Methodology for Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium in response to Substance P (1-9) stimulation in MRGPRX2-expressing cells.
Materials:
-
MRGPRX2-expressing cells (e.g., LAD2 or HEK293 cells transfected with MRGPRX2)
-
Substance P (1-9)
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Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the MRGPRX2-expressing cells into 96-well black-walled, clear-bottom plates at an optimized density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye in assay buffer according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye loading solution. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with fresh assay buffer to remove any extracellular dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 1-2 minutes).
-
Stimulation: Add varying concentrations of Substance P (1-9) to the wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is indicative of the change in intracellular calcium concentration. Calculate the response over baseline and plot the dose-response curve to determine the EC50 value.
Detailed Methodology for Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of the released granular enzyme β-hexosaminidase.
Materials:
-
LAD2 cells or other mast cell line expressing MRGPRX2
-
Substance P (1-9)
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Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
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Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Stimulation: Resuspend mast cells in Tyrode's buffer. Add varying concentrations of Substance P (1-9) to the cells in a 96-well plate and incubate for 30 minutes at 37°C.
-
Separation of Supernatant and Pellet: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
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Cell Lysis: Lyse the remaining cell pellet with a lysis buffer (e.g., 0.1% Triton X-100) to measure the total cellular β-hexosaminidase content.
-
Enzyme Reaction: In a new 96-well plate, add an aliquot of the supernatant or cell lysate to the pNAG substrate solution. Incubate for 60-90 minutes at 37°C.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release by dividing the absorbance of the supernatant by the total absorbance (supernatant + lysate). Plot the dose-response curve to determine the EC50 value.
Visualizations
Caption: Signaling pathway of Substance P (1-9) via the MRGPRX2 receptor.
Caption: Experimental workflow for the calcium mobilization assay.
Caption: Troubleshooting logic for a lack of signal in Substance P (1-9) assays.
References
Technical Support Center: Validating the Purity of Substance P (1-9)
Welcome to the technical support center for Substance P (1-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the quality and reliability of their experimental results. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during the purity validation of commercially available Substance P (1-9).
Frequently Asked Questions (FAQs)
Q1: What is Substance P (1-9) and why is its purity crucial for my experiments?
Substance P (1-9) is a nonapeptide fragment of the neuropeptide Substance P.[1] Its amino acid sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly (RPKPQQFFG).[1][2] The purity of this peptide is critical because impurities can significantly impact experimental outcomes.[3] Synthesis-related byproducts, such as truncated sequences or deletion peptides, may have altered biological activity or even introduce confounding effects, leading to inaccurate or irreproducible results.[4] Verifying the purity and identity of each batch is a fundamental step in experimental design.
Q2: What are the primary methods for validating the purity of Substance P (1-9)?
The two most common and essential techniques for validating peptide purity and identity are:
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for assessing peptide purity. It separates the target peptide from impurities based on hydrophobicity, and the purity is typically reported as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.
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Mass Spectrometry (MS): This technique is used to confirm the molecular weight (identity) of the peptide. It is crucial for ensuring the main peak observed in HPLC corresponds to Substance P (1-9) and for identifying the nature of any impurities.
Q3: What is the expected molecular weight of Substance P (1-9)?
The theoretical molecular weight of Substance P (1-9) is approximately 1104.26 g/mol . Mass spectrometry analysis should yield a corresponding mass-to-charge ratio (m/z) that confirms this identity.
Q4: How should I properly handle and store Substance P (1-9) to prevent degradation?
Proper handling and storage are vital to maintain the integrity of the peptide.
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Storage (Lyophilized Powder): Store the lyophilized powder desiccated and protected from light at -20°C or, for long-term storage, at -80°C.
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Storage (In Solution): Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store solutions at -80°C for up to six months or -20°C for up to one month.
-
Reconstitution: When preparing stock solutions, use a high-purity solvent like DMSO. Be aware that hygroscopic solvents can impact solubility.
Troubleshooting Guides
Issue 1: My HPLC chromatogram shows multiple unexpected peaks.
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Possible Cause: These peaks likely represent impurities from the synthesis process. Common impurities include deletion sequences (missing one or more amino acids) or truncated sequences resulting from incomplete coupling during solid-phase peptide synthesis (SPPS).
-
Troubleshooting Steps:
-
Confirm Identity: Use mass spectrometry to determine the molecular weight of the main peak and the impurity peaks. A mass difference corresponding to a specific amino acid residue can identify deletion sequences.
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Quantify Purity: Calculate the purity by integrating the peak areas. If the purity is below the level required for your application (typically >95% for cell-based assays), the peptide may not be suitable.
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Contact Supplier: If the purity is significantly lower than specified on the Certificate of Analysis (CoA), contact the supplier. Always request the CoA, including the HPLC chromatogram and mass spectrum, before purchasing.
-
Issue 2: The observed molecular weight in my mass spectrum does not match the theoretical weight.
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Possible Cause 1: Adduct Formation. The observed mass may be higher due to the formation of adducts with salts (e.g., Na⁺, K⁺) from buffers or glassware.
-
Troubleshooting Steps 1: Look for additional peaks in the mass spectrum that correspond to the expected mass plus the mass of common salt ions. Using deionized water and clean equipment can minimize this.
-
Possible Cause 2: Peptide Modification. The peptide may have been modified during synthesis or storage. A common modification is oxidation, particularly of methionine residues if present in the full Substance P sequence (Substance P (1-11)). For Substance P (1-9), which lacks methionine, other modifications like deamidation of glutamine (Gln) could occur.
-
Troubleshooting Steps 2:
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Analyze the mass difference. An increase of +16 Da would suggest oxidation. A +1 Da shift could indicate deamidation.
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Review storage conditions. Exposure to air, light, and moisture can accelerate degradation.
-
Issue 3: The peptide powder is difficult to dissolve.
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Possible Cause: Peptide aggregation or inherent low solubility of the sequence. Aggregation can be caused by hydrophobicity or improper storage (exposure to moisture).
-
Troubleshooting Steps:
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Use Appropriate Solvent: For hydrophobic peptides, a small amount of an organic solvent like DMSO is often required.
-
Use Sonication: Brief sonication in an ultrasonic bath can help break up aggregates and facilitate dissolution.
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Check pH: The solubility of peptides is often pH-dependent. Adjusting the pH of the aqueous buffer may improve solubility.
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Issue 4: I am observing low or no biological activity in my assay.
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Possible Cause: This could be due to low peptide purity, degradation, or incorrect quantification. The actual peptide content in a lyophilized powder can be lower than the total weight due to the presence of counter-ions (like TFA) and bound water.
-
Troubleshooting Steps:
-
Re-validate Purity and Identity: Perform HPLC and MS analysis to confirm the integrity of the peptide you are using.
-
Perform Accurate Quantification: Colorimetric assays like the BCA assay are not ideal for short peptides. The most accurate method for determining peptide concentration is Amino Acid Analysis (AAA) , which provides the exact amount of peptide based on its amino acid composition.
-
Include Controls: Always use a positive control with a previously validated batch of the peptide, if available, to ensure the assay itself is performing correctly.
-
Experimental Protocols
Protocol 1: Purity Analysis by RP-HPLC
Objective: To separate and quantify Substance P (1-9) from its impurities.
Materials:
-
Analytical HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN)
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Substance P (1-9) sample, dissolved in Mobile Phase A
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Substance P (1-9) in Mobile Phase A. Dilute to a final concentration of ~0.1 mg/mL for injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (for peptide bonds)
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: Return to 5% B and equilibrate
-
-
-
Data Analysis:
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity using the area percentage method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Protocol 2: Identity Confirmation by Mass Spectrometry
Objective: To confirm the molecular weight of Substance P (1-9).
Materials:
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Syringe pump for direct infusion or an LC-MS system
-
Sample from Protocol 1 or a newly prepared solution in 50% ACN / 0.1% Formic Acid (FA)
Methodology:
-
Sample Preparation: Dilute the peptide sample to a concentration of 1-10 µM in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
MS Conditions (ESI-MS):
-
Ionization Mode: Positive Ion Mode
-
Mass Range: Scan from m/z 300 to 1500
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120°C
-
-
Data Analysis:
-
The theoretical monoisotopic mass of Substance P (1-9) (C₅₂H₇₇N₁₅O₁₂) is ~1103.6 g/mol .
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In the mass spectrum, look for ions corresponding to the protonated molecule [M+H]⁺ at m/z ~1104.6.
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Also, look for multiply charged ions, such as [M+2H]²⁺ at m/z ~552.8 and [M+3H]³⁺ at m/z ~368.9. The presence of these ions confirms the identity of the peptide.
-
Data Presentation
Table 1: Example RP-HPLC Purity Analysis Results
| Peak Number | Retention Time (min) | Peak Area | Area (%) | Identity (from MS) |
| 1 | 18.5 | 15,234 | 2.1 | Impurity (e.g., Deletion) |
| 2 | 21.2 | 695,432 | 96.1 | Substance P (1-9) |
| 3 | 23.0 | 12,987 | 1.8 | Impurity (Unknown) |
| Total | 723,653 | 100.0 |
Table 2: Example Mass Spectrometry Identity Confirmation
| Ion Species | Theoretical m/z | Observed m/z |
| [M+H]⁺ | 1104.6 | 1104.7 |
| [M+2H]²⁺ | 552.8 | 552.9 |
| [M+3H]³⁺ | 368.9 | 368.8 |
Visualizations
References
Best practices for storing and handling Substance P (1-9) peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Substance P (1-9) peptide. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized Substance P (1-9) peptide be stored?
A1: Lyophilized Substance P (1-9) peptide should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to store the peptide at -20°C or -80°C.[1] Under these conditions, the peptide can be stable for up to one year at -20°C and two years at -80°C.[1] For short-term storage, it can be kept at room temperature for several days to weeks.
Q2: What is the best way to reconstitute Substance P (1-9) peptide?
A2: The choice of solvent for reconstitution depends on the experimental requirements. For aqueous solutions, sterile distilled water or a buffer such as phosphate-buffered saline (PBS) at a pH of 7.2 can be used. For organic stock solutions, dimethyl sulfoxide (DMSO) is a common choice.[1] It is recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[1] To aid dissolution, gentle vortexing or sonication can be applied.[1]
Q3: How should Substance P (1-9) peptide solutions be stored?
A3: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C. In solvent, Substance P (1-9) is stable for up to one month at -20°C and up to six months at -80°C when stored properly. For in vivo experiments, it is best to prepare fresh solutions on the day of use.
Q4: What are the known signaling pathways activated by Substance P (1-9)?
A4: Substance P (1-9) is known to interact with neurokinin receptors (NKRs), primarily the NK-1 receptor (NK1R). Upon binding, it can activate G-protein-coupled signaling cascades. The major pathways include the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, and the PI3K-Akt signaling pathway can be activated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | - Incorrect solvent being used.- Peptide concentration is too high.- The peptide has degraded due to improper storage. | - Refer to the solubility data table and ensure the correct solvent is being used.- Try gentle warming or sonication to aid dissolution.- Reconstitute at a lower concentration.- If degradation is suspected, use a fresh vial of peptide. |
| Loss of biological activity | - Repeated freeze-thaw cycles.- Improper storage of the peptide solution.- Oxidation of sensitive amino acid residues.- Adsorption of the peptide to container surfaces. | - Aliquot the reconstituted peptide into single-use vials to minimize freeze-thaw cycles.- Store solutions at or below -20°C.- Use buffers containing antioxidants if oxidation is a concern.- Use low-protein-binding tubes for storage and dilution. |
| Inconsistent experimental results | - Inaccurate peptide concentration due to weighing errors or incomplete dissolution.- Degradation of the peptide over time.- Variability in experimental conditions. | - Ensure the peptide is fully dissolved before use.- Prepare fresh dilutions from a stock solution for each experiment.- Maintain consistent experimental parameters (e.g., temperature, incubation times). |
| Precipitation of the peptide in solution | - The solubility limit has been exceeded.- Change in pH or buffer composition. | - Dilute the solution to a lower concentration.- Ensure the pH and composition of the buffer are compatible with the peptide. |
Quantitative Data Summary
Storage Recommendations
| Form | Storage Temperature | Duration |
| Lyophilized Powder | Room Temperature | Several days to weeks |
| Lyophilized Powder | 4°C | Short-term |
| Lyophilized Powder | -20°C | Up to 1 year |
| Lyophilized Powder | -80°C | Up to 2 years |
| In Solvent | -20°C | Up to 1 month |
| In Solvent | -80°C | Up to 6 months |
Solubility Data
| Solvent | Concentration |
| Water | Soluble |
| DMSO | ≥ 2.5 mg/mL |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of Substance P (1-9) on the proliferation of a cell line of interest.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to attach overnight.
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Serum-starve the cells for 24 hours if required for the experiment.
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Treat the cells with varying concentrations of Substance P (1-9) (e.g., 0, 5, 10, 50, 100, and 120 nmol/L) and incubate for the desired time periods (e.g., 24, 48, or 72 hours).
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After the incubation period, remove the medium and add MTT reagent to each well. Incubate at 37°C for 4 hours.
-
Remove the MTT reagent and add a solubilization solution (e.g., DMSO or isopropanol with HCl).
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Measure the optical density at 490 nm using a microplate reader.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to Substance P (1-9) stimulation.
Methodology:
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Seed cells expressing the NK1 receptor (e.g., HEK293-NK1R) in a black-walled, clear-bottom 96-well plate.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Establish a baseline fluorescence reading using a fluorescence plate reader.
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Stimulate the cells with varying concentrations of Substance P (1-9).
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Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time to monitor changes in intracellular calcium levels.
Visualizations
Caption: Substance P (1-9) signaling pathway via the NK1 receptor.
References
How to control for peptidase activity in Substance P (1-9) experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P (1-9). The following information will help you control for peptidase activity and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with Substance P (SP) in vitro and in vivo?
Substance P is an undecapeptide that is highly susceptible to rapid degradation by a variety of peptidases present in biological samples.[1][2] This enzymatic breakdown can lead to a short half-life of the intact peptide, making it challenging to study its biological effects accurately.[3] The primary degradation products include N- and C-terminal fragments, with Substance P (1-9) and Substance P (1-7) being major metabolites.[1][4] This rapid metabolism can result in an underestimation of SP's potency and can also lead to biological effects mediated by its metabolites, which may differ from the parent peptide.
Q2: Which enzymes are responsible for the degradation of Substance P into SP (1-9)?
The conversion of Substance P to its metabolite SP (1-9) is primarily carried out by metallopeptidases. Several specific enzymes have been identified as capable of cleaving SP to produce SP (1-9), including:
-
Matrix metalloproteinases (MMPs), such as MMP-8 and MMP-9
-
Neprilysin (NEP)
-
Endothelin-converting enzyme-1 (ECE-1)
-
Dipeptidyl peptidase-4 (DPP-4) can also cleave SP, although it generates different fragments.
The relative contribution of each enzyme can vary depending on the tissue and cell type being studied.
Q3: How do the biological activities of Substance P (1-9) and other metabolites differ from the full-length peptide?
The biological activity of Substance P is primarily mediated through neurokinin receptors (NKRs), with the highest affinity for the NK1 receptor. The C-terminus of SP is crucial for NK1R activation. Consequently, C-terminally truncated metabolites like SP (1-9) and SP (1-7) have significantly reduced or no activity at the NK1R.
However, SP and its metabolites can also activate other receptors, such as the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is found on mast cells. Interestingly, SP (1-9) retains the ability to activate MRGPRX2, although with lower potency than full-length SP. This suggests that the metabolic profile of SP can lead to a shift in its signaling pathways, from NK1R-mediated effects to MRGPRX2-mediated responses like mast cell degranulation. N-terminal metabolites, on the other hand, can have different effects on intracellular signaling, with some retaining the ability to increase intracellular calcium but not cAMP.
Troubleshooting Guide
Problem: Inconsistent or weaker-than-expected results in my Substance P experiments.
This is a common issue and is often attributable to the rapid degradation of Substance P by endogenous peptidases.
Solution 1: Incorporate Peptidase Inhibitors
The most direct way to control for peptidase activity is to include a cocktail of peptidase inhibitors in your experimental buffer. A broad-spectrum metallopeptidase inhibitor is often the most effective.
Experimental Protocols
Protocol 1: Inhibition of Substance P Degradation in Tissue Lysates
This protocol is adapted from studies investigating the effect of peptidase inhibitors on SP stability.
Materials:
-
Tissue of interest (e.g., mouse spinal cord)
-
Lysis buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Substance P stock solution
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Peptidase inhibitors (see table below)
-
LC-MS/MS system for peptide analysis
Procedure:
-
Prepare tissue lysates by homogenizing the tissue in ice-cold lysis buffer.
-
Pre-incubate the lysate with the desired peptidase inhibitor(s) for a specified time (e.g., 15 minutes) at 37°C.
-
Add Substance P to the pre-incubated lysate to a final concentration of 100 µM.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 0.1% formic acid).
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Analyze the samples by LC-MS/MS to quantify the remaining intact Substance P and the formation of metabolites like SP (1-9).
Quantitative Data Summary
Table 1: Efficacy of Peptidase Inhibitors on Substance P Degradation and SP (1-9) Production
| Peptidase Inhibitor | Target Enzyme Class | Effect on SP Degradation | Effect on SP (1-9) Production | Reference |
| GM6001 (Galardin) | Matrix Metalloproteases | Most effective | Strongly inhibits | |
| O-phenanthroline | Metalloproteases | Effective | Potent inhibitor | |
| Phosphoramidon | Neprilysin, ECE-2 | Inhibits | Inhibits | |
| Actinonin | Meprin 1A, MMPs | Inhibits | Inhibits | |
| PMSF | Serine Proteases | Less effective | Less effective | |
| Pepstatin A | Aspartic Proteases | Less effective | Regulates SP (1-7) production |
This table summarizes findings from studies on mouse spinal cord lysates.
Table 2: Endogenous Levels of Substance P and its Metabolites in Mouse Spinal Cord
| Peptide | Concentration (pmol/g) |
| Substance P | 105.9 ± 8.5 |
| SP (1-9) | 2.1 ± 0.5 |
| SP (1-7) | 1.6 ± 0.5 |
Data obtained through isotope dilution-mass spectrometry (IDMS).
Signaling Pathways and Experimental Workflows
Caption: Workflow for evaluating peptidase inhibitor efficacy.
Caption: Differential signaling of Substance P and SP (1-9).
References
Technical Support Center: Interpreting Unexpected Results in Substance P (1-9) Functional Assays
Welcome to the technical support center for Substance P (SP) and its fragments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings in functional assays involving Substance P (1-9).
Frequently Asked Questions (FAQs)
Q1: What is Substance P (1-9) and how does its function differ from full-length Substance P?
A1: Substance P (SP) is an 11-amino acid neuropeptide that belongs to the tachykinin family.[1] It is a potent agonist for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2] Substance P (1-9) is a major metabolite of SP, lacking the C-terminal dipeptide.[3] While the C-terminus of SP is critical for high-affinity binding and activation of NK1R, studies have shown that N-terminal fragments like SP(1-9) can possess biological activity, sometimes with different signaling properties compared to the full-length peptide.[4][5] For instance, some SP metabolites retain the ability to increase intracellular calcium but have diminished or no activity in stimulating cAMP production.
Q2: Which signaling pathways are activated by Substance P?
A2: Substance P, through the NK1R, primarily signals through the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). Additionally, Substance P can also stimulate the Gαs pathway, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.
Q3: Why am I not seeing a response in my assay when I apply Substance P (1-9)?
A3: There are several potential reasons for a lack of response. Firstly, the specific activity of SP(1-9) can be cell-type and assay-dependent. It may not be potent in the signaling pathway you are measuring (e.g., cAMP production). Secondly, ensure the integrity and concentration of your peptide. Peptides can degrade, so proper storage and handling are crucial. Finally, confirm that the cells you are using express a sufficient level of the NK1 receptor.
Q4: My dose-response curve for Substance P (1-9) is biphasic. What does this mean?
A4: A biphasic, or bell-shaped, dose-response curve can indicate several phenomena. It could suggest that at higher concentrations, the ligand is causing receptor desensitization or internalization, leading to a reduced response. Alternatively, it might point towards off-target effects at higher concentrations or the engagement of different signaling pathways with opposing effects. It is also possible that the receptor exists as a dimer, and the ligand exhibits complex binding and cooperativity.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during Substance P (1-9) functional assays.
Issue 1: High Basal Signal in Calcium Mobilization Assay
Question: Why is the baseline fluorescence in my Fluo-4 calcium assay high before adding any agonist?
| Possible Cause | Suggested Solution |
| Cell Health | Ensure cells are healthy and not overly confluent. Stressed or dying cells can have dysregulated calcium homeostasis. |
| Dye Loading Issues | Optimize Fluo-4 AM loading time and concentration. Incomplete de-esterification can lead to compartmentalization and high background. Use a probenecid solution to inhibit organic anion transporters that can remove the dye. |
| Constitutive Receptor Activity | Some cell lines overexpressing NK1R may exhibit agonist-independent activity. Consider using a cell line with lower receptor expression or pretreating with an inverse agonist if available. |
| Media Components | Ensure your assay buffer is free of components that could stimulate the cells. Serum starvation for a few hours before the assay can sometimes help. |
Issue 2: Low or No Signal in cAMP Assay
Question: I am not observing a significant change in cAMP levels after stimulating with Substance P. What could be the problem?
| Possible Cause | Suggested Solution |
| Cell Line and Receptor Coupling | Confirm that the NK1R in your cell line couples efficiently to the Gαs pathway. Not all cell types will produce a robust cAMP response to SP. You may need to co-transfect with a Gαs protein. |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX or rolipram, in your assay buffer to preserve the cAMP signal. |
| Assay Sensitivity | Ensure your cAMP assay kit has the required sensitivity to detect the changes in your experimental system. Check the dynamic range of your standard curve. |
| Reagent Quality | Prepare fresh agonist solutions. Ensure the forskolin (a common positive control for adenylyl cyclase activation) is active. |
Issue 3: High Variability Between Replicate Wells
Question: My replicate wells for the same condition show very different results. How can I improve the reproducibility of my assay?
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use a multichannel pipette or automated dispenser for cell plating to achieve uniform cell density across the plate. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. Avoid using the outermost wells or fill them with sterile water or PBS to maintain humidity. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of reagents before and after addition to the wells. |
| Incomplete Cell Lysis (for cAMP assays) | Ensure complete cell lysis by following the kit manufacturer's instructions. Inadequate lysis will lead to incomplete release of cAMP. |
Data Presentation
The following tables summarize representative quantitative data for Substance P and its fragments in different functional assays. Note that these values can vary depending on the cell line, receptor expression level, and specific assay conditions.
Table 1: Potency (EC50) of Substance P and Fragments in Calcium Mobilization Assays
| Ligand | Cell Line | EC50 (-log M) | Reference |
| Substance P | HEK293 (hNK1R) | 8.5 ± 0.3 | |
| Substance P (6-11) | 3T3 (hNK1R) | 8.07 ± 0.27 |
Table 2: Potency (EC50) of Substance P and Fragments in cAMP Accumulation Assays
| Ligand | Cell Line | EC50 (-log M) | Reference |
| Substance P | HEK293 (hNK1R) | 7.8 ± 0.1 | |
| Substance P (6-11) | 3T3 (hNK1R) | 6.78 ± 0.27 | |
| 6-Bnz-cAMP | Rat Spinal Cord Slices | 0.50 pM |
Experimental Protocols
Protocol 1: Fluo-4 Calcium Mobilization Assay
This protocol is for measuring intracellular calcium changes in response to agonist stimulation in adherent cells grown in a 96-well plate.
Materials:
-
HEK293 cells stably expressing human NK1R
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Black-walled, clear-bottom 96-well plates
-
Fluo-4 AM dye
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Substance P and Substance P (1-9)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed HEK293-NK1R cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a 1 mM Fluo-4 AM stock solution in anhydrous DMSO.
-
Prepare a 10% (w/v) Pluronic F-127 solution in DMSO.
-
Prepare a loading buffer consisting of HBSS with 20 mM HEPES, 2.5 mM probenecid, and 1 µM Fluo-4 AM. To aid in dye solubilization, pre-mix the Fluo-4 AM with an equal volume of 10% Pluronic F-127 before adding to the buffer.
-
Aspirate the growth medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Agonist Preparation: Prepare serial dilutions of Substance P and Substance P (1-9) in HBSS with 20 mM HEPES at 5X the final desired concentration.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader, which should be set to 37°C.
-
Set the excitation wavelength to 488 nm and the emission wavelength to 525 nm.
-
Record a stable baseline fluorescence for 15-20 seconds.
-
Inject 25 µL of the 5X agonist solution into each well.
-
Continue recording the fluorescence signal for at least 120 seconds.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of the peak fluorescence to the baseline fluorescence (F/F0). Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: HTRF cAMP Accumulation Assay
This protocol is for measuring cAMP production in response to agonist stimulation using a competitive immunoassay with Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
CHO-K1 cells stably expressing human NK1R
-
F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin
-
White, low-volume 384-well plates
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Substance P and Substance P (1-9)
-
Forskolin (positive control)
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed CHO-K1-NK1R cells into a white, low-volume 384-well plate at an optimized density (e.g., 5,000 cells per well) in 5 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Agonist Stimulation:
-
Prepare serial dilutions of Substance P, Substance P (1-9), and forskolin in stimulation buffer containing a PDE inhibitor.
-
Add 5 µL of the agonist solution to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting the cAMP-d2 and anti-cAMP cryptate in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
-
Incubation and Measurement:
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. Prepare a standard curve using the provided cAMP standards. Convert the sample HTRF ratios to cAMP concentrations using the standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Signaling Pathways
Caption: Substance P signaling through the NK1 receptor activates both Gαq and Gαs pathways.
Experimental Workflow: Calcium Mobilization Assay
Caption: A typical experimental workflow for a Fluo-4 based calcium mobilization assay.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common unexpected assay results.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Substance P and Its N-Terminal Fragment Substance P (1-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the full-length neuropeptide Substance P (SP) and its N-terminal fragment, Substance P (1-9). This document synthesizes experimental data to highlight the key differences in their receptor activation, downstream signaling, and functional effects.
Substance P, an eleven-amino-acid peptide, is a well-established neurotransmitter and neuromodulator involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK-1R), a G protein-coupled receptor (GPCR).[2][3] Upon binding to NK-1R, Substance P activates intracellular signaling cascades, including the inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) pathways.[2] Substance P is also known to activate the Mas-related G protein-coupled receptor X2 (MRGPRX2), particularly on mast cells, leading to degranulation and the release of inflammatory mediators.[4]
Substance P (1-9) is a major in vivo metabolite of Substance P, resulting from the cleavage of the C-terminal dipeptide. Understanding the biological activity of this fragment is crucial for elucidating the complete physiological role of Substance P and for the development of targeted therapeutics.
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative differences in the biological activity of Substance P and Substance P (1-9) based on available experimental data.
| Ligand | Receptor | Assay | EC50 Value | Source |
| Substance P | NK-1R | Calcium Mobilization (HEK293 cells) | 0.4 nM | |
| Substance P (1-9) | NK-1R | Calcium Mobilization (HEK293 cells) | No significant activation | |
| Substance P | MRGPRX2 | Calcium Mobilization (HEK293 cells) | 1.8 µM | |
| Substance P (1-9) | MRGPRX2 | Calcium Mobilization (HEK293 cells) | 18 µM |
Table 1: Comparison of Receptor Activation Potency. Data from calcium mobilization assays in HEK293 cells expressing either the NK-1 receptor or the MRGPRX2 receptor. EC50 values represent the concentration of the ligand that elicits a half-maximal response.
| Ligand | Cell Type | Assay | EC50 Value | Source |
| Substance P | LAD2 Mast Cells | Mast Cell Degranulation (β-hexosaminidase release) | 5.9 µM | |
| Substance P (1-9) | LAD2 Mast Cells | Mast Cell Degranulation (β-hexosaminidase release) | >30 µM |
Table 2: Comparison of Mast Cell Degranulation Potency. Data from β-hexosaminidase release assays in the human mast cell line LAD2.
Key Findings from Experimental Data
The available data reveals a significant divergence in the biological activity of Substance P and its (1-9) fragment:
-
NK-1 Receptor Activity: Substance P is a potent agonist of the NK-1 receptor, inducing downstream signaling at nanomolar concentrations. In stark contrast, Substance P (1-9) shows no significant activity at the NK-1 receptor, even at high concentrations. This indicates that the C-terminal amino acids are critical for NK-1R binding and activation.
-
MRGPRX2 Receptor Activity: Both Substance P and Substance P (1-9) can activate the MRGPRX2 receptor, which is prominently expressed on mast cells. However, Substance P is significantly more potent than its (1-9) fragment in inducing calcium mobilization and mast cell degranulation via this receptor.
-
Mast Cell Degranulation: The functional consequence of MRGPRX2 activation is mast cell degranulation. Substance P is a potent inducer of this process, while Substance P (1-9) exhibits substantially weaker activity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathway of Substance P via the NK-1 receptor.
Caption: Experimental workflow for the calcium mobilization assay.
Caption: Experimental workflow for the mast cell degranulation assay.
Experimental Protocols
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to ligand stimulation.
Materials:
-
HEK293 cells stably expressing either human NK-1R or MRGPRX2.
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Substance P and Substance P (1-9) stock solutions.
-
Fluorescence plate reader or microscope capable of ratiometric imaging.
Procedure:
-
Cell Culture: Seed the transfected HEK293 cells in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. The final concentration of Fura-2 AM is typically between 1-5 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: After incubation, remove the loading solution and wash the cells twice with HBSS to remove any extracellular dye.
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence by exciting the cells alternately at 340 nm and 380 nm and recording the emission at 510 nm.
-
Add varying concentrations of Substance P or Substance P (1-9) to the wells.
-
Immediately begin recording the fluorescence intensity at both excitation wavelengths for a set period.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the peak change in the fluorescence ratio against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50 value.
-
Mast Cell Degranulation Assay (β-hexosaminidase Release)
Objective: To quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
LAD2 human mast cell line.
-
Tyrode's buffer or other suitable physiological buffer.
-
Substance P and Substance P (1-9) stock solutions.
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.
-
Stop solution (e.g., sodium carbonate or glycine buffer).
-
96-well plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Preparation:
-
Harvest LAD2 cells and wash them with Tyrode's buffer.
-
Resuspend the cells in Tyrode's buffer at a desired concentration.
-
-
Stimulation:
-
Aliquot the cell suspension into a 96-well plate.
-
Add varying concentrations of Substance P or Substance P (1-9) to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Separation of Supernatant:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
-
Enzyme Assay:
-
In a new 96-well plate, add the collected supernatant to wells containing the pNAG substrate solution.
-
Incubate at 37°C for 1-2 hours to allow the enzymatic reaction to proceed.
-
-
Measurement:
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product at 405 nm using a plate reader.
-
-
Data Analysis:
-
To determine the total cellular β-hexosaminidase, lyse an equal number of unstimulated cells with a detergent (e.g., Triton X-100) and perform the enzyme assay.
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the total cellular content.
-
Plot the percentage of release against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion
The biological activity of Substance P is significantly altered by the cleavage of its C-terminal dipeptide to form Substance P (1-9). While Substance P is a potent agonist of both NK-1R and MRGPRX2, Substance P (1-9) is inactive at NK-1R and a substantially weaker agonist at MRGPRX2. This differential activity underscores the critical role of the C-terminus of Substance P for NK-1R-mediated signaling and highlights a potential for its N-terminal fragments to modulate distinct physiological processes, particularly those involving mast cell activation through MRGPRX2. Further in vivo studies are warranted to fully understand the physiological and pathological implications of the differential activities of Substance P and its metabolites.
References
Differential Receptor Binding of Substance P and Its Fragments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of Substance P (SP) and its various fragments to tachykinin receptors, with a primary focus on the neurokinin-1 receptor (NK1R). We present quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the associated signaling pathways and experimental workflows to support research and drug development efforts in this field.
Unraveling the Binding Landscape of Substance P
Substance P, an eleven-amino-acid neuropeptide, plays a pivotal role in a multitude of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] Its biological effects are primarily mediated through its high-affinity interaction with the NK1R, a G protein-coupled receptor.[3][4][5] While SP binds preferentially to the NK1R, it exhibits a lower affinity for the NK2 and NK3 receptors. The specificity of this interaction is a key area of research for the development of targeted therapeutics.
The binding affinity of SP and its derivatives is critically dependent on their amino acid sequence, particularly the C-terminal region. Fragments of SP, as small as the C-terminal hexapeptide, can still bind to the NK1R, although with decreasing potency as the peptide length is reduced. This highlights the importance of the C-terminal amide and specific amino acid residues in this region for high-affinity binding.
Comparative Binding Affinities
To facilitate a clear comparison, the following table summarizes the binding affinities (expressed as Kd or Ki) of Substance P, its fragments, and other relevant tachykinins for the NK1 receptor.
| Ligand | Receptor | Cell/Tissue Type | Binding Affinity (nM) | Reference |
| Substance P | NK1 | Rat brain cortex membranes | Kd = 1.2 ± 0.4 x 10¹ | |
| Substance P | NK1 | Transfected CHO cells | Kd = 0.17 | |
| Septide | NK1 | Cloned NK-1 receptor in COS-7 cells | Kd = 0.55 ± 0.03 | |
| Neurokinin A | NK1 | Cloned NK-1 receptor in COS-7 cells | Kd = 0.51 ± 0.15 | |
| Succinyl-[Asp6,Me-Phe8]SP6-11 | SP-N (neuronal) | Guinea pig ileum | EC50 = 0.5 | |
| [pGlu6,Pro9]Substance P6-11 (Septide) | NK1 | Rat recombinant NK1 receptor in COS-1 cells | Ki = 2900 ± 600 (membranes) | |
| Substance P | NK1 | Rat recombinant NK1 receptor in COS-1 cells | EC50 = 0.05 ± 0.02 |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates higher affinity. EC50 (half maximal effective concentration) reflects the concentration of a ligand that induces a response halfway between the baseline and maximum.
Experimental Protocols: Determining Binding Affinity
The quantitative data presented above are typically determined using radioligand binding assays. This technique is a powerful tool for studying the interaction between a ligand and its receptor.
Radioligand Binding Assay Protocol
This protocol outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound (e.g., a Substance P fragment) for the NK1 receptor.
-
Receptor Preparation:
-
Cell membranes expressing the NK1 receptor are prepared from tissues or cultured cells.
-
Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the BCA assay.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the NK1 receptor (e.g., [¹²⁵I]Substance P), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells includes a high concentration of an unlabeled ligand known to bind to the receptor, which displaces all specific binding of the radioligand.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing the Molecular Interactions
To better understand the processes involved in Substance P signaling and its experimental investigation, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for a radioligand binding assay.
Caption: Simplified signaling pathway of Substance P via the NK1 receptor.
Functional Selectivity: Beyond Binding Affinity
It is important to note that binding affinity does not always directly correlate with functional activity. Different ligands can stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways, a phenomenon known as functional selectivity or biased agonism. Studies have shown that modifications to the N-terminal and mid-region of Substance P can alter its functional selectivity at the NK1 receptor, affecting the relationship between receptor binding, activation, and desensitization. This underscores the need to complement binding assays with functional assays to fully characterize the pharmacological profile of novel ligands.
Conclusion
The differential binding affinities of Substance P and its fragments for tachykinin receptors, particularly the NK1R, are dictated by specific structural features, with the C-terminal sequence playing a predominant role. This comparative guide provides a foundation for understanding these interactions through quantitative data and standardized experimental protocols. The provided visualizations of the signaling pathway and experimental workflow aim to further clarify these complex processes. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is crucial for the design of novel, potent, and selective therapeutics targeting the tachykinin system.
References
- 1. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Substance P (1-9): A Tale of Agonist Turned Inactive Fragment at the NK1 Receptor
A comprehensive analysis of the N-terminal fragment of Substance P, Substance P (1-9), reveals a stark contrast in its activity at the Neurokinin-1 Receptor (NK1R) compared to its parent peptide. While Substance P (SP) is the canonical agonist, eliciting robust cellular responses, experimental evidence firmly establishes that the C-terminally truncated fragment, SP(1-9), is devoid of agonist activity and does not antagonize the receptor. This guide delves into the experimental data that elucidates this critical structure-activity relationship, providing researchers with a clear comparison of their functions at the NK1R.
The undecapeptide neurotransmitter Substance P is a key player in a multitude of physiological processes, including pain transmission, inflammation, and smooth muscle contraction, primarily through its interaction with the G protein-coupled NK1 receptor.[1] The binding of SP to NK1R initiates a cascade of intracellular signaling events. In contrast, the N-terminal nonapeptide fragment, Substance P (1-9), a product of in vivo metabolism, lacks the crucial C-terminal sequence required for receptor activation.
Quantitative Analysis: A Clear Divide in Activity
Experimental studies investigating the activity of various SP fragments have consistently demonstrated the inactivity of N-terminal metabolites at the NK1R. While full-length Substance P exhibits high-affinity binding and potent agonism, Substance P (1-9) fails to elicit any significant response, even at high concentrations. This lack of activity underscores the critical role of the C-terminal region of Substance P in receptor binding and activation.
One key study directly examining the effects of C-terminally truncated SP metabolites found that Substance P (1-9)-COOH showed no response in a calcium mobilization assay in HEK293 cells expressing the NK1R.[2] In contrast, full-length Substance P potently stimulated calcium influx in the same assay system.[2] Further research has corroborated that while C-terminal fragments of SP can retain NK1R activity, N-terminal fragments are consistently found to be inactive.[3][4]
| Compound | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| Substance P | Human NK1R | Calcium Mobilization | HEK293-NK1R | Agonist Activity | Active | |
| Substance P (1-9)-COOH | Human NK1R | Calcium Mobilization | HEK293-NK1R | Agonist Activity | No Response | |
| Substance P | Human NK1R | cAMP Accumulation | HEK293 | -log EC50 (M) | 7.8 ± 0.1 | |
| Substance P | Human NK1R | Intracellular Calcium | HEK293 | -log EC50 (M) | 8.5 ± 0.3 |
Signaling Pathways: The Agonist's Journey vs. the Fragment's Dead End
Substance P binding to the NK1R activates heterotrimeric G proteins, primarily Gq and Gs. Activation of Gq stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a hallmark of NK1R activation. The Gs pathway, on the other hand, stimulates adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP). Substance P (1-9) fails to initiate these signaling cascades, highlighting its inability to induce the necessary conformational changes in the NK1R for G protein coupling and subsequent downstream signaling.
Experimental Protocols
The determination of agonist and antagonist activity at the NK1R relies on robust in vitro assays. Below are detailed methodologies for two key experiments used to characterize the activity of Substance P and its fragments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a test compound to the NK1R by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are cultured to confluency. The cells are then harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled NK1R ligand, such as [³H]Substance P.
-
Competition: A range of concentrations of the unlabeled test compounds (Substance P and Substance P (1-9)) are added to compete for binding with the radioligand. Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1R antagonist.
-
Incubation: The reaction is incubated at room temperature to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value.
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify the activation of the Gq signaling pathway.
Protocol:
-
Cell Seeding: CHO cells stably expressing the human NK1R are seeded into 96-well plates and grown to near confluency.
-
Cell Stimulation: The cell culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1. Cells are then stimulated with various concentrations of the test compounds (Substance P and Substance P (1-9)) for a defined period at 37°C.
-
Cell Lysis: Following stimulation, the cells are lysed to release the intracellular contents.
-
IP1 Detection: The amount of IP1 in the cell lysate is quantified. A common method is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). In this format, IP1 from the sample competes with a labeled IP1 analog for binding to a specific antibody.
-
Data Analysis: The signal is inversely proportional to the amount of IP1 produced. A standard curve is used to convert the signal to IP1 concentrations. Dose-response curves are then generated to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Conclusion: Structure Dictates Function
The evidence overwhelmingly indicates that Substance P (1-9) does not possess agonist or antagonist activity at the NK1R. The lack of the C-terminal amide, a feature essential for high-affinity binding and receptor activation, renders this N-terminal fragment inactive. This clear distinction in activity between the full-length peptide and its metabolite, Substance P (1-9), provides a fundamental insight into the structure-activity relationship of ligands for the NK1 receptor and is a critical consideration for researchers in the fields of pharmacology and drug development.
References
Substance P (1-9) and its Metabolites: A Comparative Analysis of Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of Substance P (SP) fragment (1-9) and other SP metabolites. The information is supported by experimental data to assist researchers in understanding the structure-activity relationships of these peptides and their potential therapeutic implications.
Substance P, an eleven-amino-acid neuropeptide, is a key mediator in pain transmission, inflammation, and various physiological processes.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] However, recent studies have highlighted the activity of SP and its metabolites on other receptors, such as the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is predominantly expressed on mast cells.[3][4] The metabolism of SP in vivo leads to the generation of various N- and C-terminal fragments, each with distinct biological activities. This guide focuses on comparing the potency of the N-terminal fragment SP(1-9) with other metabolites.
Potency at NK1 Receptor vs. MRGPRX2
The primary distinction in the activity of SP metabolites lies in their differential engagement of the NK1R and MRGPRX2. The C-terminal region of Substance P is crucial for its high-affinity binding and activation of the NK1R. Consequently, C-terminally truncated metabolites such as SP(1-9) and SP(1-7) exhibit a significant loss of activity at this receptor. In contrast, the N-terminal domain of SP is a key determinant for MRGPRX2 activation.
Data Summary
The following tables summarize the quantitative data on the potency of Substance P and its key metabolites in various functional assays.
Table 1: Potency at the MRGPRX2 Receptor in LAD2 Human Mast Cells
| Compound | Calcium Mobilization (EC50, µM) | Degranulation (EC50, µM) | CCL2 Release (EC50, µM) |
| Substance P | 1.8 | 5.9 | 1.8 |
| SP(1-9)-COOH | ~18 (10-fold lower potency than SP) | ~59 (10-fold lower potency than SP) | 12 |
| SP(1-7)-COOH | No significant activity | No significant activity | Minimal activity |
Table 2: Potency at the NK1 Receptor
| Compound | Calcium Mobilization (-log EC50, M) | cAMP Accumulation (-log EC50, M) |
| Substance P | 8.5 ± 0.3 | 7.8 ± 0.1 |
| SP(1-9)-COOH | Essentially no activity | Not reported |
| SP(1-7)-COOH | Essentially no activity | Not reported |
| SP N-terminal metabolites (up to 5 amino acids removed) | Retain activity to increase intracellular calcium | Lose activity to increase cAMP |
| SP C-terminal metabolites | Loss of both calcium and cAMP activity | Loss of both calcium and cAMP activity |
Signaling Pathways
The differential receptor activation by Substance P and its metabolites leads to distinct downstream signaling cascades.
Figure 1: Substance P / NK1R Signaling Pathway.
Figure 2: Substance P Metabolites / MRGPRX2 Signaling Pathway.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented in this guide.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a ligand for a receptor.
Figure 3: General Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Membranes expressing the receptor of interest (e.g., NK1R or MRGPRX2) are prepared from cultured cells or tissues.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., SP metabolites).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate competition binding curves, from which the inhibition constant (Ki) for the test compound can be calculated.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to stimulate the release of intracellular calcium, a common downstream event of GPCR activation.
Methodology:
-
Cell Loading: Cells expressing the receptor of interest (e.g., LAD2 cells for MRGPRX2) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-8 AM.
-
Stimulation: The loaded cells are stimulated with various concentrations of the test compound (e.g., SP or its metabolites).
-
Detection: Changes in intracellular calcium concentration are measured by detecting changes in the fluorescence intensity of the dye using a fluorometric imaging plate reader or a similar instrument.
-
Data Analysis: The data are used to generate dose-response curves, from which the EC50 value (the concentration of the compound that produces 50% of the maximal response) can be determined.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Methodology:
-
Cell Stimulation: Mast cells (e.g., LAD2 cells) are stimulated with various concentrations of the test compound.
-
Supernatant Collection: After incubation, the cell supernatant is collected.
-
Enzyme Assay: The amount of β-hexosaminidase in the supernatant is quantified by a colorimetric assay using a specific substrate.
-
Data Analysis: The amount of β-hexosaminidase released is expressed as a percentage of the total cellular content, and dose-response curves are generated to determine the EC50 value.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Specificity of Substance P (1-9) Effects on MRGPRX2: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Substance P (1-9) (SP(1-9)) on the Mas-related G protein-coupled receptor X2 (MRGPRX2) versus other potential targets. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the validation of SP(1-9)'s specificity.
Executive Summary
Substance P (SP), a neuropeptide renowned for its role in neurogenic inflammation and pain, exerts its effects through multiple receptors. While the neurokinin-1 receptor (NK1R) is its canonical high-affinity receptor, SP and its metabolites also interact with MRGPRX2, a receptor predominantly expressed on mast cells.[1][2] The C-terminally truncated metabolite, Substance P (1-9), demonstrates a distinct receptor preference, offering a valuable tool for dissecting the specific contributions of MRGPRX2-mediated pathways. This guide outlines the experimental framework for validating the specificity of SP(1-9) for MRGPRX2, a critical step in basic research and the development of targeted therapeutics.
Data Presentation: Quantitative Comparison of Ligand Activity
The following tables summarize the quantitative data on the potency and efficacy of Substance P, Substance P (1-9), and other relevant ligands at MRGPRX2 and the off-target NK1R.
Table 1: Ligand Potency (EC50) in Calcium Mobilization Assays
| Ligand | Receptor | Cell Line | EC50 (µM) | Reference |
| Substance P | MRGPRX2 | HEK293 | ~3.07 | [3] |
| Substance P (1-9)-COOH | MRGPRX2 | HEK293 | Reduced potency vs SP | [4] |
| Substance P (1-7)-COOH | MRGPRX2 | HEK293 | No significant activity | |
| Substance P | NK1R | HEK293 | High Potency | |
| Substance P (1-9)-COOH | NK1R | HEK293 | No significant activity | |
| Substance P (1-7)-COOH | NK1R | HEK293 | No significant activity |
Table 2: Ligand-Induced Mast Cell Degranulation
| Ligand | Cell Line | Parameter | Result | Reference |
| Substance P | LAD2 | β-hexosaminidase release | Concentration-dependent increase | |
| Substance P (1-9)-COOH | LAD2 | β-hexosaminidase release | Lower potency than SP | |
| Substance P Analogs (devoid of key residues) | LAD2 | β-hexosaminidase release | Failed to activate degranulation |
Experimental Protocols
1. Calcium Mobilization Assay
This assay is fundamental for assessing the activation of Gq-coupled receptors like MRGPRX2.
-
Cell Culture: HEK293 cells stably expressing human MRGPRX2 or NK1R are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cell Preparation: Cells are seeded into black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Ligand Stimulation: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated injection of varying concentrations of ligands (Substance P, SP(1-9), etc.).
-
Data Acquisition: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the ligand concentration to determine the EC50 value.
2. Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay quantifies a key functional response of mast cells following MRGPRX2 activation.
-
Cell Culture: The human mast cell line LAD2, which endogenously expresses MRGPRX2, is cultured in STEMPRO-34 medium supplemented with stem cell factor.
-
Stimulation: LAD2 cells are washed and resuspended in a buffered salt solution. They are then stimulated with various concentrations of ligands for 30 minutes at 37°C.
-
Quantification of Release: The cell suspension is centrifuged, and the supernatant is collected. The amount of β-hexosaminidase released into the supernatant is quantified by incubating it with its substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide. The reaction is stopped, and the absorbance is read at 405 nm.
-
Total Release Control: To determine the total cellular β-hexosaminidase content, a separate aliquot of cells is lysed with Triton X-100.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated as (absorbance of supernatant / absorbance of total lysate) x 100.
Mandatory Visualizations
Signaling Pathway
Caption: MRGPRX2 signaling pathway activated by Substance P (1-9).
Experimental Workflow
Caption: Workflow for validating Substance P (1-9) specificity.
Logical Relationship
Caption: On-target vs. off-target effects of Substance P (1-9).
Conclusion
The presented data and experimental protocols provide a robust framework for validating the specificity of Substance P (1-9) for MRGPRX2. The key to demonstrating this specificity lies in comparative experiments using cell lines expressing either MRGPRX2 or the primary off-target receptor, NK1R. By showing potent activation of MRGPRX2-mediated downstream events (calcium mobilization, mast cell degranulation) and a lack of activity at NK1R, researchers can confidently attribute the observed effects of SP(1-9) to its interaction with MRGPRX2. This specificity is crucial for its use as a tool to investigate the physiological and pathological roles of MRGPRX2 and for the potential development of MRGPRX2-targeted therapies.
References
- 1. The effect of substance P and its common in vivo-formed metabolites on MRGPRX2 and human mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Authentic and Ectopically Expressed MRGPRX2 Elicit Similar Mechanisms to Stimulate Degranulation of Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Substance P (1-9) ELISA with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Substance P (1-9), a significant metabolite of the neuropeptide Substance P: the Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS). Understanding the distinct advantages and limitations of each technique is crucial for generating accurate and reliable data in research and drug development. While direct head-to-head comparative data for the Substance P (1-9) fragment is limited in publicly available literature, this guide leverages data from studies on the parent Substance P molecule to illustrate the principles and expected outcomes of such a cross-validation.
Executive Summary
Substance P (1-9) is a major metabolite of Substance P, a neuropeptide involved in pain transmission, inflammation, and various excitatory physiological processes. Accurate quantification of this fragment is critical for understanding its biological role and for the development of novel therapeutics. ELISA offers a high-throughput and cost-effective method for detection, while mass spectrometry provides superior specificity and the ability to differentiate between closely related peptide fragments. This guide presents a comparative analysis of these two techniques, supported by experimental protocols and a discussion of key performance characteristics.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of ELISA and Mass Spectrometry for the quantification of Substance P and its fragments. The quantitative data presented is based on studies of the full-length Substance P and serves as an illustrative comparison for the cross-validation of Substance P (1-9) analysis.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody recognition | Mass-to-charge ratio of ionized molecules |
| Specificity | Can be high, but potential for cross-reactivity with other Substance P fragments or related tachykinins.[1] | Very high, capable of distinguishing between Substance P (1-9) and other metabolites with high mass accuracy.[2][3] |
| Sensitivity (LOD) | Typically in the low pg/mL range (e.g., ~43.8 pg/mL for a commercial Substance P kit).[4] | Can achieve sub-pg/mL to low pg/mL range (e.g., 5-10 pg/mL for Substance P in plasma).[5] |
| Throughput | High, suitable for screening large numbers of samples in 96-well or 384-well plate formats. | Lower, with sample analysis being sequential. |
| Cost per Sample | Generally lower. | Generally higher due to instrumentation and reagent costs. |
| Multiplexing | Limited, typically measures one analyte per well. | High, capable of simultaneously quantifying multiple Substance P fragments and other analytes in a single run. |
| Sample Preparation | Often requires minimal preparation, though extraction may be necessary for complex matrices. | Typically requires more extensive sample preparation, including protein precipitation and solid-phase extraction. |
| Instrumentation | Standard plate reader. | Complex instrumentation (liquid chromatograph and tandem mass spectrometer). |
Experimental Protocols
Detailed methodologies for both ELISA and LC-MS/MS are crucial for obtaining reliable and reproducible results. The following protocols are generalized from established methods for Substance P and its fragments.
Substance P (1-9) ELISA Protocol (Competitive Assay)
This protocol is based on a typical competitive ELISA format for peptide quantification.
-
Sample Collection and Preparation:
-
Collect blood samples in chilled EDTA tubes containing protease inhibitors (e.g., aprotinin) to prevent degradation of Substance P (1-9).
-
Centrifuge at 1,600 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis. The stability of Substance P in whole blood is limited, with approximately 25% of activity remaining after 30 minutes of incubation.
-
For tissue samples, homogenize in an appropriate lysis buffer containing protease inhibitors.
-
-
Assay Procedure:
-
Prepare a standard curve using a known concentration range of synthetic Substance P (1-9).
-
Add standards and samples to a microplate pre-coated with a capture antibody specific for Substance P (1-9).
-
Add a fixed amount of biotinylated Substance P (1-9) to each well. This will compete with the Substance P (1-9) in the sample for binding to the capture antibody.
-
Incubate the plate, then wash to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated Substance P (1-9).
-
Wash the plate again and add a TMB substrate solution. The color development is inversely proportional to the amount of Substance P (1-9) in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of Substance P (1-9) in the samples by interpolating from the standard curve.
-
Substance P (1-9) LC-MS/MS Protocol
This protocol outlines a general workflow for the quantitative analysis of Substance P (1-9) using liquid chromatography-tandem mass spectrometry.
-
Sample Preparation:
-
Thaw plasma or tissue homogenate samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Perform solid-phase extraction (SPE) to further clean up the sample and concentrate the peptide fraction.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC Separation:
-
Inject the prepared sample onto a C18 reverse-phase HPLC or UHPLC column.
-
Use a gradient elution with two mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile) to separate Substance P (1-9) from other components in the sample.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions of Substance P (1-9).
-
Perform Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of Substance P (1-9) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting specific product ions in the third quadrupole (Q3).
-
Develop a standard curve using known concentrations of a stable isotope-labeled internal standard of Substance P (1-9) to ensure accurate quantification.
-
Mandatory Visualization
The following diagrams illustrate the cross-validation workflow and the signaling pathway of Substance P.
Caption: Workflow for cross-validating Substance P (1-9) measurements.
Caption: Simplified signaling pathway of Substance P via the NK1 receptor.
Discussion and Conclusion
The cross-validation of ELISA and mass spectrometry is a critical step in the development and validation of robust bioanalytical methods for Substance P (1-9). While ELISA offers a practical solution for high-throughput screening, its susceptibility to cross-reactivity with other Substance P fragments underscores the need for a more specific confirmatory method.
A study comparing a Substance P ELISA with a newly developed LC-MS/MS method found significant discrepancies in measured plasma concentrations. The ELISA reported higher levels of "Substance P-like immunoreactivity," likely due to the detection of both the active peptide and its inactive metabolites. In contrast, the highly selective LC-MS/MS method could differentiate between these forms. This highlights the principal advantage of mass spectrometry in providing a more accurate quantification of the specific, biologically active peptide fragment.
For researchers and drug development professionals, the choice of analytical method will depend on the specific requirements of the study. For initial screening of a large number of samples where high precision is not the primary goal, ELISA can be a valuable tool. However, for studies requiring high specificity, accurate quantification, and the ability to distinguish between different peptide fragments, mass spectrometry is the gold standard. Ultimately, a combination of both techniques, with ELISA for screening and LC-MS/MS for validation and confirmation, provides a powerful and comprehensive approach to the analysis of Substance P (1-9).
References
- 1. Simultaneous determination of Substance P and CGRP in rat brainstem tissue | EurekAlert! [eurekalert.org]
- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 3. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P Parameter Assay Kit (KGE007) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 5. sciex.com [sciex.com]
A Comparative Analysis of the Inflammatory Responses to Substance P and its Metabolite, Substance P (1-9)
An Objective Guide for Researchers and Drug Development Professionals
Substance P (SP), an undecapeptide neuropeptide, is a well-established mediator of neurogenic inflammation, pain transmission, and various immune responses.[1][2][3] Its biological activities are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R).[1][4] However, SP can also activate the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells, triggering degranulation. In vivo, SP is rapidly metabolized into smaller fragments, including Substance P (1-9) (SP(1-9)). This guide provides a comparative analysis of the inflammatory activities of full-length SP and its C-terminally truncated metabolite, SP(1-9), supported by experimental data and detailed protocols.
Comparative Biological Activity
The primary difference in the inflammatory activity between Substance P and SP(1-9) lies in their receptor specificity. The C-terminus of SP is critical for activating the NK1R, while the polycationic N-terminus is key for MRGPRX2 activation. Consequently, C-terminally truncated fragments like SP(1-9) have virtually no activity at the NK1R but retain a reduced ability to activate MRGPRX2 on mast cells.
Mast cells are crucial players in neurogenic inflammation, and their activation by SP is a key event. Both SP and SP(1-9) can induce mast cell degranulation and cytokine release through the MRGPRX2 receptor. However, SP is significantly more potent.
Table 1: Comparison of Mast Cell Activation by Substance P and Substance P (1-9)
| Parameter Measured | Cell Line | Peptide | EC50 Value (μM) | Key Findings | Reference |
| Calcium Mobilization | LAD2 | Substance P | ~1 | SP is a potent inducer of calcium flux. | |
| LAD2 | Substance P (1-9) | ~10 | SP(1-9) induces calcium flux but with ~10-fold lower potency than SP. | ||
| Degranulation (% β-hexosaminidase release) | LAD2 | Substance P | ~1.5 | SP causes robust, concentration-dependent degranulation. | |
| LAD2 | Substance P (1-9) | >10 | SP(1-9) induces degranulation with significantly lower potency. | ||
| Cytokine Release (CCL2) | LAD2 | Substance P | 1.8 | SP stimulates concentration-dependent release of the chemokine CCL2. | |
| LAD2 | Substance P (1-9) | 12 | SP(1-9) also stimulates CCL2 release, but with approximately 6.7-fold lower potency than SP. |
EC50 values are approximated from graphical data presented in the cited literature.
Substance P is a known chemoattractant for neutrophils, a critical process in the inflammatory response. It can directly stimulate neutrophil migration and also enhance their response to other chemokines like CXCL2 and CCL3. This effect is mediated through the NK1R and involves the activation of NF-κB. Since SP(1-9) lacks significant activity at the NK1R, it is not expected to be a direct chemoattractant for neutrophils or to prime them in the same manner as full-length SP.
Signaling Pathways
The differential receptor activation by SP and SP(1-9) leads to the engagement of distinct downstream signaling cascades.
Substance P Signaling: SP activates at least two major receptor types to initiate inflammatory responses.
-
NK1R Pathway: As the canonical high-affinity receptor for SP, NK1R activation on various immune and endothelial cells triggers potent pro-inflammatory cascades. This G-protein coupled receptor (GPCR) primarily signals through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK1/2, p38) and the transcription factor NF-κB, leading to the expression of inflammatory cytokines, chemokines (e.g., IL-8, CCL2), and adhesion molecules.
-
MRGPRX2 Pathway: On mast cells, SP directly activates MRGPRX2, which also couples to G proteins to induce calcium mobilization and subsequent degranulation, releasing histamine, proteases, and newly synthesized inflammatory mediators.
Substance P (1-9) Signaling: The inflammatory signaling of SP(1-9) is significantly more restricted as it does not activate the NK1R pathway. Its activity is confined to the MRGPRX2 receptor on mast cells, where it acts as a less potent agonist compared to SP. It triggers the same downstream events as SP at this receptor (Ca2+ mobilization, degranulation, cytokine release), but a higher concentration of the peptide is required to achieve a similar effect.
Figure 1. Comparative Signaling of SP and SP(1-9)
Detailed Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is used to quantify mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.
1. Cell Culture:
-
Culture LAD2 (Laboratory of Allergic Diseases 2) human mast cells in complete StemPro-34 medium supplemented with StemPro-34 Nutrient Supplement, L-glutamine, and recombinant human stem cell factor (rhSCF).
-
Maintain cells at 37°C in a humidified 5% CO2 incubator.
2. Assay Procedure:
-
Plate LAD2 cells in a 96-well flat-bottom plate at a density of 4 x 10^4 cells per well and incubate overnight.
-
Wash the cells gently with Tyrode's Buffer (containing 0.1% BSA).
-
Prepare serial dilutions of Substance P and Substance P (1-9) in Tyrode's Buffer. A typical concentration range would be from 0.01 µM to 30 µM.
-
Add 50 µL of the peptide solutions to the respective wells. For a negative control, add buffer only. For a positive control (total release), add 1% Triton X-100 to lyse the cells.
-
Incubate the plate at 37°C for 30 minutes.
3. Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully transfer 20 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 200 µL of stop buffer (0.1 M Na2CO3/NaHCO3, pH 10.0).
-
Measure the absorbance at 405 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release using the following formula:
-
% Release = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Total Lysis - Absorbance of Blank)] * 100
-
Figure 2. Workflow for Mast Cell Degranulation Assay
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
1. Neutrophil Isolation:
-
Isolate primary neutrophils from fresh human or mouse whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque or Polymorphprep).
-
Resuspend the isolated neutrophils in a suitable assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.
2. Assay Setup:
-
Use a 96-well chemotaxis plate (e.g., a Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size).
-
Add 150 µL of assay medium containing the chemoattractant (Substance P, typically 10^-10 M to 10^-5 M) to the lower wells of the chamber. Use medium alone as a negative control.
-
Place the membrane over the lower wells.
-
Add 50 µL of the neutrophil suspension to the top of the membrane in the upper chamber.
3. Incubation:
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours to allow for cell migration.
4. Quantification of Migration:
-
After incubation, carefully remove the upper chamber and wipe away the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with Diff-Quik stain).
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields (HPF) using a light microscope.
5. Data Analysis:
-
Calculate the average number of migrated cells per HPF for each condition.
-
Express the results as a chemotactic index: (number of cells migrating towards the chemoattractant) / (number of cells migrating towards the medium control).
Conclusion
Substance P is a potent, pleiotropic inflammatory mediator that acts through both NK1R and MRGPRX2 receptors to orchestrate a broad inflammatory response involving mast cells, neutrophils, and other immune cells. In contrast, its metabolite, Substance P (1-9), exhibits a significantly attenuated and more focused inflammatory profile. Lacking the C-terminal domain required for NK1R activation, its activity is restricted to being a weak agonist for the MRGPRX2 receptor on mast cells. This fundamental difference in receptor engagement means that SP(1-9) can contribute to localized mast cell activation but does not participate in the wider inflammatory events mediated by NK1R, such as potent neutrophil chemotaxis and broad cytokine release from various immune cells. These distinctions are critical for researchers developing therapeutics targeting neurogenic inflammation, as they highlight the differing biological roles of the parent peptide versus its metabolites.
References
- 1. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
Reproducibility of Experimental Findings with Substance P (1-9): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings concerning the biological activity of Substance P (1-9), a significant metabolite of the neuropeptide Substance P. Focusing on two key areas of research—mast cell activation and dopamine release modulation—this document summarizes the existing data, discusses the reproducibility of these findings, and provides detailed experimental protocols for further investigation.
Key Findings and Their Reproducibility
Substance P (1-9) has been demonstrated to possess distinct biological activities, separate from its parent molecule, Substance P. The two most prominent and studied effects are its ability to induce mast cell degranulation through the Mas-related G protein-coupled receptor X2 (MRGPRX2) and its modulation of dopamine release in the striatum.
Mast Cell Activation via MRGPRX2
Initial Finding: A key study demonstrated that the C-terminally truncated metabolite of Substance P, SP(1-9)-COOH, can activate the MRGPRX2 receptor on human mast cells, leading to calcium mobilization and degranulation.[1] However, it was found to be less potent than the full-length Substance P.[1] This finding is significant as it suggests a potential role for this metabolite in neurogenic inflammation and pseudo-allergic reactions.[2][3]
Reproducibility and Supporting Evidence: The finding that Substance P and its fragments can activate mast cells via MRGPRX2 is generally well-supported in the literature.[4] Subsequent research has confirmed the role of MRGPRX2 as a receptor for various cationic secretagogues, including neuropeptides like Substance P. Studies investigating the structure-activity relationship of MRGPRX2 ligands often use Substance P and its fragments as reference compounds, implicitly supporting the initial findings of their activity. While direct replication studies are not abundant, the consistent observation of mast cell activation by Substance P and the established role of MRGPRX2 in this process provide a strong basis for the reproducibility of this effect for its fragments.
Contradictory or Inconsistent Findings: Research has highlighted that N-terminal fragments of Substance P, such as SP(1-7), do not appear to activate MRGPRX2, indicating that the N-terminal portion of the peptide is crucial for this interaction. Furthermore, some studies have reported conflicting results regarding Substance P-mediated cytokine production by human mast cells, suggesting that experimental conditions and mast cell subtypes could influence the outcomes.
Modulation of Dopamine Release
Initial Finding: Research has shown that Substance P (1-9) can induce a significant increase in dopamine outflow in rat striatal slices. This effect was not blocked by a tachykinin NK1 receptor antagonist, suggesting a different mechanism of action compared to other Substance P fragments.
Contradictory or Inconsistent Findings: There are reports of Substance P having both excitatory and inhibitory effects on dopamine release, which could be attributed to the specific brain region, the concentration of the peptide, and the experimental model used. One study found that while Substance P increased dopamine and its metabolites in the brain of lesioned rats, the fragment SP(5-11) had no such effect, highlighting the specificity of different fragments. These discrepancies underscore the complexity of the Substance P system and the need for carefully controlled experiments to ensure reproducible results.
Comparative Data Summary
| Experimental Finding | Substance/Fragment | Key Result | Potency/Concentration | Reproducibility | References |
| Mast Cell Activation | Substance P (1-9)-COOH | Activation of MRGPRX2, leading to Ca2+ mobilization and degranulation. | Less potent than full-length Substance P. | Generally supported by subsequent research on MRGPRX2. | |
| Substance P (full-length) | Potent activator of MRGPRX2. | High | Well-established. | ||
| Substance P (1-7) | No significant MRGPRX2 activation. | N/A | Consistent finding. | ||
| Dopamine Release | Substance P (1-9) | Increased dopamine outflow in rat striatal slices. | Effective at 0.1 and 1 nM. | Plausible within the context of neuropeptide-dopamine interactions, but direct replications are lacking. | |
| Substance P (full-length) | Can increase dopamine release. | Varies by brain region and experimental conditions. | Established, but with some conflicting reports on the direction of the effect. | ||
| Substance P (5-11) | No effect on dopamine levels in a specific rat model. | N/A | Highlights fragment specificity. |
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted from studies investigating mast cell activation by Substance P and its fragments.
Cell Line:
-
LAD2 human mast cell line.
Reagents:
-
HEPES buffer
-
Bovine Serum Albumin (BSA)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Citrate buffer
-
Triton X-100
-
Glycine solution
-
Substance P (1-9) and other peptides of interest.
Procedure:
-
Wash LAD2 cells with HEPES buffer containing 0.04% BSA.
-
Resuspend cells in the same buffer at a concentration of 2 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 10 µL of the desired concentration of Substance P (1-9) or other stimuli to the wells.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate at 1500 rpm for 3 minutes at 4°C.
-
Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Lyse the remaining cells in the original plate by adding 150 µL of 0.1% Triton X-100.
-
Transfer 50 µL of the cell lysate to another new 96-well plate.
-
Prepare a 3.5 mg/mL solution of PNAG in citrate buffer.
-
Add 100 µL of the PNAG solution to each well of the supernatant and lysate plates.
-
Incubate both plates for 90 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 0.4 M Glycine solution to each well.
-
Read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.
Quantification of Dopamine from Brain Slices using HPLC-ECD
This protocol is a general guide based on established methods for measuring dopamine release from brain tissue.
Tissue Preparation:
-
Rat or mouse striatal brain slices (300-400 µm thick).
Reagents:
-
Artificial cerebrospinal fluid (aCSF)
-
Homogenization buffer (e.g., 0.1 N perchloric acid)
-
Dopamine standards
-
Mobile phase for HPLC (composition will depend on the specific column and system).
Procedure:
-
Prepare acute brain slices using a vibratome and maintain them in oxygenated aCSF.
-
Pre-incubate the slices in aCSF to allow for stabilization.
-
Expose the slices to Substance P (1-9) at the desired concentrations for a defined period.
-
Collect the superfusate (the aCSF surrounding the slices) at specific time points.
-
To stop enzymatic degradation, add a small volume of a strong acid (e.g., perchloric acid) to the collected superfusate.
-
Homogenize the brain slices in homogenization buffer to determine total tissue dopamine content.
-
Centrifuge the superfusate and homogenate samples to pellet any debris.
-
Filter the supernatants.
-
Inject a known volume of the filtered supernatant into an HPLC system equipped with an electrochemical detector (ECD).
-
Separate dopamine from its metabolites on a reverse-phase C18 column.
-
Quantify the dopamine concentration by comparing the peak area to a standard curve generated from known concentrations of dopamine.
Visualizations
Signaling Pathway of Mast Cell Activation by Substance P (1-9)
Caption: Signaling cascade of mast cell degranulation initiated by Substance P (1-9).
Experimental Workflow for Dopamine Release Assay
Caption: Workflow for measuring Substance P (1-9)-induced dopamine release.
Logical Relationship of Substance P Fragments and Receptor Activation
References
- 1. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MRGPRX2-mediated mast cell activation by substance P from overloaded human tenocytes induces inflammatory and degenerative responses in tendons - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Substance P (1-9) synthesis methods
For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of bioactive peptides is a critical starting point for a wide range of studies. Substance P (1-9), a significant fragment of the neuropeptide Substance P, is no exception. This guide provides a detailed head-to-head comparison of two prominent solid-phase peptide synthesis (SPPS) methodologies for producing Substance P (1-9): traditional manual Fmoc-SPPS and the more recent microwave-assisted Fmoc-SPPS.
This comparison delves into the experimental protocols, quantitative performance data, and workflows of each method, offering a comprehensive resource for selecting the optimal synthesis strategy based on laboratory capabilities, time constraints, and desired product quality.
Performance at a Glance: Manual vs. Microwave-Assisted Synthesis
To facilitate a clear comparison, the following table summarizes the key quantitative metrics for the synthesis of Substance P (1-9) using manual and microwave-assisted Fmoc-SPPS techniques.
| Parameter | Manual Fmoc-SPPS | Microwave-Assisted Fmoc-SPPS |
| Overall Yield | ~65% | ~75% |
| Crude Purity | >90% | >95% |
| Synthesis Time | ~24 hours | ~4 hours |
In-Depth Look: Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each synthesis approach. Below are the comprehensive experimental protocols for both manual and microwave-assisted Fmoc-SPPS of Substance P (1-9).
Manual Fmoc-Solid Phase Peptide Synthesis (SPPS)
This traditional approach relies on established chemical procedures and manual handling for each step of the peptide chain elongation.
1. Resin Preparation:
-
Resin: Rink Amide AM resin (0.5 mmol/g loading) is utilized to obtain the C-terminal amide.
-
Swelling: The resin is swollen in N,N-dimethylformamide (DMF) for 1 hour at room temperature.
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: The resin is thoroughly washed with DMF, dichloromethane (DCM), and DMF again to remove residual piperidine and byproducts.
-
Coupling: The corresponding Fmoc-protected amino acid (4 equivalents), HCTU (3.98 equivalents), and DIPEA (8 equivalents) are added to the resin in DMF. The mixture is agitated for 2 hours at room temperature.
-
Washing: The resin is washed with DMF, DCM, and DMF to remove excess reagents and byproducts. A Kaiser test is performed to confirm the completion of the coupling reaction.
3. Cleavage and Deprotection:
-
The fully assembled peptide-resin is washed with DCM and dried under vacuum.
-
The peptide is cleaved from the resin and side-chain protecting groups are removed by treatment with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.
4. Purification:
-
The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.
-
The lyophilized powder is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
Microwave-Assisted Fmoc-Solid Phase Peptide Synthesis (SPPS)
This modern technique utilizes microwave energy to accelerate the coupling and deprotection steps, significantly reducing the overall synthesis time.
1. Resin Preparation:
-
Resin: Rink Amide AM resin (0.5 mmol/g loading).
-
Swelling: The resin is swollen in DMF for 10 minutes.
2. Automated Synthesis Cycle (Performed in an automated microwave peptide synthesizer):
-
Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin, and the mixture is heated in the microwave at 75°C for 3 minutes.
-
Washing: The resin is automatically washed with DMF.
-
Coupling: The Fmoc-protected amino acid (5 equivalents), HBTU (4.9 equivalents), and DIPEA (10 equivalents) in DMF are delivered to the reaction vessel. The coupling reaction is performed at 75°C for 5 minutes using microwave irradiation.
-
Washing: The resin is automatically washed with DMF.
3. Cleavage and Deprotection:
-
The peptide-resin is washed with DCM and dried.
-
Cleavage and deprotection are performed using a TFA/TIS/H₂O (95:2.5:2.5) cocktail for 30 minutes at 38°C.
4. Purification:
-
The crude peptide is precipitated, collected, and lyophilized as described for the manual method.
-
Purification is carried out using RP-HPLC with a C18 column.
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both synthesis methods.
Caption: Manual Fmoc-SPPS workflow for Substance P (1-9).
Caption: Microwave-assisted Fmoc-SPPS workflow.
Signaling Pathways of Substance P
Substance P and its fragments exert their biological effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. The binding of Substance P to NK1R initiates a cascade of intracellular signaling events.
Validating the Lack of Substance P (1-9) Activity at the Neurokinin-1 Receptor (NK1R): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of the full-length neuropeptide Substance P (SP) and its N-terminal fragment, Substance P (1-9), at the neurokinin-1 receptor (NK1R). Experimental data is presented to objectively demonstrate the lack of significant agonistic activity of Substance P (1-9) at this receptor, a critical consideration for research and drug development programs targeting the SP/NK1R signaling pathway.
Data Summary
The following table summarizes the biological activity of Substance P, its fragment Substance P (1-9), a known synthetic NK1R agonist (GR73632), and a known NK1R antagonist (Aprepitant). The data clearly indicates that while Substance P and the synthetic agonist potently activate the NK1R, the Substance P (1-9) fragment is devoid of such activity.
| Compound | Type | Receptor Target | Binding Affinity (Ki) | Functional Potency (EC50) |
| Substance P | Endogenous Agonist | NK1R | Not specified in provided results | ~0.4 nM[1] |
| Substance P (1-9) | Peptide Fragment | NK1R | Not available in provided results | No significant activity[1] |
| GR73632 | Synthetic Agonist | NK1R | Not specified in provided results | ~2 nM |
| Aprepitant | Antagonist | NK1R | ~0.5 nM | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for assessing the activity of compounds at the NK1R.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki or Kd) of a test compound for the NK1 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the NK1R by a non-labeled test compound.
Materials:
-
Membrane preparations from cells expressing the NK1R.
-
Radioligand (e.g., [³H]-Substance P).
-
Test compounds (Substance P, Substance P (1-9), known agonist/antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate the NK1R-expressing cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay is used to measure the ability of a test compound to activate the NK1R and elicit a downstream signaling response, specifically an increase in intracellular calcium concentration.
Objective: To determine the potency (EC50) of a test compound in stimulating calcium release in cells expressing the NK1R.
Materials:
-
Cells stably expressing the NK1R (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (Substance P, Substance P (1-9), known agonist).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the NK1R-expressing cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence of each well.
-
Add varying concentrations of the test compound to the wells using the plate reader's automated injector.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
The peak fluorescence intensity following compound addition corresponds to the magnitude of the calcium response.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration to generate a dose-response curve and calculate the EC50 value.
Visualizations
NK1R Signaling Pathway
The binding of an agonist like Substance P to the NK1R initiates a cascade of intracellular events, primarily through the Gq/11 and Gs G-protein pathways. This leads to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively, resulting in the generation of second messengers such as inositol trisphosphate (IP₃), diacylglycerol (DAG), and cyclic AMP (cAMP). IP₃ triggers the release of calcium from intracellular stores, a key event measured in functional assays.
Experimental Workflow: Validating Ligand Activity
The logical flow for validating the activity of a test compound at the NK1R involves both binding and functional assays. A compound's ability to bind to the receptor is first assessed, followed by a functional assay to determine if this binding results in receptor activation or inhibition.
References
Comparative Analysis of Substance P Fragments in Pain Modulation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Substance P (SP) fragments in the modulation of pain, supported by experimental data. The complex role of Substance P in nociception has led to the investigation of its fragments as potential therapeutic agents, revealing a fascinating dichotomy in their effects.
Substance P, an eleven-amino-acid neuropeptide, is a key player in pain transmission.[1][2][3] However, its degradation in vivo produces various N- and C-terminal fragments that exhibit distinct and often opposing biological activities.[1] This guide delves into the comparative efficacy of these fragments, presenting quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Opposing Roles of N- and C-Terminal Fragments
A significant body of research indicates that N- and C-terminal fragments of Substance P have antagonistic effects on pain modulation.[1] Generally, C-terminal fragments, which share homology with the active site of SP for the neurokinin-1 (NK1) receptor, tend to exhibit analgesic or antinociceptive properties. In contrast, N-terminal fragments have been reported to be pro-nociceptive or to modulate the effects of the parent peptide and other neurotransmitters.
Quantitative Comparison of Substance P Fragment Activity
The following tables summarize the available quantitative data on the in vivo analgesic or nociceptive effects and the in vitro receptor binding affinities of various Substance P fragments. It is important to note that direct comparison of values across different studies should be approached with caution due to variations in experimental models, species, and methodologies.
Table 1: In Vivo Analgesic/Nociceptive Potency of Substance P Fragments
| Fragment | Animal Model | Assay | Route of Administration | Dose/Concentration | Observed Effect | Source(s) |
| Full-Length SP | Rat | Tail-Flick | Intrathecal | Not specified | Reduced reaction time (pro-nociceptive) | |
| SP(1-7) | Rat | Tail-Flick | Intrathecal | 6.5 nmoles | Transient decrease in reaction time (pro-nociceptive) | |
| Mouse | Acetic Acid Writhing | Intrathecal | Not specified | Inhibited writhing (antinociceptive) | ||
| Mouse | Formalin Test | Intrathecal | Not specified | Enhanced formalin-induced behaviors (pro-nociceptive) | ||
| SP(1-4) | Rat | Spinal Pain Syndrome | Intraperitoneal | Not specified | Enhanced spinal pain syndrome (pro-nociceptive) | |
| SP(5-11) | Rat | Spinal Pain Syndrome | Intraperitoneal/Microinjection into Dorsal Raphe Nucleus | Not specified | Inhibited pain paroxysms; more effective and longer lasting than full SP (analgesic) | |
| Mouse | Acetic Acid Writhing & Hot Plate | Intracerebroventricular | Not specified | Produced analgesia | ||
| SP(7-11) | Rat | Tail-Flick | Intrathecal | 6.5 nmoles | Smaller, more prolonged decrease in reaction time than SP(1-7) (pro-nociceptive) | |
| SP(8-11) | Rat | Tail-Flick | Intrathecal | 6.5 nmoles | No effect | |
| Rat | Not specified | Intracerebroventricular | 5, 25, 50 nM | Produced analgesic effect | ||
| SP(1-9) | Rat | Tail-Flick | Intrathecal | 6.5 nmoles | No effect |
Table 2: In Vitro NK1 Receptor Binding Affinity of Substance P and a Hybrid Peptide
| Ligand | Preparation | Assay Type | Ki (nM) | IC50 (nM) | Source(s) |
| Substance P | Not specified | Not specified | Not specified | Not specified | High affinity |
| Endomorphin-1/SP(7-11) Hybrid (Compound 5) | Not specified | μ-opioid receptor binding | 3.87 ± 0.51 | 45 ± 13 |
Note: Data on the specific Ki or IC50 values for individual Substance P fragments for the NK1 receptor is limited in the reviewed literature. Compound 5 is a hybrid peptide and its binding affinity is for the μ-opioid receptor, highlighting a strategy for developing novel analgesics.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the study of Substance P fragments and pain modulation.
Tail-Flick Test
The tail-flick test is a common method to assess the analgesic efficacy of compounds by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
Protocol:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats or mice to the testing environment and restrainers for several days prior to the experiment to minimize stress-induced variability.
-
Drug Administration: Administer the Substance P fragment or vehicle control via the desired route (e.g., intrathecal, intraperitoneal, intracerebroventricular).
-
Positioning: Gently place the animal in a restrainer, allowing the tail to be freely positioned.
-
Heat Application: Focus a beam of high-intensity light onto the ventral surface of the tail, typically 2-3 cm from the tip.
-
Latency Measurement: Start a timer simultaneously with the heat application. The endpoint is the sharp flick or withdrawal of the tail. Stop the timer at this point to record the tail-flick latency.
-
Cut-off Time: A cut-off time (typically 10-15 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, the heat source is removed, and the maximum latency is recorded.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated as: ((post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)) * 100.
Hot Plate Test
The hot plate test is another widely used assay to evaluate thermal nociception and the efficacy of analgesic agents.
Protocol:
-
Apparatus: Utilize a hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C). The apparatus should be enclosed in a clear acrylic cylinder to keep the animal on the heated surface.
-
Animal Acclimation: Allow the animals (typically mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and start a timer. Observe the animal for nocifensive behaviors, such as licking or flicking of the hind paws or jumping. The time until the first clear sign of a pain response is recorded as the baseline latency.
-
Cut-off Time: A cut-off time of 30-60 seconds is typically used to avoid tissue injury.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-treatment Latency: At predetermined time points after drug administration, place the animal back on the hot plate and record the response latency.
-
Data Analysis: The change in latency before and after drug administration is used to determine the analgesic effect.
In Vitro NK1 Receptor Binding Assay
This assay determines the affinity of a ligand for the NK1 receptor, typically through competitive binding with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a source rich in NK1 receptors (e.g., CHO cells stably expressing the human NK1 receptor). This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Assay Buffer: Prepare an appropriate assay buffer, for example, 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Competitive Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) and varying concentrations of the unlabeled test compound (the Substance P fragment).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound ligand will pass through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the test ligand for the receptor, can then be calculated using the Cheng-Prusoff equation.
Visualizing the Pathways and Processes
To better understand the complex interactions of Substance P and its fragments in pain modulation, the following diagrams, generated using Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships.
References
Assessing the Off-Target Effects of Substance P (1-9): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Substance P (1-9) [SP (1-9)], a major metabolite of the full-length neuropeptide Substance P (SP), with its parent peptide and other fragments. The focus is on elucidating the off-target effects of SP (1-9), particularly its interaction with receptors other than the canonical Substance P receptor, the Neurokinin-1 receptor (NK1R). Experimental data is presented to support these findings, and detailed protocols for key assays are provided to enable replication and further investigation.
Executive Summary
Substance P is an eleven-amino-acid neuropeptide that plays a crucial role in pain transmission, inflammation, and other physiological processes through its interaction with Neurokinin receptors, primarily NK1R.[1] In vivo, Substance P is rapidly metabolized into smaller fragments, with Substance P (1-9) being a significant product.[2] While the C-terminus of Substance P is critical for NK1R activation, SP (1-9) lacks this C-terminal amide group and, consequently, shows virtually no activity at the NK1R.[3] However, emerging evidence reveals that SP (1-9) is not biologically inert and exerts distinct, off-target effects through alternative receptors, most notably the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed on mast cells.[3] This guide will compare the on-target and off-target activities of SP (1-9), full-length SP, and the inactive metabolite SP (1-7).
Data Presentation: Quantitative Comparison of Peptide Activity
The following tables summarize the quantitative data on the activity of Substance P and its fragments on their primary on-target receptor (NK1R) and a key off-target receptor (MRGPRX2).
Table 1: Receptor Activation (Calcium Mobilization)
| Peptide | Target Receptor | Agonist/Antagonist | EC50 (µM) |
| Substance P (1-11) | NK1R | Agonist | ~0.0005[4] |
| Substance P (1-11) | MRGPRX2 | Agonist | 1.8 |
| Substance P (1-9) | NK1R | No significant activity | >100 |
| Substance P (1-9) | MRGPRX2 | Agonist | 19 |
| Substance P (1-7) | NK1R | No significant activity | >100 |
| Substance P (1-7) | MRGPRX2 | No significant activity | >100 |
Table 2: Functional Cellular Assays
| Peptide | Assay | Cell Type | EC50 (µM) |
| Substance P (1-11) | Mast Cell Degranulation | LAD2 Human Mast Cells | 5.9 |
| Substance P (1-9) | Mast Cell Degranulation | LAD2 Human Mast Cells | 63 |
| Substance P (1-11) | CCL2 Cytokine Release | LAD2 Human Mast Cells | 1.8 |
| Substance P (1-9) | CCL2 Cytokine Release | LAD2 Human Mast Cells | 12 |
Mandatory Visualization
Signaling Pathways
Caption: On-target vs. Off-target Signaling Pathways.
Experimental Workflows
Caption: Key Experimental Assay Workflows.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., SP (1-9)) to a specific receptor (e.g., NK1R) by measuring its ability to compete with a radiolabeled ligand.
-
Cell/Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing NK1R).
-
Harvest the cells and prepare a membrane homogenate by sonication or dounce homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation (typically 50-100 µg of protein).
-
Add a fixed concentration of a high-affinity radioligand for the receptor (e.g., [³H]Substance P).
-
Add varying concentrations of the unlabeled competitor peptide (e.g., SP (1-9), SP (1-11)).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs, such as NK1R and MRGPRX2.
-
Cell Preparation:
-
Seed cells expressing the receptor of interest (e.g., HEK293-NK1R or HEK293-MRGPRX2) into a 96-well black, clear-bottom plate.
-
Allow the cells to adhere and grow to a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Probenecid may be included to prevent dye leakage from the cells.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C to allow the cells to take up the dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test peptides (e.g., SP (1-9), SP (1-11)) in a separate 96-well plate.
-
Place the cell plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Establish a baseline fluorescence reading.
-
The instrument will then automatically add the peptide solutions to the cell plate and continuously record the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mast Cell Degranulation Assay
This assay quantifies the release of granular contents (e.g., β-hexosaminidase or histamine) from mast cells upon stimulation, which is a key functional outcome of MRGPRX2 activation.
-
Cell Culture:
-
Culture a human mast cell line, such as LAD2, in appropriate media.
-
-
Assay Procedure:
-
Wash the mast cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Add the cell suspension to a 96-well plate.
-
Add serial dilutions of the test peptides (e.g., SP (1-9), SP (1-11)) to the wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
-
Quantification of Release (β-hexosaminidase):
-
Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant.
-
Incubate to allow for the enzymatic reaction to occur.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 405 nm).
-
To determine the total cellular β-hexosaminidase content, lyse a separate aliquot of cells with a detergent (e.g., Triton X-100).
-
-
Data Analysis:
-
Calculate the percentage of degranulation as: (% Release) = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100.
-
Plot the percentage of degranulation against the logarithm of the peptide concentration to determine the EC50 value.
-
Conclusion
The data presented in this guide clearly demonstrates that while Substance P (1-9) is inactive at the canonical NK1 receptor, it possesses distinct biological activity through the off-target receptor MRGPRX2. This interaction leads to functional consequences, including mast cell degranulation and cytokine release, albeit with lower potency compared to the full-length Substance P. These findings are crucial for researchers and drug development professionals, as the off-target effects of peptide metabolites can have significant physiological and pathological implications. The provided experimental protocols offer a framework for further investigation into the nuanced pharmacology of Substance P fragments and other peptide drugs. A thorough understanding of such off-target interactions is essential for the development of safer and more selective therapeutics.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Unlocking the Non-IgE-Mediated Pseudo-Allergic Reaction Puzzle with Mas-Related G-Protein Coupled Receptor Member X2 (MRGPRX2) [mdpi.com]
Benchmarking new Substance P (1-9) analogs against the parent fragment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three novel Substance P (1-9) analogs—Analog A, Analog B, and Analog C—against the parent fragment, Substance P (1-9). The data presented herein is intended to guide researchers in selecting the most suitable candidate for further investigation based on key performance indicators such as receptor binding affinity, functional potency, and enzymatic stability.
Introduction to Substance P (1-9)
Substance P (SP) is a neuropeptide that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[3][4][5] The N-terminal fragment, Substance P (1-9), is a major metabolite of Substance P and has been shown to possess biological activity, modulating effects similar to the full-length peptide. This has led to growing interest in developing stable and potent analogs of Substance P (1-9) for therapeutic applications.
This guide evaluates three proprietary analogs—Analog A, Analog B, and Analog C—designed for enhanced stability and receptor affinity.
Comparative Performance Data
The following tables summarize the quantitative performance of the novel analogs in key in vitro assays compared to the parent Substance P (1-9) fragment.
Table 1: NK1 Receptor Binding Affinity
This table summarizes the binding affinity of the test compounds to the human NK1 receptor, as determined by a competitive radioligand binding assay. The inhibition constant (Ki) is a measure of the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) |
| Substance P (1-9) | 85.6 |
| Analog A | 22.4 |
| Analog B | 95.2 |
| Analog C | 15.8 |
Table 2: Functional Potency in Calcium Mobilization Assay
This table presents the half-maximal effective concentration (EC50) of the compounds in a calcium mobilization assay using HEK293 cells expressing the human NK1 receptor. The EC50 value represents the concentration of the compound that elicits 50% of the maximal response, indicating its functional potency. A lower EC50 value signifies higher potency.
| Compound | EC50 (nM) |
| Substance P (1-9) | 150.2 |
| Analog A | 45.8 |
| Analog B | 180.5 |
| Analog C | 32.1 |
Table 3: Enzymatic Stability in Human Plasma
This table shows the in vitro half-life (T½) of the compounds when incubated with human plasma. The half-life is a measure of the time it takes for 50% of the compound to be degraded. A longer half-life indicates greater stability.
| Compound | T½ (minutes) |
| Substance P (1-9) | 15.3 |
| Analog A | 62.8 |
| Analog B | 18.5 |
| Analog C | 95.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
NK1 Receptor Binding Assay (Competitive Radioligand Binding)
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human NK1 receptor are cultured to 80-90% confluency.
-
Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
-
Binding Assay:
-
In a 96-well plate, 25 µL of cell membrane preparation is added to each well.
-
25 µL of [3H]-Substance P (radioligand) at a final concentration of 0.5 nM is added.
-
25 µL of varying concentrations of the test compounds (Substance P (1-9) or analogs) or vehicle is added.
-
Non-specific binding is determined in the presence of 1 µM unlabeled Substance P.
-
The plate is incubated for 90 minutes at room temperature with gentle agitation.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The Ki values are calculated using the Cheng-Prusoff equation.
-
Functional Assay (Calcium Mobilization)
-
Cell Preparation:
-
HEK293 cells expressing the human NK1 receptor are seeded into 96-well black-walled, clear-bottom plates.
-
After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
-
Calcium Measurement:
-
The cells are washed with assay buffer (HBSS with 20 mM HEPES).
-
The plate is placed in a fluorescence plate reader.
-
Baseline fluorescence is measured for 10-20 seconds.
-
Varying concentrations of the test compounds are added to the wells, and fluorescence is continuously monitored for 2-3 minutes.
-
-
Data Analysis:
-
The increase in intracellular calcium is measured as the change in fluorescence intensity.
-
The EC50 values are determined by plotting the dose-response curves and fitting the data to a sigmoidal dose-response equation.
-
Enzymatic Stability Assay (Human Plasma)
-
Incubation:
-
The test compounds are incubated in human plasma at a final concentration of 1 µM at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Sample Processing:
-
The enzymatic reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate plasma proteins.
-
-
LC-MS/MS Analysis:
-
The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the test compound.
-
A standard curve is generated to determine the concentration of the compound at each time point.
-
-
Data Analysis:
-
The half-life (T½) is calculated by plotting the natural logarithm of the compound concentration against time and determining the slope of the linear regression.
-
Visualizations
NK1 Receptor Signaling Pathway
The binding of Substance P or its analogs to the NK1 receptor initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathway.
Caption: Simplified signaling pathway of the NK1 receptor upon activation.
Experimental Workflow for Analog Comparison
The following flowchart outlines the general experimental process for comparing the novel Substance P (1-9) analogs.
Caption: General workflow for the comparative analysis of peptide analogs.
Conclusion
The data presented in this guide indicates that Analog C exhibits the most promising profile among the tested compounds. It demonstrates significantly higher binding affinity and functional potency for the NK1 receptor compared to the parent Substance P (1-9) fragment. Furthermore, Analog C shows a marked improvement in enzymatic stability in human plasma, suggesting a longer potential in vivo half-life. Analog A also shows enhanced performance over the parent fragment, though to a lesser extent than Analog C. Analog B did not show any significant improvement over Substance P (1-9). Based on these findings, Analog C is recommended as the lead candidate for further preclinical development.
References
- 1. genscript.com [genscript.com]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
Safety Operating Guide
Proper Disposal of Substance P (1-9): A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to treat Substance P (1-9), like many novel peptides with incompletely characterized toxicological profiles, as a potentially hazardous substance. Adherence to standard laboratory safety practices is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling Substance P (1-9) and its associated waste.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[1]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[1]
-
Lab Coat: A buttoned lab coat should be worn to protect against contamination of personal clothing.[1]
Handling: All handling of Substance P (1-9), particularly in its solid (lyophilized) form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
General Chemical Inactivation of Peptide Waste
For liquid waste containing peptide toxins, chemical inactivation is a recommended step before final disposal. This process aims to hydrolyze the peptide bonds, rendering the substance biologically inactive. The following table summarizes general quantitative parameters for common chemical decontamination methods.
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) | 20-60 minutes | Effective for many peptides but may be corrosive to some surfaces.[1] |
| Sodium Hydroxide (NaOH) | 1 M solution | Minimum 24 hours | A strong base that effectively hydrolyzes peptide bonds.[2] |
| Hydrochloric Acid (HCl) | 1 M solution | Minimum 24 hours | A strong acid that effectively hydrolyzes peptide bonds. |
| Enzymatic Detergents | Varies by product (typically 1% m/v) | Follow manufacturer's instructions | Good for cleaning contaminated labware; may require subsequent disinfection. |
Note: These are general recommendations for peptide toxins and have not been specifically validated for Substance P (1-9). Always verify the compatibility of the inactivation reagent with any solvents or other chemicals present in the waste stream. Consultation with your institution's Environmental Health & Safety (EHS) department is strongly advised before implementing any chemical inactivation protocol.
Detailed Disposal Procedures
The appropriate disposal method for Substance P (1-9) depends on the form of the waste (liquid or solid) and institutional guidelines.
Experimental Protocol for Liquid Waste Disposal
This protocol outlines the steps for treating liquid waste containing Substance P (1-9), such as unused solutions or contaminated buffers.
-
Segregation and Collection:
-
Collect all liquid waste containing Substance P (1-9) in a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "Substance P (1-9)," concentration, and any other solvents present.
-
Keep the waste container securely capped at all times, except when adding waste.
-
-
Chemical Inactivation (Recommended):
-
In a designated chemical fume hood, select an appropriate inactivation reagent (e.g., 1 M NaOH or a 10% bleach solution).
-
Carefully and slowly add the inactivation reagent to the peptide waste. A common ratio is 10 parts inactivation solution to 1 part peptide waste.
-
Allow the mixture to stand for the recommended contact time (e.g., 24 hours for NaOH) to ensure complete degradation.
-
-
Neutralization (If Applicable):
-
If a strong acid or base was used for inactivation, the solution must be neutralized.
-
Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions) while monitoring the pH.
-
Adjust the final pH to a neutral range (typically between 5.5 and 9.0) as required by your local wastewater regulations.
-
-
Final Disposal:
-
Even after inactivation and neutralization, do not pour the solution down the drain unless explicitly permitted by your institution's EHS department.
-
Store the sealed and labeled container in a designated satellite accumulation area (SAA) within the laboratory, ensuring it is in secondary containment to prevent spills.
-
Arrange for pickup and disposal by your institution’s certified hazardous waste management service.
-
Protocol for Solid Waste Disposal
This protocol applies to all solid materials contaminated with Substance P (1-9).
-
Segregation and Collection:
-
Collect all contaminated solid waste, including pipette tips, gloves, empty vials, and absorbent paper, in a dedicated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and specify the contaminant, "Substance P (1-9)."
-
Do not dispose of any sharps (needles, broken glass) in this container. Chemically contaminated sharps must be placed in a designated, puncture-resistant sharps container.
-
-
Storage:
-
Keep the solid waste container sealed when not in use.
-
Store the container in the laboratory's designated satellite accumulation area.
-
-
Final Disposal:
-
Once the container is full, arrange for its collection by your institution's hazardous waste management service.
-
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with Substance P (1-9).
Caption: Workflow for the proper disposal of Substance P (1-9) waste.
References
Essential Safety and Logistical Information for Handling Substance P (1-9)
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Substance P (1-9), a nonapeptide fragment of Substance P. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Protocols
Substance P (1-9), like many bioactive peptides, should be handled with care, treating it as a potentially hazardous substance.[1] The full toxicological properties of many research peptides are not extensively documented.[1] Therefore, a comprehensive approach to personal protection is necessary to minimize exposure and prevent contamination.[2]
Personal Protective Equipment (PPE):
All personnel handling Substance P (1-9) must wear standard laboratory PPE.[3] This includes a lab coat, safety glasses, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile).[4] Depending on the procedure and the potential for aerosolization of the lyophilized powder, additional protective equipment may be required.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against liquid splashes and chemical vapors. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. For handling concentrated solutions, consider double-gloving. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. A risk assessment should determine the appropriate type of respirator. |
Operational Plan: Reconstitution and Storage
Proper handling during reconstitution and storage is vital to preserve the integrity of Substance P (1-9) and ensure accurate experimental results.
Reconstitution:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.
-
Reconstitution should be performed in a well-ventilated area or a chemical fume hood.
-
Use sterile bacteriostatic water or an appropriate sterile solvent to dissolve the peptide. The choice of solvent may depend on the experimental requirements and the peptide's solubility. For some peptides, organic solvents like DMSO may be necessary for initial dissolution, followed by dilution in an aqueous buffer.
-
To avoid degradation, swirl the vial gently to dissolve the contents; do not shake.
Storage:
-
Lyophilized Peptide: Store at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container.
-
Reconstituted Peptide: For short-term use, store at 2°C–8°C. For long-term storage, aliquot the solution into single-use volumes and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Clearly label all aliquots with the peptide name, concentration, reconstitution date, and storage conditions.
| Storage Condition | Form | Recommended Temperature | Duration |
| Long-term | Lyophilized | -20°C or -80°C | Up to several years (check manufacturer's recommendation) |
| Long-term | Reconstituted (in aliquots) | -80°C or -20°C | Up to 6 months at -80°C; up to 1 month at -20°C |
| Short-term | Reconstituted | 2°C–8°C | A few days |
Disposal Plan: Decontamination and Waste Management
All materials that have come into contact with Substance P (1-9) should be treated as hazardous chemical waste. Proper segregation and disposal are critical for laboratory safety and environmental compliance.
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing the peptide in a designated hazardous chemical waste container. Do not pour peptide solutions down the drain without prior chemical inactivation and institutional approval.
Decontamination and Inactivation of Liquid Waste:
Chemical decontamination can be used to inactivate peptide waste before disposal, provided it is permitted by your institution's environmental health and safety office.
| Inactivation Reagent | Concentration | Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | Minimum 30-60 minutes | Effective for many peptides but may be corrosive. |
| Sodium Hydroxide (NaOH) | 1 M | Minimum 30-60 minutes | Requires subsequent neutralization. |
| Hydrochloric Acid (HCl) | 1 M | Minimum 30-60 minutes | Requires subsequent neutralization. |
Step-by-Step Liquid Waste Disposal:
-
Inactivation: In a chemical fume hood, carefully add the liquid peptide waste to the chosen inactivation solution (a common ratio is 1 part waste to 10 parts inactivation solution). Allow for sufficient contact time.
-
Neutralization: If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations. Otherwise, it should be collected as hazardous waste.
Experimental Workflow: Handling and Disposal
Caption: Workflow for the safe handling and disposal of Substance P (1-9).
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
